molecular formula C22H20F4N6O7S B12389549 RIPK1-IN-18 sulfate hydrate

RIPK1-IN-18 sulfate hydrate

Numéro de catalogue: B12389549
Poids moléculaire: 588.5 g/mol
Clé InChI: BWCCYGOIZVIBPN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

RIPK1-IN-18 sulfate hydrate is a useful research compound. Its molecular formula is C22H20F4N6O7S and its molecular weight is 588.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C22H20F4N6O7S

Poids moléculaire

588.5 g/mol

Nom IUPAC

3-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-6-[[2-fluoro-5-(trifluoromethoxy)phenyl]methyl]-7,8-dihydro-1,6-naphthyridin-5-one;sulfuric acid;hydrate

InChI

InChI=1S/C22H16F4N6O2.H2O4S.H2O/c23-17-2-1-15(34-22(24,25)26)7-14(17)11-31-5-4-18-16(20(31)33)8-13(10-28-18)12-3-6-32-19(9-12)29-21(27)30-32;1-5(2,3)4;/h1-3,6-10H,4-5,11H2,(H2,27,30);(H2,1,2,3,4);1H2

Clé InChI

BWCCYGOIZVIBPN-UHFFFAOYSA-N

SMILES canonique

C1CN(C(=O)C2=C1N=CC(=C2)C3=CC4=NC(=NN4C=C3)N)CC5=C(C=CC(=C5)OC(F)(F)F)F.O.OS(=O)(=O)O

Origine du produit

United States

Foundational & Exploratory

The Core Mechanism of Action of RIPK1-IN-18 Sulfate Hydrate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular life and death, orchestrating complex signaling pathways that determine cell fate in response to various stimuli. Its kinase activity is a key driver of inflammation and programmed cell death, including apoptosis and necroptosis, making it a compelling therapeutic target for a range of autoimmune and neuroinflammatory diseases. RIPK1-IN-18 sulfate (B86663) hydrate (B1144303) is a potent inhibitor of RIPK1, positioned to modulate these pathological processes. This technical guide provides a comprehensive overview of the mechanism of action of RIPK1 inhibitors, with a focus on the principles underlying the therapeutic potential of compounds like RIPK1-IN-18 sulfate hydrate. Due to the limited publicly available data specifically for this compound, this guide leverages information from well-characterized RIPK1 inhibitors to illustrate the core concepts, experimental validation, and signaling pathways involved.

Introduction to RIPK1 Signaling

RIPK1 is a serine/threonine kinase that plays a dual role as both a scaffold and an enzyme in cellular signaling.[1] It is a central component of the tumor necrosis factor (TNF) receptor 1 (TNFR1) signaling pathway, but also integrates signals from other receptors like Toll-like receptors (TLRs) and Fas.[2][3] The cellular outcome of RIPK1 activation is context-dependent and tightly regulated by a series of post-translational modifications, primarily ubiquitination and phosphorylation.[4]

Upon TNF-α binding to TNFR1, a membrane-bound complex known as Complex I is formed. In this complex, RIPK1 acts as a scaffold, leading to the activation of the NF-κB and MAPK pathways, which promote cell survival and inflammation.[5][6] However, under conditions where components of Complex I are dysregulated, or when caspase-8 is inhibited, RIPK1 can transition to form a cytosolic death-inducing complex, known as Complex II (or the ripoptosome for apoptosis and the necrosome for necroptosis).[7][8] The kinase activity of RIPK1 is essential for the activation of these cell death pathways.[9]

Mechanism of Action of RIPK1 Kinase Inhibitors

This compound, as a potent RIPK1 inhibitor, is designed to specifically target the kinase activity of RIPK1.[10][11] By inhibiting the catalytic function of RIPK1, it prevents the autophosphorylation of RIPK1 and the subsequent phosphorylation of downstream targets, thereby blocking the signaling cascade that leads to apoptosis and necroptosis.[6] This targeted inhibition is crucial as it is expected to leave the pro-survival scaffolding function of RIPK1 intact, a desirable feature for therapeutic intervention.

The general mechanism of action for RIPK1 kinase inhibitors involves binding to the kinase domain of RIPK1, preventing the transfer of phosphate (B84403) from ATP to its substrates. This inhibition can be achieved through different binding modes, including competitive binding at the ATP-binding site or allosteric inhibition.

Quantitative Analysis of RIPK1 Inhibition

Table 1: In Vitro Potency of Representative RIPK1 Inhibitors

CompoundAssay TypeTargetIC50 / EC50 / KdReference
GSK2982772FP BindingRIPK1IC50: <10 nM[12]
GSK2982772ADP-GloRIPK1IC50: <10 nM[12]
Necrostatin-1Necroptosis InhibitionFADD-deficient Jurkat cellsEC50: 0.05 µM[13]
SibirilineADP-GloRIPK1IC50: 1.03 µM[5]
SibirilineBinding AffinityRIPK1Kd: 218 nM[5]
Compound 18FP BindingRIPK1IC50: 0.0079 µM[5]
Compound 18ADP-GloRIPK1IC50: 0.004 µM[5]
Eclitasertib (DNL-758)Kinase AssayRIPK1IC50: 0.0375 µM[13]
Zharp1-211Kinase AssayRIPK1EC50: 53 nM[13]
Zharp1-211Binding AffinityRIPK1Kd: 8.7 nM[13]
RIPK1-IN-19Kinase AssayRIPK1IC50: 15 nM[13]

Table 2: Cellular Activity of Representative RIPK1 Inhibitors

CompoundCell LineAssayIC50 / EC50Reference
GSK2982772U937 cellsNecroptosis InhibitionIC50: 6.3 nM[12]
Compound 18U937 cellsNecroptosis InhibitionIC50: 0.0063 µM[5]
Cpd22HT-29 cellsNecroptosis InhibitionIC50: 2.0 nM[5]
Cpd22L929 cellsNecroptosis InhibitionIC50: 15 nM[5]
SibirilineFADD-deficient Jurkat cellsNecroptosis InhibitionEC50: 1.2 µM[5]

Experimental Protocols for Assessing RIPK1 Inhibition

The following are detailed methodologies for key experiments commonly used to characterize RIPK1 inhibitors.

In Vitro Kinase Assay (ADP-Glo™ Assay)

Objective: To determine the direct inhibitory effect of a compound on the kinase activity of recombinant RIPK1.

Methodology:

  • Recombinant human RIPK1 (residues 1-330) is pre-incubated with various concentrations of the test compound (e.g., this compound) for 30 minutes at room temperature in a kinase assay buffer (e.g., 50 mM HEPES, 50 mM NaCl, 30 mM MgCl2, 1 mM DTT, 0.05% BSA, 0.02% CHAPS).[14]

  • The kinase reaction is initiated by the addition of ATP.[14]

  • The reaction is allowed to proceed for a specified time at a controlled temperature.

  • The amount of ADP produced, which is proportional to the kinase activity, is measured using the ADP-Glo™ Kinase Assay kit (Promega) according to the manufacturer's instructions.

  • Luminescence is read on a plate reader.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm target engagement of a RIPK1 inhibitor in a cellular context by measuring the thermal stabilization of RIPK1 upon compound binding.[2][15]

Methodology:

  • Intact cells (e.g., HT-29 or peripheral blood mononuclear cells) are treated with the test compound or vehicle (DMSO) for a defined period.[2][6]

  • The cell suspensions are then heated to a range of temperatures to induce protein denaturation.

  • Cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.

  • The amount of soluble RIPK1 remaining at each temperature is quantified by a suitable method, such as Western blotting, AlphaLISA, or Meso Scale Discovery (MSD) immunoassay.[2]

  • The melting temperature (Tm) of RIPK1 is determined for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

In Vivo Model of TNF-induced Systemic Inflammatory Response Syndrome (SIRS)

Objective: To evaluate the efficacy of a RIPK1 inhibitor in a preclinical model of systemic inflammation.

Methodology:

  • Mice are pre-treated with the test compound (e.g., administered orally) at various doses.[16]

  • After a specified time, the mice are challenged with an injection of TNF-α to induce a systemic inflammatory response.

  • The primary endpoint is typically survival over a defined period (e.g., 18 hours).[14]

  • Secondary endpoints can include monitoring of body temperature and collection of blood samples for cytokine analysis (e.g., IL-6, TNF-α) using ELISA or multiplex assays.

  • The protective effect of the inhibitor is assessed by comparing the survival rates and inflammatory markers in the treated groups to the vehicle control group.

Visualizing the Mechanism of Action

The following diagrams illustrate the RIPK1 signaling pathway and the proposed mechanism of action for a RIPK1 kinase inhibitor like this compound.

RIPK1_Signaling_Pathway cluster_complex_i Complex I (Pro-survival) cluster_complex_ii Complex II (Death-inducing) cluster_necrosome Necrosome tnfa TNF-α tnfr1 TNFR1 tnfa->tnfr1 tradd TRADD tnfr1->tradd traf2 TRAF2 tradd->traf2 ripk1_scaffold RIPK1 (Scaffold) tradd->ripk1_scaffold ciap cIAP1/2 traf2->ciap ciap->ripk1_scaffold Ub tak1 TAK1 ripk1_scaffold->tak1 Ub ripk1_kinase RIPK1 (Kinase Active) ripk1_scaffold->ripk1_kinase De-Ub lubac LUBAC lubac->ripk1_scaffold Ub ikk IKK Complex tak1->ikk nfkb NF-κB ikk->nfkb P cell_survival Cell Survival & Inflammation nfkb->cell_survival Gene Transcription fadd FADD ripk1_kinase->fadd casp8 Caspase-8 fadd->casp8 apoptosis Apoptosis casp8->apoptosis ripk1_p p-RIPK1 ripk3 RIPK3 ripk1_p->ripk3 P mlkl MLKL ripk3->mlkl P necroptosis Necroptosis mlkl->necroptosis

Caption: RIPK1 Signaling Pathway Overview.

RIPK1_Inhibitor_MOA stimuli Inflammatory Stimuli (e.g., TNF-α) ripk1_inactive RIPK1 (Inactive) stimuli->ripk1_inactive ripk1_active RIPK1 (Kinase Active) ripk1_inactive->ripk1_active Activation (Autophosphorylation) downstream Downstream Signaling (RIPK3, MLKL) ripk1_active->downstream Phosphorylation inhibitor RIPK1-IN-18 sulfate hydrate inhibitor->ripk1_active Inhibition cell_death Necroptosis & Apoptosis downstream->cell_death

Caption: Mechanism of Action of a RIPK1 Kinase Inhibitor.

Conclusion

This compound represents a promising therapeutic agent that targets the kinase activity of RIPK1, a central node in inflammatory and cell death signaling pathways. By potently and selectively inhibiting RIPK1's catalytic function, this compound has the potential to ameliorate the pathology of a wide array of autoimmune and neuroinflammatory diseases. The experimental protocols and data presented herein for representative RIPK1 inhibitors provide a robust framework for the continued investigation and development of novel RIPK1-targeted therapies. Further studies are warranted to fully elucidate the specific quantitative pharmacology and in vivo efficacy of this compound.

References

The Discovery and Synthesis of RIPK1-IN-18 Sulfate Hydrate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator in the signaling pathways of inflammation and programmed cell death, including apoptosis and necroptosis. Its dysregulation is implicated in a host of inflammatory and neurodegenerative diseases, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of a potent and selective RIPK1 inhibitor, RIPK1-IN-18 sulfate (B86663) hydrate (B1144303), also identified as "compound i" in patent literature. We will delve into its discovery, synthesis, and the methodologies for its biological characterization.

Discovery of a Novel RIPK1 Inhibitor

RIPK1-IN-18 sulfate hydrate is a potent inhibitor of RIPK1, identified for its potential in autoimmune disease research.[1] The discovery of this small molecule is linked to patent application WO2021160109A1, where it is referred to as "compound i".

Chemical Identity:

IdentifierValue
Compound Name RIPK1-IN-18
Systematic Name 2-(2-(4-(trifluoromethoxy)phenyl)ethyl)-5-(1H-1,2,3-triazol-4-yl)-[2][3][4]triazolo[1,5-a]pyridin-7(4H)-one
CAS Number 2682889-01-4
Molecular Formula C₂₂H₁₆F₄N₆O₂

Synthesis of RIPK1-IN-18

While a detailed, step-by-step protocol for the synthesis of the final sulfate hydrate form is not publicly available, the synthesis of the core molecule, "compound i," is described within the patent literature (WO2021160109A1). The synthesis is a multi-step process involving the construction of the triazolopyridine core, followed by the addition of the triazole and the substituted phenyl ethyl side chains. The final conversion to the sulfate hydrate salt would typically involve reacting the free base with sulfuric acid in a suitable solvent system to induce crystallization.

RIPK1 Signaling Pathways

RIPK1 is a multifaceted protein that can function as both a kinase and a scaffold, playing a pivotal role in determining cell fate in response to stimuli such as tumor necrosis factor-alpha (TNFα).

Pro-survival Signaling

Upon TNFα binding to its receptor (TNFR1), RIPK1 is recruited to the receptor complex and is polyubiquitinated. This ubiquitination acts as a scaffold to recruit downstream signaling molecules, leading to the activation of the NF-κB pathway, which promotes the expression of pro-survival genes.

Cell Death Signaling: Apoptosis and Necroptosis

Under conditions where cellular inhibitor of apoptosis proteins (cIAPs) are depleted, RIPK1 can promote the formation of a death-inducing signaling complex (DISC), leading to caspase-8 activation and apoptosis.

Alternatively, when caspase-8 is inhibited, RIPK1 can interact with RIPK3 to form a complex called the necrosome. This leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like protein (MLKL), which oligomerizes and translocates to the plasma membrane, causing necroptotic cell death.

Diagram: Simplified RIPK1 Signaling Pathways

RIPK1_Signaling cluster_survival Pro-survival cluster_apoptosis Apoptosis cluster_necroptosis Necroptosis TNFR1 Complex TNFR1 Complex Ub-RIPK1 Ub-RIPK1 TNFR1 Complex->Ub-RIPK1 RIPK1_Apop RIPK1 TNFR1 Complex->RIPK1_Apop cIAP inhibition RIPK1_Necro RIPK1 TNFR1 Complex->RIPK1_Necro Caspase-8 inhibition NF-kB Activation NF-kB Activation Ub-RIPK1->NF-kB Activation Cell Survival Cell Survival NF-kB Activation->Cell Survival Caspase-8 Activation Caspase-8 Activation RIPK1_Apop->Caspase-8 Activation Apoptosis Apoptosis Caspase-8 Activation->Apoptosis RIPK3 RIPK3 RIPK1_Necro->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis TNFα TNFα TNFα->TNFR1 Complex RIPK1-IN-18 RIPK1-IN-18 RIPK1-IN-18->RIPK1_Necro Inhibits Kinase Activity

Caption: Simplified overview of RIPK1 signaling pathways.

Experimental Protocols

The evaluation of RIPK1 inhibitors like this compound involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.

RIPK1 Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of RIPK1.

Principle: The assay quantifies the amount of ADP produced from ATP during the kinase reaction, which is directly proportional to RIPK1 activity. A common method is the ADP-Glo™ Kinase Assay.

Protocol:

  • Reagents and Materials:

    • Recombinant human RIPK1 enzyme

    • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ATP solution

    • Myelin Basic Protein (MBP) as a substrate

    • This compound (test compound)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well white assay plates

  • Procedure: a. Prepare serial dilutions of RIPK1-IN-18 in DMSO. b. Add the diluted compound or DMSO (vehicle control) to the assay wells. c. Add the RIPK1 enzyme and MBP substrate to the wells. d. Initiate the kinase reaction by adding the ATP solution. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. g. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes. h. Measure luminescence using a plate reader. i. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value.

Diagram: Workflow for Biochemical RIPK1 Inhibition Assay

Biochemical_Assay_Workflow A Prepare serial dilutions of RIPK1-IN-18 B Add compound, RIPK1 enzyme, and substrate to plate A->B C Initiate reaction with ATP B->C D Incubate at room temperature C->D E Terminate reaction and deplete ATP (ADP-Glo Reagent) D->E F Generate luminescent signal (Kinase Detection Reagent) E->F G Measure luminescence F->G H Calculate IC50 G->H

Caption: Workflow of a typical biochemical RIPK1 kinase assay.

Cellular Necroptosis Assay

This assay assesses the ability of a compound to protect cells from necroptosis induced by specific stimuli.

Principle: Cell viability is measured in a cell line susceptible to necroptosis (e.g., human HT-29 colon cancer cells or mouse L929 fibrosarcoma cells) after treatment with an inducing agent and the test compound.

Protocol:

  • Reagents and Materials:

    • HT-29 or L929 cells

    • Cell culture medium and supplements

    • Human or mouse TNFα

    • Smac mimetic (e.g., BV6) to inhibit cIAPs

    • Pan-caspase inhibitor (e.g., z-VAD-fmk) to block apoptosis

    • This compound (test compound)

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

    • 96-well clear-bottom assay plates

  • Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Pre-treat the cells with serial dilutions of RIPK1-IN-18 for 1 hour. c. Induce necroptosis by adding a combination of TNFα, Smac mimetic, and z-VAD-fmk. d. Incubate the plates for 24-48 hours at 37°C in a CO₂ incubator. e. Equilibrate the plates to room temperature. f. Add CellTiter-Glo® Reagent to each well to measure cell viability based on ATP levels. g. Measure luminescence using a plate reader. h. Calculate the percent protection for each compound concentration and determine the EC₅₀ value.

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.

Principle: Ligand binding stabilizes the target protein, leading to an increase in its melting temperature. This thermal stabilization can be detected by quantifying the amount of soluble protein remaining after heat treatment.

Protocol:

  • Reagents and Materials:

    • Intact cells (e.g., HT-29) or cell lysate

    • This compound (test compound)

    • Lysis buffer

    • Antibodies specific for RIPK1

    • Western blotting or ELISA reagents

  • Procedure (Melt Curve): a. Treat cells with the test compound or vehicle control. b. Aliquot the cell suspension into PCR tubes. c. Heat the samples to a range of different temperatures for a fixed time (e.g., 3 minutes). d. Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation. e. Quantify the amount of soluble RIPK1 in the supernatant using Western blotting or an immunoassay. f. Plot the amount of soluble RIPK1 as a function of temperature to generate a melt curve and determine the melting temperature (Tₘ). A shift in the Tₘ in the presence of the compound indicates target engagement.

Diagram: Cellular Thermal Shift Assay (CETSA) Workflow

CETSA_Workflow A Treat cells with RIPK1-IN-18 or vehicle B Heat samples to a range of temperatures A->B C Lyse cells and separate soluble proteins B->C D Quantify soluble RIPK1 (e.g., Western Blot) C->D E Plot melt curve and determine Tm shift D->E

References

The Role of RIPK1-IN-18 Sulfate Hydrate in the Necroptosis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator in the necroptosis pathway, a form of programmed cell death implicated in a variety of inflammatory and neurodegenerative diseases. Inhibition of RIPK1 kinase activity presents a promising therapeutic strategy for these conditions. This technical guide provides an in-depth overview of the role of RIPK1 inhibitors in the necroptosis pathway, with a specific focus on the emerging compound RIPK1-IN-18 sulfate (B86663) hydrate (B1144303). While public domain data on RIPK1-IN-18 sulfate hydrate is currently limited, this document will detail its known characteristics and supplement this with a comprehensive analysis of the broader class of RIPK1 inhibitors, utilizing data from well-characterized molecules to illustrate key concepts, experimental protocols, and the therapeutic potential of targeting RIPK1.

Introduction to Necroptosis and the Role of RIPK1

Necroptosis is a regulated form of necrosis, or inflammatory cell death, that is typically activated when apoptosis is inhibited.[1][2] It is morphologically characterized by cell swelling and rupture of the plasma membrane, leading to the release of damage-associated molecular patterns (DAMPs) and subsequent inflammation.[3][4] The necroptosis pathway is a crucial component of the immune response to pathogens, but its dysregulation has been linked to the pathogenesis of various diseases, including inflammatory bowel disease, rheumatoid arthritis, psoriasis, and neurodegenerative disorders like Alzheimer's disease and amyotrophic lateral sclerosis.[5][6][7]

At the core of the necroptosis signaling cascade is RIPK1, a serine/threonine kinase that acts as a key signaling node.[3][6] In response to stimuli such as tumor necrosis factor-alpha (TNFα), RIPK1 can initiate either pro-survival signals through the NF-κB pathway or cell death pathways, including apoptosis and necroptosis.[1][5] The kinase activity of RIPK1 is essential for the induction of necroptosis.[3] When caspase-8, a key executioner of apoptosis, is inhibited, RIPK1 undergoes autophosphorylation and recruits RIPK3 to form a protein complex known as the necrosome.[1][8] This leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like (MLKL), the ultimate executioner of necroptosis, which oligomerizes and translocates to the plasma membrane, causing its disruption.[1]

This compound: A Potent RIPK1 Inhibitor

This compound is identified as a potent inhibitor of RIPK1.[9][10] It is under investigation for its potential therapeutic applications in autoimmune diseases.[9][10]

Chemical Structure

The chemical formula for the parent compound, RIPK1-IN-18, is C22H16F4N6O2, with a molecular weight of 472.40 g/mol .[10]

SMILES:O=C1C2=C(CCN1CC3=CC(OC(F)(F)F)=CC=C3F)N=CC(C4=CC5=NC(N)=NN5C=C4)=C2[10]

Quantitative Data

Specific quantitative data for this compound, such as IC50 or Ki values, are not yet publicly available. To provide a framework for understanding the potency of RIPK1 inhibitors, the following table summarizes data for other well-characterized RIPK1 inhibitors.

InhibitorTargetAssay TypeIC50 (nM)Cell-Based Potency (EC50, nM)Reference
Necrostatin-1 (Nec-1) RIPK1Kinase Assay~180494 (Jurkat cells)[1]
GSK2982772 RIPK1ADP-Glo Kinase Assay<10-[7]
Compound 22 RIPK1ADP-Glo Kinase Assay46.3 (U937 cells)[5]
UAMC-3861 RIPK1Kinase Assay0.42-[5]

Signaling Pathways and Mechanism of Action

The inhibitory action of this compound is presumed to be through the direct inhibition of the kinase activity of RIPK1, thereby blocking the downstream signaling events that lead to necroptosis.

The Necroptosis Signaling Pathway

The following diagram illustrates the central role of RIPK1 in the TNFα-induced necroptosis pathway and the proposed point of intervention for RIPK1 inhibitors like this compound.

Necroptosis_Pathway TNFα-Induced Necroptosis Pathway and RIPK1 Inhibition TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I NFkB NF-κB Activation (Pro-survival) Complex_I->NFkB RIPK1_active Phosphorylated RIPK1 Complex_I->RIPK1_active Deubiquitination Caspase8_active Active Caspase-8 (Apoptosis) Caspase8_inactive Inactive Caspase-8 Caspase8_inactive->RIPK1_active Inhibition of Caspase-8 RIPK1_active->Caspase8_active RIPK3 RIPK3 RIPK1_active->RIPK3 Necrosome Necrosome (RIPK1-RIPK3 complex) RIPK1_active->Necrosome RIPK3->Necrosome MLKL MLKL Necrosome->MLKL MLKL_active Phosphorylated MLKL (oligomer) MLKL->MLKL_active Membrane_disruption Plasma Membrane Disruption (Necroptosis) MLKL_active->Membrane_disruption RIPK1_inhibitor RIPK1-IN-18 sulfate hydrate RIPK1_inhibitor->RIPK1_active Inhibition

Figure 1. TNFα-Induced Necroptosis Pathway and RIPK1 Inhibition.

Experimental Protocols

While specific protocols for this compound are not available, the following are standard methodologies used to characterize RIPK1 inhibitors.

In Vitro Kinase Assay (ADP-Glo™ Assay)

This assay quantitatively measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.

Objective: To determine the IC50 value of a test compound against RIPK1.

Materials:

  • Recombinant human RIPK1 kinase

  • Kinase substrate (e.g., myelin basic protein)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then in assay buffer.

  • Add the kinase, substrate, and test compound to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin (B1168401) to produce a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Necroptosis Assay

This assay measures the ability of a compound to protect cells from induced necroptosis.

Objective: To determine the EC50 value of a test compound in a cellular context.

Materials:

  • Human (e.g., HT-29) or murine (e.g., L929) cell lines susceptible to necroptosis.

  • Cell culture medium and supplements.

  • Necroptosis-inducing stimuli:

    • TNFα

    • A pan-caspase inhibitor (e.g., z-VAD-fmk)

    • A Smac mimetic (e.g., birinapant)

  • Test compound (e.g., this compound)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test compound for a specified time (e.g., 1-2 hours).

  • Induce necroptosis by adding the appropriate stimuli (e.g., TNFα + z-VAD-fmk).

  • Incubate for a period sufficient to induce cell death (e.g., 18-24 hours).

  • Measure cell viability using a cell viability reagent according to the manufacturer's instructions.

  • Calculate the percent protection for each compound concentration and determine the EC50 value using non-linear regression analysis.

Experimental Workflow Diagram

Experimental_Workflow General Workflow for Characterizing a RIPK1 Inhibitor start Start in_vitro_assay In Vitro Kinase Assay (e.g., ADP-Glo) start->in_vitro_assay cell_based_assay Cell-Based Necroptosis Assay (e.g., HT-29, L929) in_vitro_assay->cell_based_assay Determine IC50 western_blot Western Blot Analysis (p-RIPK1, p-MLKL) cell_based_assay->western_blot Determine EC50 in_vivo_studies In Vivo Efficacy Studies (e.g., Mouse models of inflammatory disease) western_blot->in_vivo_studies Confirm target engagement pk_pd_studies Pharmacokinetics and Pharmacodynamics in_vivo_studies->pk_pd_studies toxicology Toxicology and Safety Assessment pk_pd_studies->toxicology end End toxicology->end

Figure 2. General Workflow for Characterizing a RIPK1 Inhibitor.

Conclusion and Future Directions

This compound is a promising new entrant in the field of RIPK1 inhibitors with potential applications in treating autoimmune and inflammatory diseases. While detailed characterization of this specific molecule is eagerly awaited, the extensive research on other RIPK1 inhibitors has paved the way for its development and clinical translation. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for its further investigation. Future studies should focus on elucidating the precise mechanism of action, determining its in vitro and in vivo potency and efficacy, and establishing a comprehensive safety profile. The continued exploration of RIPK1 inhibitors like this compound holds significant promise for the development of novel therapies for a range of debilitating human diseases.

References

A Technical Guide to RIPK1-IN-18 Sulfate Hydrate for Inflammatory Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator in the signaling pathways of inflammation and programmed cell death, making it a compelling therapeutic target for a range of inflammatory diseases. This technical guide provides an in-depth overview of RIPK1-IN-18 sulfate (B86663) hydrate (B1144303), a potent inhibitor of RIPK1, in the context of inflammatory disease research. While specific quantitative data for RIPK1-IN-18 sulfate hydrate is primarily contained within patent literature, this guide consolidates the current understanding of RIPK1's role in disease, presents methodologies for evaluating RIPK1 inhibitors, and includes representative data from other well-characterized inhibitors to guide research efforts.

Introduction: The Role of RIPK1 in Inflammatory Diseases

Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that functions as a crucial signaling node in cellular responses to various stimuli, including tumor necrosis factor (TNF).[1][2] It plays a dual role in determining cell fate, participating in both cell survival pathways and programmed cell death mechanisms such as apoptosis and necroptosis.[1][2] The kinase activity of RIPK1 is particularly implicated in the initiation of necroptosis, a form of regulated necrosis that, when dysregulated, contributes to the pathology of numerous inflammatory conditions.[2][3]

Inhibition of RIPK1 kinase activity has been shown to be a promising therapeutic strategy in preclinical models of various inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders like multiple sclerosis and Alzheimer's disease.[2][3] By blocking the catalytic function of RIPK1, small molecule inhibitors can prevent the downstream signaling cascade that leads to necroptotic cell death and the subsequent release of pro-inflammatory damage-associated molecular patterns (DAMPs).

This compound: A Potent RIPK1 Inhibitor

This compound is a potent and selective inhibitor of RIPK1.[4] It is identified as "compound i" in patent NZ748385A and is noted for its potential in autoimmune disease research.[4][5] While detailed public data on its biochemical and cellular potency are limited, its classification as a potent inhibitor suggests it holds significant promise for investigating the therapeutic potential of RIPK1 inhibition.

Quantitative Data for Representative RIPK1 Inhibitors

To provide a framework for the expected potency of selective RIPK1 inhibitors, the following tables summarize quantitative data for other well-characterized compounds in the field.

Table 1: In Vitro Potency of Representative RIPK1 Inhibitors

CompoundTargetAssay TypeIC50 (nM)Cellular EC50 (nM)Cell LineReference
Compound 70Human RIPK1Biophysical (Kd)9.217-30Human/Mouse Cells[1]
GNE684Human RIPK1Enzymatic (Ki)21--[2]
Sanofi CompoundHuman RIPK1ADP-Glo94U937[6]

Table 2: In Vivo Efficacy of a Representative RIPK1 Inhibitor (Compound 70)

Animal ModelDiseaseDosingOutcomeReference
MouseSystemic Inflammatory Response Syndrome (SIRS)Pre-treatmentAmeliorated hypothermia and lethal shock[1]

Key Experimental Protocols

The following protocols provide detailed methodologies for the in vitro and in vivo evaluation of RIPK1 inhibitors like this compound.

In Vitro RIPK1 Kinase Inhibition Assay (ADP-Glo™ Format)

This assay biochemically quantifies the inhibitory activity of a compound against the RIPK1 enzyme.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) substrate

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • ATP

  • This compound (or other test inhibitor)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • Add 50 nL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 5 µL of a solution containing recombinant RIPK1 enzyme and MBP substrate in kinase assay buffer to each well.

  • Incubate at room temperature for 15 minutes.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

  • Incubate at 30°C for 1 hour.

  • Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete unused ATP. Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate at room temperature for 30 minutes.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

Cellular Necroptosis Inhibition Assay

This assay measures the ability of an inhibitor to protect cells from induced necroptosis.

Materials:

  • HT-29 human colon adenocarcinoma cells (or other suitable cell line like L929 or U937)

  • Cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Human TNF-α

  • SMAC mimetic (e.g., BV6 or SM-164)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • This compound (or other test inhibitor)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well clear-bottom plates

Procedure:

  • Seed HT-29 cells into 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test inhibitor for 1 hour.

  • Induce necroptosis by adding a combination of TNF-α, a SMAC mimetic, and a pan-caspase inhibitor (TSZ).

  • Incubate the plates for 24-48 hours at 37°C.

  • Equilibrate the plates to room temperature.

  • Add CellTiter-Glo® Reagent to each well to measure ATP levels as an indicator of cell viability.

  • Measure luminescence using a plate reader.

  • Calculate the percent protection against cell death for each concentration and determine the EC50 value.

In Vivo Model: TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS)

This model is used to evaluate the efficacy of a RIPK1 inhibitor in a systemic inflammatory setting.

Materials:

  • Male C57BL/6 mice

  • Recombinant murine TNF-α

  • This compound (or other test inhibitor) formulated in a suitable vehicle

  • Vehicle control

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Administer the test inhibitor or vehicle control to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined time before TNF-α challenge.

  • Induce SIRS by injecting a lethal dose of murine TNF-α.

  • Monitor the mice for signs of hypothermia by measuring rectal temperature at regular intervals.

  • Record survival rates over a specified period (e.g., 24-48 hours).

  • At the end of the study or at specific time points, blood samples can be collected for cytokine analysis (e.g., IL-6, IL-1β) via ELISA.

  • Tissues can be harvested for histological analysis and to measure markers of inflammation and cell death.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the core signaling pathways involving RIPK1 and a typical experimental workflow for inhibitor characterization.

RIPK1_Signaling_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI NFkB NF-κB Activation (Survival & Inflammation) ComplexI->NFkB Deubiquitination Deubiquitination (CYLD) ComplexI->Deubiquitination ComplexIIa Complex IIa (RIPK1, FADD, Caspase-8) Deubiquitination->ComplexIIa ComplexIIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) Deubiquitination->ComplexIIb Apoptosis Apoptosis ComplexIIa->Apoptosis Caspase8_Inhibition Caspase-8 Inhibition ComplexIIa->Caspase8_Inhibition Caspase8_Inhibition->ComplexIIb Necroptosis Necroptosis (Inflammation) ComplexIIb->Necroptosis RIPK1_IN_18 RIPK1-IN-18 sulfate hydrate RIPK1_IN_18->ComplexIIa Inhibits Kinase Activity RIPK1_IN_18->ComplexIIb Inhibits Kinase Activity Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Biochemical Biochemical Assay (IC50 Determination) Cellular Cellular Assay (EC50 Determination) Biochemical->Cellular Selectivity Kinase Selectivity Profiling Cellular->Selectivity PK Pharmacokinetics (PK) Studies Selectivity->PK Lead Compound Efficacy Efficacy Studies (e.g., SIRS model) PK->Efficacy Tox Toxicology Studies Efficacy->Tox

References

RIPK1-IN-18 Sulfate Hydrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of RIPK1-IN-18 sulfate (B86663) hydrate (B1144303), a potent inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). This document details its chemical properties, the signaling pathways it modulates, and relevant experimental protocols for its characterization.

Core Compound Information

ParameterValue
Product Name RIPK1-IN-18 sulfate hydrate
CAS Number 2897618-64-1[1][2]
Molecular Formula C22H20F4N6O7S[1]
Molecular Weight 588.49 g/mol [1]
Description A potent and selective inhibitor of RIPK1, intended for research in areas such as autoimmune diseases.[1][2]

Quantitative Data Summary

Assay TypeParameterTypical Value Range for Potent RIPK1 Inhibitors
Biochemical Kinase Assay IC501 - 100 nM
Cellular Necroptosis Assay EC5010 - 500 nM
Kinase Selectivity Panel S-Score (10)< 0.05

Note: The values presented are representative for potent RIPK1 inhibitors and may not reflect the exact values for this compound. Researchers should perform their own experiments to determine the precise activity of the compound.

RIPK1 Signaling Pathways

RIPK1 is a critical regulator of cellular life and death, primarily involved in signaling pathways initiated by tumor necrosis factor receptor 1 (TNFR1).[3][4] It functions as both a scaffold protein and a kinase, dictating the cellular response to stimuli like TNF-α.[4] Inhibition of RIPK1's kinase activity is a key strategy for preventing necroptosis, a form of programmed cell death, and for mitigating inflammation.[5][6]

Upon TNF-α binding to TNFR1, a membrane-bound signaling complex known as Complex I is formed.[7][8] This complex includes RIPK1, TRADD, TRAF2/5, and cIAP1/2.[7] In this context, RIPK1 is ubiquitinated, which leads to the activation of the NF-κB survival pathway.[7][9]

However, under conditions where components of Complex I are inhibited or degraded, RIPK1 can participate in the formation of cytosolic death-inducing complexes. Deubiquitination of RIPK1 allows for the formation of Complex IIa (containing FADD and pro-caspase-8), leading to apoptosis, or Complex IIb (the necrosome, containing RIPK1, RIPK3, and MLKL) when caspase-8 is inhibited, leading to necroptosis.[7] The kinase activity of RIPK1 is essential for the activation of RIPK3 and the subsequent execution of necroptosis.[7][10]

RIPK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 Binding Complex I Complex I TNFR1->Complex I Recruitment RIPK1_ub Ub-RIPK1 Complex I->RIPK1_ub Ubiquitination RIPK1_deub RIPK1 Complex I->RIPK1_deub Deubiquitination NF-κB NF-κB RIPK1_ub->NF-κB Activation Survival Survival NF-κB->Survival Complex IIa Complex IIa Caspase-8 Active Caspase-8 Complex IIa->Caspase-8 Activates Apoptosis Apoptosis Caspase-8->Apoptosis Complex IIb (Necrosome) Complex IIb (Necrosome) MLKL MLKL Complex IIb (Necrosome)->MLKL Phosphorylates pMLKL pMLKL Necroptosis Necroptosis pMLKL->Necroptosis Executes RIPK1_deub->Complex IIa Forms RIPK1_deub->Complex IIb (Necrosome) Forms with RIPK3 RIPK3 RIPK3 RIPK3->Complex IIb (Necrosome) MLKL->pMLKL Biochemical_Assay_Workflow A Prepare serial dilutions of RIPK1-IN-18 B Add compound, enzyme, and substrate to plate A->B C Initiate reaction with ATP B->C D Incubate for 1 hour C->D E Add ADP-Glo™ reagent to measure ADP D->E F Measure luminescence E->F G Calculate IC50 F->G Cellular_Assay_Workflow A Seed cells in 96-well plates B Pre-treat with RIPK1-IN-18 A->B C Induce necroptosis (TNF-α + Smac mimetic + z-VAD-fmk) B->C D Incubate for 24-48 hours C->D E Measure cell viability (CellTiter-Glo®) D->E F Calculate EC50 E->F Kinase_Selectivity_Logic cluster_input Input cluster_process Process cluster_output Output RIPK1-IN-18 RIPK1-IN-18 Kinase_Panel Broad Kinase Panel (>300 kinases) RIPK1-IN-18->Kinase_Panel Selectivity_Profile Selectivity Profile (% inhibition) Kinase_Panel->Selectivity_Profile Off-target_Hits Off-target Identification Selectivity_Profile->Off-target_Hits

References

The Solubility Profile of RIPK1-IN-18 Sulfate Hydrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of RIPK1-IN-18 sulfate (B86663) hydrate (B1144303), a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). Understanding the solubility of this compound in common laboratory solvents such as dimethyl sulfoxide (B87167) (DMSO) and aqueous buffers is critical for the design and execution of reliable in vitro and in vivo studies. This document offers detailed experimental protocols for determining solubility and presents key signaling pathways involving RIPK1 to provide a broader context for its application in research.

Data Presentation: Solubility of RIPK1-IN-18 Sulfate Hydrate

Solvent/Buffer SystemTemperature (°C)MethodSolubility (μM)Solubility (mg/mL)Notes
DMSOData not availableData not available
PBS (pH 7.4)KineticData not availableData not available
PBS (pH 7.4)ThermodynamicData not availableData not available
Simulated Gastric Fluid (SGF)Data not availableData not available
Simulated Intestinal Fluid (SIF)Data not availableData not available

Experimental Protocols

The following are detailed, generalized protocols for determining the kinetic and thermodynamic solubility of a compound like this compound. These methods are widely used in the pharmaceutical industry and academic research.

Protocol 1: Kinetic Solubility Determination in Aqueous Buffer

This method assesses the solubility of a compound when it is rapidly introduced into an aqueous buffer from a DMSO stock solution, mimicking the conditions of many high-throughput screening assays.

Materials:

  • This compound

  • Anhydrous, high-purity DMSO

  • Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • 96-well microtiter plates (UV-transparent for analysis)

  • Plate shaker

  • Nephelometer or UV/Vis spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

  • Addition to Aqueous Buffer: To a separate 96-well plate, add the aqueous buffer. Then, transfer a small, fixed volume of each DMSO stock dilution into the corresponding wells of the aqueous buffer plate. The final DMSO concentration should typically be kept low (e.g., ≤ 1-2%) to minimize its effect on solubility.

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 1-2 hours) to allow for precipitation to occur.

  • Detection of Precipitation:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in turbidity compared to the buffer-only control indicates precipitation.

    • UV/Vis Spectrophotometry: After incubation, filter the solutions to remove any precipitate. Measure the absorbance of the filtrate in a UV-transparent plate at the compound's λmax.

  • Data Analysis: The kinetic solubility is defined as the highest compound concentration that does not result in significant precipitation.

Protocol 2: Thermodynamic (Shake-Flask) Solubility Determination

This method measures the equilibrium solubility of a compound, which is its true solubility in a given solvent at equilibrium.

Materials:

  • Solid (powder) form of this compound

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Filtration apparatus (e.g., 0.45 µm syringe filters)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant, ensuring no solid particles are transferred.

  • Filtration: Filter the supernatant through a 0.45 µm filter to remove any remaining undissolved compound.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS. A standard curve of the compound should be prepared in the same buffer to ensure accurate quantification.

  • Data Analysis: The measured concentration of the compound in the filtrate represents its thermodynamic solubility.

RIPK1 Signaling Pathways

RIPK1 is a critical kinase that functions as a key signaling node in cellular pathways regulating inflammation and cell death. Its activity is implicated in both cell survival through NF-κB activation and programmed cell death mechanisms, including apoptosis and necroptosis.

RIPK1_Signaling_Pathways RIPK1 Signaling Pathways Overview cluster_TNFR1 TNFR1 Signaling cluster_outcomes Cellular Outcomes TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds ComplexI Complex I (TRADD, TRAF2, cIAPs, RIPK1) TNFR1->ComplexI Recruits NFkB NF-κB Activation (Cell Survival, Inflammation) ComplexI->NFkB Leads to ComplexIIa Complex IIa (FADD, Caspase-8) ComplexI->ComplexIIa Transitions to ComplexIIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) ComplexI->ComplexIIb Transitions to (Caspase-8 inhibition) Apoptosis Apoptosis (Caspase-8 dependent) Necroptosis Necroptosis (RIPK3/MLKL dependent) ComplexIIa->Apoptosis Induces ComplexIIb->Necroptosis Induces

Caption: Overview of RIPK1-mediated signaling downstream of TNFR1.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for assessing the solubility of a research compound.

Solubility_Workflow General Experimental Workflow for Solubility Assessment cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility start Start: Compound Received prep_stock Prepare High-Concentration Stock in DMSO start->prep_stock thermo_add Add Excess Solid to Aqueous Buffer start->thermo_add kinetic_dilution Dilute DMSO stock into Aqueous Buffer prep_stock->kinetic_dilution kinetic_incubate Incubate (1-2h) with shaking kinetic_dilution->kinetic_incubate kinetic_measure Measure Precipitation (Nephelometry/UV-Vis) kinetic_incubate->kinetic_measure end End: Solubility Data kinetic_measure->end thermo_incubate Equilibrate (24-48h) with shaking thermo_add->thermo_incubate thermo_separate Separate Solid and Supernatant thermo_incubate->thermo_separate thermo_quantify Quantify Concentration (HPLC/LC-MS) thermo_separate->thermo_quantify thermo_quantify->end

Caption: A generalized workflow for determining kinetic and thermodynamic solubility.

Stability and Proper Storage of RIPK1-IN-18 Sulfate Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for RIPK1-IN-18 sulfate (B86663) hydrate (B1144303), a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The information presented herein is intended to support researchers and drug development professionals in ensuring the integrity and optimal performance of this compound in experimental settings.

Introduction to RIPK1-IN-18 Sulfate Hydrate

This compound is a small molecule inhibitor targeting the kinase activity of RIPK1. RIPK1 is a critical mediator in cellular signaling pathways that regulate inflammation, apoptosis, and necroptosis. Its inhibition is a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. Given its potential in research and clinical applications, understanding the physicochemical properties, particularly its stability, is paramount for obtaining reliable and reproducible results.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₂₂H₂₀F₄N₆O₇S
CAS Number 2897618-64-1

Data sourced from publicly available information.

Stability Profile

Detailed quantitative stability data for this compound, such as degradation rates under various stress conditions (e.g., temperature, pH, light), is not extensively available in the public domain. However, based on general practices for similar small molecule kinase inhibitors and available supplier information, the following recommendations can be made.

Solid-State Stability

As a solid, this compound is expected to be relatively stable. Suppliers recommend storage at room temperature for shipment within the continental United States, with the caveat that storage conditions may vary for other locations. For long-term storage, it is advisable to keep the solid compound in a tightly sealed container, protected from light and moisture.

Solution Stability

The stability of this compound in solution is a critical consideration for its use in in vitro and in vivo experiments. While specific data for this compound is not available, a related compound, RIPK1-IN-4, provides some insight. Stock solutions of RIPK1-IN-4 in DMSO are recommended to be stored at -20°C for up to one year, or at -80°C for up to two years. Repeated freeze-thaw cycles should be avoided to minimize degradation. It is best practice to prepare single-use aliquots of stock solutions.

The stability in aqueous buffers and cell culture media is expected to be lower than in anhydrous organic solvents like DMSO. It is highly recommended to prepare fresh dilutions in aqueous media for each experiment and use them promptly.

Recommended Storage Conditions

Based on the available information and best practices for small molecule inhibitors, the following storage conditions are recommended for this compound.

FormStorage TemperatureDurationNotes
Solid Room Temperature (short-term)As per supplierProtect from light and moisture.
-20°C or -80°C (long-term)> 1 yearStore in a desiccator if possible.
Stock Solution (e.g., in DMSO) -20°CUp to 1 yearAliquot to avoid freeze-thaw cycles.
-80°CUp to 2 yearsPreferred for long-term storage.
Aqueous Dilutions 2-8°C< 24 hoursPrepare fresh before use.

Experimental Protocols for Stability Assessment

For researchers wishing to perform their own stability studies on this compound, the following general protocols can be adapted.

Solid-State Stability Testing (Accelerated)

This protocol is designed to assess the stability of the solid compound under accelerated conditions to predict its long-term stability.

Methodology:

  • Place a known quantity of solid this compound in open and closed vials.

  • Expose the vials to a controlled environment of elevated temperature and humidity (e.g., 40°C / 75% relative humidity).

  • At specified time points (e.g., 0, 1, 2, 4 weeks), remove samples.

  • Dissolve the samples in a suitable solvent (e.g., DMSO) to a known concentration.

  • Analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Quantify the amount of remaining parent compound and identify any major degradation products.

Solution Stability in Organic Solvents

This protocol assesses the stability of stock solutions in organic solvents like DMSO.

Methodology:

  • Prepare a stock solution of this compound in DMSO at a relevant concentration (e.g., 10 mM).

  • Aliquot the stock solution into multiple vials.

  • Store the vials at different temperatures (e.g., room temperature, 4°C, -20°C, -80°C).

  • At various time points (e.g., 0, 1, 7, 30, 90 days), analyze an aliquot from each storage condition.

  • Dilute the sample and analyze by HPLC-UV/MS to determine the percentage of the compound remaining relative to the initial time point.

Stability in Aqueous Buffers and Cell Culture Media

This protocol evaluates the stability of the compound in the final experimental medium.

Methodology:

  • Prepare working solutions of this compound in the desired aqueous buffer (e.g., PBS) or cell culture medium.

  • Incubate the solutions under experimental conditions (e.g., 37°C, 5% CO₂).

  • Collect samples at multiple time points (e.g., 0, 2, 4, 8, 24 hours).

  • Immediately quench any potential degradation by adding an equal volume of cold acetonitrile (B52724) containing an internal standard.

  • Centrifuge to precipitate proteins and other macromolecules.

  • Analyze the supernatant by LC-MS to quantify the remaining this compound.

Signaling Pathways and Experimental Workflows

RIPK1 Signaling Pathway

RIPK1 is a key signaling node that can trigger distinct downstream pathways leading to cell survival or cell death. RIPK1-IN-18 inhibits the kinase activity of RIPK1, thereby modulating these outcomes.

Caption: RIPK1 signaling pathways leading to survival, apoptosis, or necroptosis.

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of a small molecule inhibitor like this compound in a liquid matrix.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Start Start Prepare Solution Prepare solution of This compound Start->Prepare Solution Aliquots Create aliquots for different time points Prepare Solution->Aliquots Incubate Incubate under - Test Conditions (e.g., 37°C) - Control Conditions (e.g., -80°C) Aliquots->Incubate Collect Samples Collect samples at T=0, T=x, T=y, ... Incubate->Collect Samples Quench Quench reaction (e.g., cold acetonitrile) Collect Samples->Quench Process Process sample (e.g., centrifugation) Quench->Process LCMS LC-MS Analysis Process->LCMS Data Analysis Data Analysis (% remaining vs. T=0) LCMS->Data Analysis End End Data Analysis->End

Caption: A generalized workflow for assessing the stability of this compound.

Conclusion

In Vivo and In Vitro Effects of RIPK1-IN-18 Sulfate Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the anticipated in vitro and in vivo effects of RIPK1-IN-18 sulfate (B86663) hydrate (B1144303), a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). It is important to note that specific quantitative data for RIPK1-IN-18 sulfate hydrate is not extensively available in the public domain. Therefore, the data presented in the tables below is representative of typical findings for potent and selective RIPK1 inhibitors and should be considered illustrative. The experimental protocols described are standard methodologies for the evaluation of RIPK1 inhibitors.

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of cellular signaling pathways that govern inflammation, apoptosis, and necroptosis.[1] Its dual function as a scaffold protein and a kinase makes it a key regulator in the cellular response to stimuli such as tumor necrosis factor-alpha (TNF-α). The kinase activity of RIPK1 is essential for the execution of programmed necrosis, or necroptosis, a lytic and pro-inflammatory form of cell death. Dysregulation of RIPK1-mediated signaling has been implicated in the pathogenesis of a range of autoimmune and inflammatory diseases.

This compound is a potent and selective inhibitor of RIPK1 kinase activity. By targeting RIPK1, this compound is being investigated for its therapeutic potential in autoimmune diseases. This guide summarizes the expected in vitro and in vivo pharmacological properties of a potent RIPK1 inhibitor like this compound, provides detailed experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows.

Data Presentation

In Vitro Activity

The in vitro activity of a RIPK1 inhibitor is typically characterized by its potency in biochemical and cellular assays.

Table 1: Representative In Vitro Activity of a Potent RIPK1 Inhibitor

Assay TypeDescriptionEndpointRepresentative Value
Biochemical Assay
RIPK1 Kinase AssayMeasures direct inhibition of purified human RIPK1 enzyme activity.IC50< 10 nM
Cellular Assays
Human Cellular Necroptosis Assay (HT-29 cells)Measures the ability to protect human colon adenocarcinoma cells from TNF-α/Smac mimetic/z-VAD-fmk (TSZ)-induced necroptosis.EC50< 50 nM
Murine Cellular Necroptosis Assay (L929 cells)Measures the ability to protect murine fibrosarcoma cells from TNF-α-induced necroptosis.EC50< 50 nM
Kinase Selectivity PanelAssesses the inhibitory activity against a broad panel of other kinases to determine selectivity.% Inhibition at 1 µM> 50% inhibition against < 5% of kinases tested
In Vivo Pharmacology

The in vivo effects of a RIPK1 inhibitor are evaluated in animal models of inflammation and autoimmune disease.

Table 2: Representative In Vivo Pharmacokinetics and Efficacy of a Potent RIPK1 Inhibitor

ParameterSpeciesRoute of AdministrationRepresentative Value/Observation
Pharmacokinetics
BioavailabilityMouseOral> 30%
Half-life (t½)MouseOral4-6 hours
CmaxMouseOral (10 mg/kg)1-2 µM
Efficacy Models
TNF-induced Systemic Inflammatory Response Syndrome (SIRS)MouseOralSignificant protection from hypothermia and mortality at doses ≥ 10 mg/kg.
Collagen-Induced Arthritis (CIA)MouseOralDose-dependent reduction in clinical arthritis score, paw swelling, and joint inflammation.
Imiquimod-induced PsoriasisMouseTopical/OralReduction in skin inflammation, erythema, and scaling.

Experimental Protocols

In Vitro Assays

1. RIPK1 Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

  • Objective: To determine the direct inhibitory activity of the compound on purified RIPK1 enzyme.

  • Materials:

    • Recombinant human RIPK1 (kinase domain)

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ATP

    • Test compound (serial dilutions)

    • ADP-Glo™ Kinase Assay Kit (Promega)

  • Procedure:

    • Add RIPK1 enzyme to the wells of a 384-well plate containing serially diluted test compound or DMSO (vehicle control).

    • Initiate the kinase reaction by adding ATP at a concentration near the Km.

    • Incubate at room temperature for 60 minutes.

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

    • Calculate percent inhibition relative to DMSO controls and determine the IC50 value using a non-linear regression curve fit.

2. Cellular Necroptosis Assay

  • Objective: To measure the ability of the compound to protect cells from induced necroptosis.

  • Materials:

    • HT-29 (human) or L929 (murine) cells

    • Cell culture medium

    • TNF-α

    • Smac mimetic (for HT-29 cells)

    • z-VAD-fmk (pan-caspase inhibitor, for HT-29 cells)

    • Test compound (serial dilutions)

    • Cell viability reagent (e.g., CellTiter-Glo®)

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Pre-treat cells with serial dilutions of the test compound for 1-2 hours.

    • Induce necroptosis by adding TNF-α (for L929 cells) or a combination of TNF-α, Smac mimetic, and z-VAD-fmk (for HT-29 cells).

    • Incubate for 18-24 hours.

    • Measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP levels.

    • Calculate the percentage of cell survival relative to vehicle-treated, non-induced controls and determine the EC50 value.

In Vivo Models

1. TNF-induced Systemic Inflammatory Response Syndrome (SIRS) Model

  • Objective: To evaluate the efficacy of the compound in a model of acute, systemic inflammation.

  • Materials:

    • C57BL/6 mice

    • Recombinant murine TNF-α

    • Test compound formulated for oral administration

    • Rectal probe for temperature monitoring

  • Procedure:

    • Dose mice orally with the test compound or vehicle at various time points before TNF-α challenge (e.g., 1 hour prior).

    • Administer a lethal dose of murine TNF-α via intravenous or intraperitoneal injection.

    • Monitor core body temperature using a rectal probe at regular intervals for up to 8 hours.

    • Record survival over a 24-48 hour period.

    • Efficacy is determined by the compound's ability to prevent the TNF-α-induced drop in body temperature and to improve survival rates.

2. Collagen-Induced Arthritis (CIA) Model

  • Objective: To assess the therapeutic potential of the compound in a model of rheumatoid arthritis.

  • Materials:

    • DBA/1J mice

    • Bovine type II collagen

    • Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)

    • Test compound formulated for daily oral administration

  • Procedure:

    • Immunize mice with an emulsion of bovine type II collagen and CFA at the base of the tail.

    • Administer a booster immunization with collagen in IFA 21 days later.

    • Begin daily oral dosing with the test compound or vehicle upon the first signs of arthritis (prophylactic) or after disease is established (therapeutic).

    • Monitor disease progression by scoring clinical signs of arthritis (paw swelling, erythema, joint stiffness) several times a week.

    • At the end of the study, collect paws for histological analysis of joint inflammation, cartilage damage, and bone erosion.

    • Efficacy is measured by the reduction in clinical scores and improvement in histological parameters compared to the vehicle-treated group.

Signaling Pathways and Experimental Workflows

RIPK1_Signaling_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI RIPK1_ub Ub-RIPK1 ComplexI->RIPK1_ub ComplexIIa Complex IIa (RIPK1, FADD, Caspase-8) ComplexI->ComplexIIa RIPK1_p p-RIPK1 ComplexI->RIPK1_p NFkB NF-κB Activation RIPK1_ub->NFkB Survival Cell Survival & Inflammation NFkB->Survival Apoptosis Apoptosis ComplexIIa->Apoptosis ComplexIIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) Necroptosis Necroptosis ComplexIIb->Necroptosis RIPK3 RIPK3 RIPK1_p->RIPK3 MLKL MLKL RIPK3->MLKL RIPK1_IN_18 RIPK1-IN-18 Sulfate Hydrate RIPK1_IN_18->RIPK1_p Inhibits Kinase Activity

RIPK1 Signaling Pathways and Point of Inhibition.

In_Vitro_Workflow start Start biochem_assay Biochemical Assay (e.g., ADP-Glo) start->biochem_assay cell_assay Cellular Necroptosis Assay (e.g., HT-29, L929) start->cell_assay selectivity_assay Kinase Selectivity Panel start->selectivity_assay ic50 Determine IC50 biochem_assay->ic50 ec50 Determine EC50 cell_assay->ec50 selectivity Assess Selectivity selectivity_assay->selectivity end End ic50->end ec50->end selectivity->end

In Vitro Characterization Workflow for a RIPK1 Inhibitor.

In_Vivo_Workflow start Start: Compound Formulation pk_study Pharmacokinetic (PK) Study (Mouse/Rat) start->pk_study acute_model Acute Inflammation Model (e.g., TNF-induced SIRS) start->acute_model chronic_model Chronic Autoimmune Model (e.g., Collagen-Induced Arthritis) start->chronic_model pk_analysis Analyze PK Parameters (Bioavailability, t½, Cmax) pk_study->pk_analysis acute_analysis Analyze Efficacy (Survival, Temperature) acute_model->acute_analysis chronic_analysis Analyze Efficacy (Clinical Score, Histology) chronic_model->chronic_analysis end End: Efficacy & PK Profile pk_analysis->end acute_analysis->end chronic_analysis->end

In Vivo Evaluation Workflow for a RIPK1 Inhibitor.

References

Downstream Signaling Effects of RIPK1 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular fate, orchestrating signaling pathways that control inflammation, apoptosis, and necroptosis.[1][2][3] Its dual function as both a scaffold protein and a kinase makes it a complex and compelling target for therapeutic intervention in a range of diseases, including autoimmune disorders, neurodegenerative diseases, and inflammatory conditions.[4][5][6] This technical guide delves into the core downstream signaling effects of RIPK1 inhibition, with a focus on the potent inhibitor RIPK1-IN-18 sulfate (B86663) hydrate (B1144303). While specific quantitative data for RIPK1-IN-18 sulfate hydrate is not publicly available, this guide will utilize data from other well-characterized, potent RIPK1 inhibitors such as GSK2982772 and Necrostatin-1s (Nec-1s) to illustrate the expected downstream consequences of potent RIPK1 kinase inhibition.

Core Signaling Pathways Modulated by RIPK1

RIPK1's role is multifaceted, primarily centered around the tumor necrosis factor (TNF) receptor 1 (TNFR1) signaling complex.[1][7] Upon TNF-α binding, TNFR1 recruits a series of proteins, including TRADD, TRAF2, and cIAPs, to form Complex I. In this complex, RIPK1 acts as a scaffold, leading to the activation of the NF-κB and MAPK signaling pathways, which promote cell survival and inflammation.[3][7]

However, under conditions where components of Complex I are dysregulated or when caspase-8 is inhibited, RIPK1's kinase activity becomes dominant. This leads to the formation of cytosolic signaling complexes: Complex IIa (with FADD and caspase-8) driving apoptosis, or the necrosome (Complex IIb, with RIPK3 and MLKL) which executes programmed necrosis, or necroptosis.[1][8]

Downstream Effects of RIPK1 Kinase Inhibition

Inhibition of RIPK1's kinase activity by small molecules like this compound is expected to have profound effects on these signaling cascades, primarily by preventing the switch from a pro-survival to a pro-death signal.

Inhibition of Apoptosis and Necroptosis

The kinase activity of RIPK1 is a prerequisite for both RIPK1-dependent apoptosis and necroptosis.[8][9] Potent inhibitors block the autophosphorylation of RIPK1, a critical step for its activation and the subsequent recruitment and activation of downstream effectors like RIPK3 and MLKL in the necroptotic pathway, and the formation of the apoptotic Complex IIa.[10][11]

Modulation of Inflammatory Responses

RIPK1 kinase activity also contributes to inflammation, not only by inducing inflammatory cell death (necroptosis) but also by regulating the production of pro-inflammatory cytokines.[5][12] Inhibition of RIPK1 kinase has been shown to reduce the expression of various cytokines.[1][12]

Quantitative Data on the Effects of Potent RIPK1 Inhibitors

The following tables summarize quantitative data from studies on potent RIPK1 inhibitors, GSK2982772 and Necrostatin-1s, illustrating the expected efficacy of compounds like this compound.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTargetIC50 (nM)SpeciesReference
GSK2982772RIPK116Human[1]
RIPK120Monkey[1]
Necrostatin-1sRIPK150Human[13]

IC50: Half-maximal inhibitory concentration.

Table 2: Cellular Activity of RIPK1 Inhibitors

CompoundAssayCell TypeEC50 (nM)EffectReference
GSK2982772MIP-1β InhibitionHuman Whole Blood2Inhibition of cytokine production
IL-1β & IL-6 ReductionUlcerative Colitis ExplantsConcentration-dependentInhibition of spontaneous cytokine production[1]
Necrostatin-1sNecroptosis InhibitionFADD-deficient Jurkat T cells50Inhibition of TNF-α induced necroptosis[13]

EC50: Half-maximal effective concentration.

Table 3: In Vivo Efficacy of a Potent RIPK1 Inhibitor

CompoundAnimal ModelDosingEndpointResultReference
GSK2982772TNF-induced Hypothermia (Mouse)3 mg/kg, oralProtection from temperature loss68% protection[1]
10 mg/kg, oral80% protection[1]
50 mg/kg, oral87% protection[1]

Signaling Pathways and Experimental Workflows

To visually represent the complex signaling networks and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_complexIIa Complex IIa (Apoptosis) cluster_complexIIb Complex IIb (Necrosome) TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAPs, RIPK1) TNFR1->Complex_I RIPK1_scaffold RIPK1 (Scaffold) Complex_I->RIPK1_scaffold RIPK1_kinase RIPK1 (Kinase Activity) Complex_I->RIPK1_kinase Switch to kinase activity NFkB NF-κB Activation RIPK1_scaffold->NFkB MAPK MAPK Activation RIPK1_scaffold->MAPK Survival_Inflammation Cell Survival & Inflammation NFkB->Survival_Inflammation MAPK->Survival_Inflammation FADD_Casp8 FADD, Caspase-8 RIPK1_kinase->FADD_Casp8 RIPK3_MLKL RIPK3, MLKL RIPK1_kinase->RIPK3_MLKL RIPK1_IN_18 RIPK1-IN-18 sulfate hydrate RIPK1_IN_18->RIPK1_kinase Inhibits Apoptosis Apoptosis FADD_Casp8->Apoptosis Necroptosis Necroptosis RIPK3_MLKL->Necroptosis

Caption: RIPK1 Signaling Pathways and Point of Inhibition.

Experimental_Workflow_Necroptosis_Inhibition cluster_workflow Experimental Workflow: Necroptosis Inhibition Assay cluster_readouts 5. Measurement of Downstream Effects A 1. Cell Seeding (e.g., HT-29 cells) B 2. Pre-treatment with this compound (or vehicle control) A->B C 3. Induction of Necroptosis (e.g., TNF-α + Smac mimetic + z-VAD-fmk) B->C D 4. Incubation C->D E1 Cell Viability Assay (e.g., LDH release) D->E1 E2 Western Blot (p-RIPK1, p-MLKL) D->E2 E3 Cytokine Measurement (e.g., ELISA for IL-6, IL-8) D->E3

Caption: Workflow for Assessing Necroptosis Inhibition.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of RIPK1 inhibitors. These protocols are provided as a guide and may require optimization for specific experimental conditions.

In Vitro RIPK1 Kinase Assay

This assay measures the direct inhibitory effect of a compound on RIPK1 kinase activity.

  • Reagents and Materials:

    • Recombinant human RIPK1 enzyme

    • Myelin Basic Protein (MBP) as a substrate

    • ATP

    • Kinase assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5)

    • This compound (or other inhibitor)

    • ADP-Glo™ Kinase Assay kit (Promega)

    • 96-well plates

  • Procedure:

    • Prepare serial dilutions of this compound in kinase assay buffer.

    • In a 96-well plate, add the RIPK1 enzyme, the inhibitor at various concentrations, and the MBP substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Necroptosis Inhibition Assay (LDH Release)

This assay quantifies the protective effect of an inhibitor against necroptosis-induced cell death by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.

  • Cell Line: Human colon adenocarcinoma cells (HT-29) or other suitable cell line.

  • Reagents and Materials:

    • HT-29 cells

    • Cell culture medium (e.g., McCoy's 5A)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • This compound (or other inhibitor)

    • TNF-α

    • Smac mimetic (e.g., BV6)

    • Pan-caspase inhibitor (e.g., z-VAD-fmk)

    • LDH Cytotoxicity Assay Kit

    • 96-well cell culture plates

  • Procedure:

    • Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

    • Induce necroptosis by adding a cocktail of TNF-α, Smac mimetic, and z-VAD-fmk.

    • Incubate the cells for a designated period (e.g., 24 hours).

    • Measure LDH release in the culture supernatant using an LDH Cytotoxicity Assay Kit according to the manufacturer's protocol.

    • Calculate the percentage of cell death inhibition relative to the vehicle-treated, necroptosis-induced control.

Western Blotting for Phosphorylated RIPK1 and MLKL

This method is used to assess the inhibition of the necroptotic signaling cascade by detecting the phosphorylation status of key proteins.

  • Reagents and Materials:

    • Cells treated as in the necroptosis inhibition assay.

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels and running buffer.

    • PVDF membrane.

    • Blocking buffer (e.g., 5% non-fat milk in TBST).

    • Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-RIPK1, anti-phospho-MLKL (Ser358), anti-MLKL, and a loading control (e.g., anti-β-actin).

    • HRP-conjugated secondary antibodies.

    • Enhanced chemiluminescence (ECL) substrate.

  • Procedure:

    • Lyse the treated cells with RIPA buffer and quantify protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an ECL substrate and an imaging system.

    • Quantify band intensities to determine the ratio of phosphorylated to total protein.

Cytokine Measurement by ELISA

This protocol measures the concentration of specific cytokines released from cells to assess the anti-inflammatory effect of the inhibitor.

  • Reagents and Materials:

    • Cell culture supernatants from treated cells.

    • ELISA kit for the cytokine of interest (e.g., human IL-6 or IL-8).

    • 96-well ELISA plates.

    • Wash buffer.

    • Detection antibody.

    • Substrate solution.

    • Stop solution.

    • Plate reader.

  • Procedure:

    • Coat a 96-well ELISA plate with the capture antibody.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Wash again and add the HRP-conjugated secondary antibody.

    • Add the substrate solution and incubate until color develops.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentration in the samples based on the standard curve.

Conclusion

This compound, as a potent inhibitor of RIPK1 kinase, is poised to be a valuable tool for dissecting the intricate roles of RIPK1 in health and disease. The downstream effects of its engagement are a significant reduction in programmed cell death pathways of apoptosis and necroptosis, and a dampening of the inflammatory response. The experimental protocols and data presented in this guide, using analogous potent inhibitors, provide a robust framework for researchers and drug developers to investigate and harness the therapeutic potential of targeting RIPK1. Further studies with this compound will be crucial to fully elucidate its specific pharmacological profile and clinical utility.

References

A Technical Guide to the Application of RIPK1 Inhibition in Neurodegenerative Disease: A Framework for Evaluating RIPK1-IN-18 Sulfate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical signaling node at the intersection of regulated cell death and inflammation, making it a compelling therapeutic target for a range of human pathologies, including neurodegenerative diseases.[1][2][3] RIPK1's kinase activity is a key driver of necroptosis, a form of programmed inflammatory necrosis, and also contributes to inflammatory signaling pathways.[1][3][4] Dysregulation of RIPK1-mediated pathways has been implicated in the pathogenesis of Alzheimer's disease (AD), Parkinson's disease (PD), amyotrophic lateral sclerosis (ALS), and multiple sclerosis (MS).[1][4][5]

RIPK1-IN-18 sulfate (B86663) hydrate (B1144303) is a potent, small-molecule inhibitor of RIPK1 kinase activity.[6][7] While it is available for research, specific data on its application in neurodegenerative disease models are not yet widely published. This technical guide, therefore, provides a comprehensive framework for its evaluation. It details the core signaling pathways involving RIPK1, summarizes the compelling preclinical data from other well-characterized RIPK1 inhibitors, and provides detailed experimental protocols and workflows that can be adapted to investigate the therapeutic potential of RIPK1-IN-18 sulfate hydrate in neurodegenerative disease.

Core Signaling Pathways Involving RIPK1

RIPK1 functions as a molecular switch that determines cell fate in response to stimuli, most notably from the tumor necrosis factor (TNF) receptor 1 (TNFR1).[4] Upon TNFα binding, RIPK1 is recruited to the TNFR1 signaling complex (Complex I), where its ubiquitination can lead to the activation of pro-survival and pro-inflammatory pathways like NF-κB.[3]

Alternatively, under conditions where pro-survival signaling is compromised or caspase-8 activity is inhibited, RIPK1 can dissociate to form a cytosolic complex that triggers cell death. This can lead to RIPK1-dependent apoptosis (RDA) or, through interaction with RIPK3 and mixed lineage kinase domain-like protein (MLKL), initiate necroptosis.[4] This necroptotic pathway is particularly relevant in neurodegeneration, as it results in cell lysis and the release of damage-associated molecular patterns (DAMPs), which propagate neuroinflammation.[4][8]

G RIPK1 Signaling: A Central Regulator of Cell Fate TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAPs) TNFR1->ComplexI Recruits RIPK1 RIPK1 ComplexI->RIPK1 Ubiquitinates ComplexIIa Complex IIa (FADD, Caspase-8) ComplexI->ComplexIIa Forms under certain conditions ComplexIIb Complex IIb (Necrosome) (RIPK1, RIPK3) ComplexI->ComplexIIb Forms when Caspase-8 inhibited NFkB NF-κB Activation RIPK1->NFkB Activates Survival Cell Survival & Inflammation NFkB->Survival Apoptosis RIPK1-Dependent Apoptosis (RDA) ComplexIIa->Apoptosis Cleaves Caspase-3 MLKL MLKL Phosphorylation ComplexIIb->MLKL Phosphorylates Necroptosis Necroptosis (Cell Lysis, DAMP Release) MLKL->Necroptosis Oligomerizes, forms pores Inhibitor RIPK1-IN-18 (Inhibits Kinase Activity) Inhibitor->RIPK1 Blocks Inhibitor->ComplexIIb

Caption: RIPK1 signaling pathways leading to survival, apoptosis, or necroptosis.

Preclinical Evidence for RIPK1 Inhibition in Neurodegenerative Disease Models

Pharmacological inhibition of RIPK1 has shown significant therapeutic benefits across multiple preclinical models of neurodegenerative diseases. The most widely studied inhibitors, Necrostatin-1 (Nec-1) and its more stable analog Necrostatin-1s (Nec-1s), have provided robust proof-of-concept for this therapeutic strategy.[4][8]

Alzheimer's Disease (AD)

In mouse models of AD, RIPK1 inhibition has been shown to reduce key pathological hallmarks and improve cognitive function.

Model Inhibitor Key Quantitative Findings Reference
APP/PS1 MiceNec-1sReduced number of Thioflavin S-positive plaques and Aβ-immunoreactive plaques.[9]
APP/PS1 MiceNec-1sDecreased levels of pro-inflammatory cytokines (TNF, IL-1β).[4]
APP/PS1 MiceNec-1sAttenuated behavioral deficits in spatial memory tests.[8][9]
5xFAD MiceNec-1sReduced neuronal cell loss.[10]
Parkinson's Disease (PD)

RIPK1 activation is linked to oxidative stress and mitochondrial dysfunction, key features of PD. Inhibition has proven neuroprotective in cellular and animal models.

Model Inhibitor Key Quantitative Findings Reference
MPTP-induced MiceNec-1sAlleviated behavioral impairment.[11]
MPTP-induced MiceNec-1/Nec-1sInhibited microglial activation and protected dopaminergic neurons.[12][13]
6-OHDA-treated PC12 cellsNec-1Protected against dopaminergic cell death.[4][8]
Amyotrophic Lateral Sclerosis (ALS)

In ALS models, RIPK1-mediated necroptosis and inflammation contribute to motor neuron and oligodendrocyte degeneration.

Model Inhibitor Key Quantitative Findings Reference
SOD1G93A MiceRIPK1 InhibitionDelayed disease progression and reduced neuroinflammation.[1][14]
SOD1G93A MiceRIPK1 InhibitionInhibited axonal myelination defects and delayed motor dysfunction onset.[4]
Optn-/- MiceRIPK1 InhibitionBlocked axonal degeneration and neural dysfunction.[4]

Experimental Protocols for Evaluating a Novel RIPK1 Inhibitor

To assess the therapeutic potential of this compound, a tiered approach involving biochemical, cellular, and in vivo assays is recommended.

Biochemical Kinase Activity Assay

This initial step confirms the direct inhibitory effect of the compound on RIPK1's enzymatic activity.

Objective: To determine the IC₅₀ value of this compound against purified RIPK1 enzyme.

Methodology:

  • Assay Principle: Commercially available kits, such as the ADP-Glo™ Kinase Assay, measure the amount of ADP produced during the kinase reaction.[15][16] A decrease in ADP corresponds to inhibition of kinase activity.

  • Reagents:

    • Purified recombinant human or mouse RIPK1 enzyme.[17]

    • Substrate (e.g., Myelin Basic Protein, MBP).[15]

    • ATP.

    • Kinase assay buffer.

    • This compound (in DMSO, serial dilutions).

    • ADP-Glo™ Kinase Assay reagents (Promega).

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well or 384-well plate, add RIPK1 enzyme, substrate, and assay buffer.[16]

    • Add the test compound or vehicle (DMSO) to the appropriate wells and incubate briefly (e.g., 10-15 minutes at room temperature).

    • Initiate the kinase reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes at 30°C).

    • Stop the reaction and measure ADP production by adding the ADP-Glo™ reagents according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

    • Calculate percent inhibition relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

G Workflow: In Vitro Evaluation of a RIPK1 Inhibitor start Start biochem Biochemical Assay (e.g., ADP-Glo) start->biochem ic50 Determine IC₅₀ biochem->ic50 cell_assay Cell-Based Necroptosis Assay (e.g., HT-29, BV2 cells) ic50->cell_assay Confirmed Potency induce Induce Necroptosis (e.g., TNFα + zVAD.fmk) cell_assay->induce treat Treat with RIPK1-IN-18 induce->treat measure Measure Cell Viability & Biomarkers (p-MLKL) treat->measure ec50 Determine EC₅₀ measure->ec50 end Proceed to In Vivo Models ec50->end Confirmed Cellular Activity

Caption: A stepwise workflow for the in vitro characterization of RIPK1-IN-18.

Cell-Based Necroptosis Assay

This assay validates the inhibitor's efficacy in a biological context and determines its cellular potency (EC₅₀).

Objective: To measure the ability of this compound to protect cells from induced necroptosis.

Methodology:

  • Cell Line: Human colorectal adenocarcinoma cells (HT-29) or mouse microglial cells (BV2) are commonly used as they undergo robust RIPK1-dependent necroptosis.

  • Reagents:

    • HT-29 or BV2 cells.

    • Cell culture medium.

    • Human or mouse TNFα.

    • Pan-caspase inhibitor (e.g., z-VAD-fmk) to block apoptosis and force the necroptotic pathway.

    • This compound (serial dilutions).

    • Cell viability reagent (e.g., CellTiter-Glo®, Sytox Green).

    • Antibodies for Western blot (e.g., anti-phospho-RIPK1, anti-phospho-MLKL).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat cells with serial dilutions of this compound or vehicle for 1-2 hours.

    • Induce necroptosis by adding a combination of TNFα and z-VAD-fmk.

    • Incubate for a specified time (e.g., 8-24 hours).

    • Measure cell viability using a luminescence- or fluorescence-based assay.

    • Calculate the EC₅₀ value.

    • (Parallel Experiment) In a 6-well plate format, repeat the treatment. Lyse the cells at an earlier time point (e.g., 2-4 hours) and perform Western blotting to confirm inhibition of RIPK1 and MLKL phosphorylation.

In Vivo Efficacy in a Neurodegenerative Disease Model (Example: MPTP Model of Parkinson's Disease)

This crucial step assesses the inhibitor's therapeutic potential in a complex biological system, providing data on neuroprotection, anti-inflammatory effects, and behavioral outcomes.

Objective: To determine if this compound can prevent dopaminergic neuron loss and motor deficits in an MPTP-induced mouse model of PD.

Methodology:

  • Animal Model: C57BL/6 mice are acutely or sub-chronically treated with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra.[12]

  • Groups:

    • Vehicle Control

    • MPTP + Vehicle

    • MPTP + this compound (at one or more doses)

    • This compound only

  • Procedure:

    • Dosing: Administer this compound (e.g., via oral gavage or intraperitoneal injection) starting before or concurrently with MPTP administration, and continue for the duration of the study. The dose and route should be informed by pharmacokinetic studies.

    • MPTP Induction: Administer MPTP according to an established protocol (e.g., 4 injections of 20 mg/kg, i.p., at 2-hour intervals).[12]

    • Behavioral Assessment: 7-14 days post-MPTP, perform motor function tests such as the rotarod test and pole test to assess motor coordination and bradykinesia.

    • Neurochemical Analysis: Euthanize animals and dissect the striatum. Use HPLC to measure levels of dopamine (B1211576) and its metabolites (DOPAC, HVA).

    • Immunohistochemistry: Perfuse a subset of animals and prepare brain sections. Perform immunohistochemical staining of the substantia nigra for Tyrosine Hydroxylase (TH) to quantify the survival of dopaminergic neurons. Stain for microglial (Iba1) and astrocyte (GFAP) markers to assess neuroinflammation.

    • Biochemical Analysis: Homogenize brain tissue to measure levels of phosphorylated RIPK1 and pro-inflammatory cytokines (e.g., via ELISA or Western blot).

G Workflow: In Vivo Evaluation in a Disease Model start Start: Select Disease Model (e.g., MPTP for PD) grouping Animal Grouping & Pre-treatment with RIPK1-IN-18 start->grouping induction Induce Pathology (e.g., MPTP injection) grouping->induction behavior Behavioral Testing (e.g., Rotarod, Morris Water Maze) induction->behavior Post-Induction Recovery Period euthanasia Euthanasia & Tissue Collection behavior->euthanasia analysis Multi-Modal Endpoint Analysis euthanasia->analysis histology Histology/IHC (e.g., Aβ plaques, p-Tau, TH+ neurons) analysis->histology biochem Biochemistry (e.g., Cytokine ELISA, Western Blot) analysis->biochem neurochem Neurochemistry (e.g., Dopamine levels via HPLC) analysis->neurochem end Data Interpretation & Efficacy Conclusion histology->end biochem->end neurochem->end

Caption: A generalized workflow for testing RIPK1-IN-18 in vivo.

Conclusion and Future Directions

The inhibition of RIPK1 kinase activity represents a highly promising therapeutic strategy for neurodegenerative diseases by dually targeting pathogenic neuroinflammation and necroptotic cell death.[2][4] Preclinical data from established inhibitors like Nec-1s provide a strong rationale for investigating novel, potent compounds in this class.

This compound, as a potent inhibitor, is a strong candidate for evaluation. The experimental framework provided here—spanning biochemical confirmation, cellular validation, and in vivo efficacy studies—offers a clear path for characterizing its therapeutic potential. Successful outcomes in these models would justify further investigation into its pharmacokinetics, blood-brain barrier permeability, and long-term safety, paving the way for potential clinical development. As several RIPK1 inhibitors have already entered clinical trials for various indications, this pathway is becoming increasingly validated, highlighting the significant opportunity for new molecules like RIPK1-IN-18 to make an impact in the fight against neurodegenerative disorders.[8][10][18]

References

Methodological & Application

Application Notes and Protocols for RIPK1-IN-18 Sulfate Hydrate in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key regulator of cellular stress responses, inflammation, and programmed cell death pathways, including apoptosis and necroptosis.[1][2] Dysregulation of RIPK1 activity is implicated in a variety of inflammatory and neurodegenerative diseases.[3] RIPK1-IN-18 sulfate (B86663) hydrate (B1144303) is a potent inhibitor of RIPK1, making it a valuable tool for investigating the role of RIPK1-mediated signaling in various pathological conditions and for the development of novel therapeutics.[4]

These application notes provide detailed protocols for the use of RIPK1-IN-18 sulfate hydrate in cell culture experiments to study its effects on cellular signaling pathways, particularly in the context of necroptosis.

Physicochemical Properties, Storage, and Handling

A summary of the known properties and recommended handling procedures for this compound is provided in the table below.

PropertyInformation
CAS Number 2897618-64-1
Molecular Formula C₂₂H₂₀F₄N₆O₇S
Molecular Weight 588.49 g/mol
Appearance Solid powder
Storage Conditions Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. Shipped with blue ice.
Solubility Typically soluble in DMSO (e.g., 10 mM). Further dilution in aqueous solutions may be limited.
Handling Handle with care. Avoid inhalation, ingestion, and contact with skin and eyes. Use appropriate personal protective equipment (PPE).

Data compiled from supplier information.[4][5]

Preparation of Stock Solutions:

For cell culture experiments, it is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • To prepare a 10 mM stock solution, dissolve 5.88 mg of this compound in 1 mL of DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Mechanism of Action

This compound is a potent inhibitor of RIPK1 kinase activity. RIPK1 plays a dual role in cellular signaling, acting as both a scaffold for pro-survival signaling and as a kinase to promote cell death.[2] In the context of necroptosis, upon stimulation with ligands such as Tumor Necrosis Factor-alpha (TNFα) in the absence of caspase-8 activity, RIPK1 is activated through autophosphorylation.[6] Activated RIPK1 then recruits and phosphorylates RIPK3, leading to the formation of the necrosome, a signaling complex that ultimately results in the phosphorylation and activation of Mixed Lineage Kinase Domain-like protein (MLKL).[7] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane rupture and lytic cell death.[8] By inhibiting the kinase activity of RIPK1, this compound is expected to block the downstream signaling events that lead to necroptosis.

cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFα TNFα TNFR1 TNFR1 TNFα->TNFR1 Complex I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex I RIPK1 RIPK1 Complex I->RIPK1 p-RIPK1 p-RIPK1 RIPK1->p-RIPK1 Autophosphorylation RIPK3 RIPK3 Necrosome Necrosome (p-RIPK1, p-RIPK3) RIPK3->Necrosome MLKL MLKL p-MLKL p-MLKL MLKL->p-MLKL p-RIPK1->Necrosome p-RIPK3 p-RIPK3 p-RIPK3->p-MLKL Phosphorylation Necroptosis Necroptosis p-MLKL->Necroptosis Oligomerization & Membrane Disruption Necrosome->p-RIPK3 RIPK1-IN-18 RIPK1-IN-18 sulfate hydrate RIPK1-IN-18->p-RIPK1 Caspase-8 inhibition Caspase-8 inhibition Caspase-8 inhibition->RIPK1

Figure 1: Simplified RIPK1-mediated necroptosis pathway and the inhibitory action of this compound.

Application Notes for Cell Culture Experiments

This compound can be utilized in a variety of cell culture experiments to investigate the role of RIPK1 kinase activity in cellular processes.

  • Inhibition of Necroptosis: The primary application is to inhibit necroptosis induced by various stimuli, such as TNFα in combination with a pan-caspase inhibitor (e.g., z-VAD-fmk) and a SMAC mimetic (e.g., birinapant).

  • Elucidation of Signaling Pathways: By inhibiting RIPK1, researchers can dissect the downstream signaling events and determine which are dependent on its kinase activity.

  • Target Validation: This inhibitor can be used to validate RIPK1 as a therapeutic target in disease models.

  • Dose-Response Studies: Determining the effective concentration (EC₅₀) of this compound in different cell lines and under various conditions is crucial for its application.

Recommended Cell Lines:

Several cell lines are commonly used to study necroptosis and are suitable for experiments with this compound:

  • HT-29 (Human colon adenocarcinoma): A well-established model for studying TNFα-induced necroptosis.[9]

  • L929 (Mouse fibrosarcoma): Highly sensitive to TNFα-induced necroptosis.

  • Jurkat (Human T-cell leukemia): Can be induced to undergo necroptosis under specific conditions.[10]

  • Bone Marrow-Derived Macrophages (BMDMs): Primary cells that can be stimulated to undergo necroptosis.[11]

Experimental Protocols

The following protocols provide a general framework for using this compound in cell culture. It is important to optimize conditions such as cell density, reagent concentrations, and incubation times for each specific cell line and experimental setup.

Protocol 1: Induction and Inhibition of Necroptosis in HT-29 Cells

This protocol describes how to induce necroptosis in HT-29 cells and assess the inhibitory effect of this compound.

Materials:

  • HT-29 cells

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • Human TNFα (stock solution, e.g., 10 µg/mL)

  • SMAC mimetic (e.g., birinapant, stock solution 10 mM in DMSO)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk, stock solution 20 mM in DMSO)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Cell viability assay reagent (e.g., CellTiter-Glo®, MTS, or Propidium Iodide)

Experimental Workflow:

Seed HT-29 cells Seed HT-29 cells Pre-treat with RIPK1-IN-18 Pre-treat with RIPK1-IN-18 Seed HT-29 cells->Pre-treat with RIPK1-IN-18 24h Induce Necroptosis Induce Necroptosis (TNFα + SMAC mimetic + z-VAD-fmk) Pre-treat with RIPK1-IN-18->Induce Necroptosis 1h Incubate Incubate Induce Necroptosis->Incubate 6-24h Assess Cell Viability Assess Cell Viability Incubate->Assess Cell Viability Data Analysis Data Analysis Assess Cell Viability->Data Analysis

Figure 2: Experimental workflow for assessing the inhibition of necroptosis by this compound.

Procedure:

  • Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Pre-treatment with Inhibitor: The next day, prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.1 nM to 10 µM. Remove the old medium from the cells and add 50 µL of the medium containing the desired concentration of the inhibitor or vehicle (DMSO). Incubate for 1 hour at 37°C.

  • Induction of Necroptosis: Prepare a 2x necroptosis induction cocktail in complete medium containing TNFα (final concentration 20 ng/mL), a SMAC mimetic (final concentration 100 nM), and z-VAD-fmk (final concentration 20 µM). Add 50 µL of this cocktail to each well.

  • Incubation: Incubate the plate for 6-24 hours at 37°C. The optimal incubation time should be determined empirically.

  • Assessment of Cell Viability: Measure cell viability using a suitable assay according to the manufacturer's instructions.

Controls:

  • Untreated cells: Cells cultured in complete medium only.

  • Vehicle control: Cells treated with the highest concentration of DMSO used for the inhibitor dilutions, along with the necroptosis-inducing stimuli.

  • Necroptosis control: Cells treated with the necroptosis-inducing stimuli without the inhibitor.

Expected Results:

A dose-dependent increase in cell viability should be observed in cells pre-treated with this compound compared to the necroptosis control. This will allow for the determination of the EC₅₀ value of the inhibitor.

Example Quantitative Data for RIPK1 Inhibitors:

The following table provides example EC₅₀ values for other RIPK1 inhibitors in a similar assay, which can serve as a reference for designing experiments with this compound.

CompoundCell LineAssay ConditionsEC₅₀ (µM)
Compound 24HT-29TSZ (TNFα, SMAC mimetic, z-VAD-fmk) induced necroptosis6.77
Compound 41HT-29TSZ induced necroptosis68.70

Data from a study on novel RIPK1 inhibitors.[12]

Protocol 2: Western Blot Analysis of RIPK1 Pathway Activation

This protocol is for analyzing the phosphorylation status of key proteins in the RIPK1 signaling pathway to confirm the mechanism of action of this compound.

Materials:

  • Cells treated as described in Protocol 1 (in 6-well plates)

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-phospho-RIPK1 (Ser166)

    • Anti-total RIPK1

    • Anti-phospho-MLKL (Ser358)

    • Anti-total MLKL

    • Anti-β-actin or GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

Logical Relationship for Data Interpretation:

cluster_conditions Experimental Conditions cluster_readouts Expected Western Blot Readouts Untreated Untreated p-RIPK1_low p-RIPK1: Low Untreated->p-RIPK1_low p-MLKL_low p-MLKL: Low Untreated->p-MLKL_low Necroptosis Induction Necroptosis Induction p-RIPK1_high p-RIPK1: High Necroptosis Induction->p-RIPK1_high p-MLKL_high p-MLKL: High Necroptosis Induction->p-MLKL_high Necroptosis + RIPK1-IN-18 Necroptosis + RIPK1-IN-18 Necroptosis + RIPK1-IN-18->p-RIPK1_low Necroptosis + RIPK1-IN-18->p-MLKL_low

Figure 3: Expected outcomes of Western blot analysis for key necroptosis markers under different treatment conditions.

Expected Results:

Treatment with necroptosis-inducing stimuli should lead to a significant increase in the phosphorylation of RIPK1 and MLKL. Pre-treatment with this compound is expected to reduce or abolish the phosphorylation of these proteins in a dose-dependent manner, confirming its inhibitory effect on the RIPK1 kinase activity.

Summary and Recommendations

This compound is a valuable research tool for investigating the role of RIPK1 in cell death and inflammation. The protocols provided here offer a starting point for its use in cell culture experiments. It is crucial to perform dose-response experiments to determine the optimal concentration for each cell line and experimental condition. Furthermore, confirming the on-target activity of the inhibitor by assessing the phosphorylation status of RIPK1 and its downstream targets is highly recommended. By following these guidelines, researchers can effectively utilize this compound to advance our understanding of RIPK1-mediated signaling pathways and their implications in human diseases.

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical mediator of cellular stress responses, regulating inflammation, apoptosis, and necroptosis.[1][2][3] Its kinase activity is a key driver of necroptotic cell death, a form of regulated necrosis implicated in the pathophysiology of various diseases, including inflammatory conditions, neurodegenerative disorders, and ischemia-reperfusion injury.[2][4] Inhibition of RIPK1 kinase activity presents a promising therapeutic strategy for these conditions. These application notes provide a comprehensive overview of the use of RIPK1 inhibitors in mouse models, with a focus on experimental design and protocols.

RIPK1 Signaling Pathway

The activation of RIPK1 is a central event in multiple signaling pathways that determine cell fate. Upon stimulation by ligands such as tumor necrosis factor (TNF), RIPK1 can initiate either pro-survival signals through the NF-κB pathway or cell death pathways like apoptosis or necroptosis.[1][5][6] In the presence of caspase-8 inhibition, RIPK1, along with RIPK3 and mixed lineage kinase domain-like pseudokinase (MLKL), forms a complex called the necrosome, leading to necroptotic cell death.[2][7][8]

RIPK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFR1 TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I recruits TNF TNFα TNF->TNFR1 binds NFkB NF-κB Activation (Survival, Inflammation) Complex_I->NFkB activates Complex_IIa Complex IIa (FADD, Caspase-8, RIPK1) Complex_I->Complex_IIa transitions to Necrosome Necrosome (RIPK1, RIPK3, MLKL) Complex_I->Necrosome forms (caspase-8 inhibited) Apoptosis Apoptosis Complex_IIa->Apoptosis activates Necroptosis Necroptosis Necrosome->Necroptosis induces RIPK1_IN_18 RIPK1-IN-18 sulfate (B86663) hydrate (B1144303) RIPK1_IN_18->Necrosome inhibits

Caption: Simplified RIPK1 signaling pathway upon TNFα stimulation.

Recommended Dosage and Administration of RIPK1 Inhibitors in Mice

The optimal dosage and administration route of a RIPK1 inhibitor are dependent on the specific compound, the mouse model, and the therapeutic indication. The following table summarizes dosages for commonly used RIPK1 inhibitors in various mouse models.

CompoundMouse ModelDosageAdministration RouteReference
Necrostatin-1 (Nec-1)Acetaminophen-induced liver injury50 mg/kgIntraperitoneal (i.p.)[9]
Necrostatin-1 (Nec-1)Postoperative cognitive impairment1 mg/kgIntraperitoneal (i.p.)[10]
Necrostatin-1s (Nec-1s)Lipopolysaccharide-induced neuroinflammationNot specifiedNot specified[4]
GSK'547Atherosclerosis (ApoE-/- Fbn1C1039G+/- mice)10 mg/kg/dayIn diet[11]
GSK'547TNF/zVAD-induced shock0.01, 0.1, 1.0, 10 mg/kgOral gavage[12]

Experimental Protocols

In Vivo Efficacy in a Mouse Model of TNF-induced Systemic Inflammatory Response Syndrome (SIRS)

This protocol is adapted from studies demonstrating the protective effects of RIPK1 inhibitors against TNF-induced shock.[12][13]

Objective: To evaluate the efficacy of a RIPK1 inhibitor in preventing TNF-induced hypothermia and mortality.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • RIPK1 inhibitor (e.g., Nec-1s or RIPK1-IN-18 sulfate hydrate)

  • Vehicle (e.g., DMSO, saline, or as recommended by the manufacturer)

  • Recombinant murine TNFα

  • Rectal thermometer

Procedure:

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Drug Preparation: Prepare the RIPK1 inhibitor in the appropriate vehicle. The final concentration should be such that the desired dose can be administered in a volume of 100-200 µL.

  • Dosing:

    • Administer the RIPK1 inhibitor or vehicle to the mice via the chosen route (e.g., intraperitoneal injection or oral gavage).

    • A typical pretreatment time is 30-60 minutes before TNFα challenge.

  • TNFα Challenge:

    • Inject mice with a lethal dose of murine TNFα (e.g., 10-20 µg per mouse) via intravenous (i.v.) or intraperitoneal (i.p.) injection.

  • Monitoring:

    • Monitor the body temperature of the mice at regular intervals (e.g., every hour for up to 8 hours) using a rectal thermometer.

    • Observe the mice for signs of morbidity and record survival over a period of 24-48 hours.

Data Analysis:

  • Compare the changes in body temperature between the vehicle-treated and inhibitor-treated groups.

  • Analyze survival data using Kaplan-Meier survival curves and log-rank tests.

Experimental_Workflow_SIRS cluster_pre_treatment Pre-treatment cluster_challenge Challenge cluster_monitoring Monitoring & Analysis Acclimatization Mouse Acclimatization (1 week) Drug_Prep RIPK1 Inhibitor Preparation Acclimatization->Drug_Prep Dosing Inhibitor or Vehicle Administration Drug_Prep->Dosing TNF_Challenge TNFα Injection Dosing->TNF_Challenge 30-60 min Monitoring Monitor Body Temperature & Survival TNF_Challenge->Monitoring Data_Analysis Data Analysis Monitoring->Data_Analysis PK_Study_Workflow Dosing Administer Single Dose of RIPK1 Inhibitor Blood_Sampling Serial Blood Sampling (multiple time points) Dosing->Blood_Sampling Plasma_Prep Plasma Preparation (Centrifugation) Blood_Sampling->Plasma_Prep Analysis LC-MS/MS Analysis Plasma_Prep->Analysis PK_Parameters Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) Analysis->PK_Parameters

References

Application Notes and Protocols for Western Blot Analysis of RIPK1 Signaling Using RIPK1-IN-18 Sulfate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation and cell death, including apoptosis and necroptosis.[1][2] Its kinase activity is a key driver of necroptosis, a form of programmed necrosis implicated in various inflammatory and neurodegenerative diseases.[2][3][4] RIPK1-IN-18 sulfate (B86663) hydrate (B1144303) is a potent inhibitor of RIPK1 kinase activity, making it a valuable tool for investigating the role of RIPK1 in these signaling cascades.[5] These application notes provide detailed protocols for utilizing RIPK1-IN-18 sulfate hydrate in Western blot analyses to probe the RIPK1 signaling pathway.

Mechanism of Action

RIPK1 acts as a scaffold protein in the tumor necrosis factor (TNF) receptor signaling pathway.[6] Upon TNF-α stimulation, RIPK1 can initiate either pro-survival signals through NF-κB activation or cell death pathways.[1][7] The kinase activity of RIPK1 is essential for the induction of necroptosis.[3] When caspase-8 is inhibited, RIPK1 autophosphorylates and recruits RIPK3 to form a complex known as the necrosome.[1][7] This leads to the phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL), which then oligomerizes and translocates to the plasma membrane, causing cell lysis.[7][8] this compound specifically inhibits the kinase activity of RIPK1, thereby blocking the downstream events of the necroptotic pathway.

Quantitative Data

The following table summarizes the inhibitory activities of various RIPK1 inhibitors, providing a comparative reference for experimental design.

CompoundTargetIC50 / EC50Cell Line / Assay ConditionReference
RIPK1-IN-18 RIPK1Potent inhibitor (specific IC50 not publicly available)Autoimmune disease research[5]
PK68 RIPK1IC50: ~90 nM (in vitro kinase assay)Human and mouse cells[3]
EC50: 14–22 nM (necroptosis inhibition)[3]
RIPA-56 RIPK1IC50: 13 nM (in vitro kinase assay)Mouse L929 cells[9]
EC50: 27 nM (necroptosis inhibition)[9]
GSK2982772 RIPK1IC50: 1 nM (human RIPK1)Orally active[9]
Necrostatin-1 (Nec-1) RIPK1Allosteric inhibitorWidely used research tool[4]

Signaling Pathways

The following diagrams illustrate the key signaling pathways involving RIPK1.

Necroptosis_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol cluster_necrosome Necrosome Formation (Caspase-8 inhibited) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD Recruitment TNFa TNFα RIPK1 RIPK1 TRADD->RIPK1 TRAF2 TRAF2 RIPK1->TRAF2 pRIPK1 p-RIPK1 RIPK1->pRIPK1 Autophosphorylation cIAP12 cIAP1/2 TRAF2->cIAP12 ComplexI Complex I cIAP12->ComplexI Ubiquitination NFkB NF-κB Activation ComplexI->NFkB RIPK3 RIPK3 pRIPK3 p-RIPK3 RIPK3->pRIPK3 Phosphorylation MLKL MLKL pMLKL p-MLKL MLKL->pMLKL pRIPK1->RIPK3 Recruitment pRIPK3->MLKL Phosphorylation Necroptosis Necroptosis pMLKL->Necroptosis Oligomerization & Membrane Permeabilization RIPK1_IN_18 RIPK1-IN-18 RIPK1_IN_18->pRIPK1 Inhibition

Caption: RIPK1-mediated necroptosis signaling pathway.

Apoptosis_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol DeathReceptor Death Receptor (e.g., TNFR1, Fas) FADD FADD DeathReceptor->FADD Recruitment Ligand Ligand (e.g., TNFα, FasL) Pro_Caspase8 Pro-Caspase-8 FADD->Pro_Caspase8 RIPK1 RIPK1 FADD->RIPK1 ComplexIIa Complex IIa (DISC) Pro_Caspase8->ComplexIIa Caspase8 Active Caspase-8 Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Cleavage ComplexIIa->Caspase8 Activation Caspase3 Active Caspase-3 Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: RIPK1 in the extrinsic apoptosis pathway.

Experimental Protocols

Protocol 1: Western Blot Analysis of RIPK1 Pathway Activation

This protocol describes the treatment of cells with this compound followed by Western blot analysis to detect changes in the phosphorylation status of key necroptosis pathway proteins.

Materials:

  • This compound (dissolved in DMSO)

  • Cell line of interest (e.g., HT-29, L929)

  • Cell culture medium and supplements

  • TNF-α (and z-VAD-fmk for necroptosis induction)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer (or similar) containing protease and phosphatase inhibitors[10]

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Phospho-RIPK1 (Ser166)[11]

    • Total RIPK1[6]

    • Phospho-RIPK3 (Ser227)[8]

    • Total RIPK3

    • Phospho-MLKL (Ser358)

    • Total MLKL

    • β-actin or GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.

    • Induce necroptosis by treating cells with TNF-α (e.g., 10-100 ng/mL) and a pan-caspase inhibitor like z-VAD-fmk (e.g., 20-50 µM) for the desired time (e.g., 1-6 hours).[12][13]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors.[10]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software and normalize to the loading control.

Experimental Workflow Diagram

Western_Blot_Workflow A 1. Cell Seeding B 2. Pre-treatment with RIPK1-IN-18 A->B C 3. Induction of Necroptosis (TNFα + z-VAD-fmk) B->C D 4. Cell Lysis C->D E 5. Protein Quantification (BCA) D->E F 6. SDS-PAGE E->F G 7. Protein Transfer (Blotting) F->G H 8. Immunoblotting (Primary & Secondary Antibodies) G->H I 9. ECL Detection H->I J 10. Data Analysis I->J

Caption: Western blot experimental workflow.

Expected Results

Treatment with this compound is expected to inhibit the TNF-α-induced phosphorylation of RIPK1, RIPK3, and MLKL in a dose-dependent manner. This will be observed as a decrease in the band intensity of the phosphorylated forms of these proteins on the Western blot, while the total protein levels should remain relatively unchanged.

Troubleshooting

  • No or weak signal: Increase protein loading, antibody concentration, or incubation time. Ensure the ECL substrate is fresh.

  • High background: Increase the number and duration of washes. Optimize the blocking buffer and antibody dilutions.

  • Non-specific bands: Use a more specific antibody or optimize antibody dilution. Ensure the lysis buffer contains sufficient inhibitors.

  • Inconsistent loading: Carefully perform protein quantification and ensure equal loading in all lanes. Use a reliable loading control for normalization.

By following these detailed protocols and utilizing the provided information, researchers can effectively employ this compound as a tool to investigate the intricate role of RIPK1 in cell death and inflammatory signaling pathways.

References

Application Notes and Protocols for Immunoprecipitation of RIPK1 with RIPK1-IN-18 Sulfate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key regulator of cellular stress responses, inflammation, and cell death pathways, including apoptosis and necroptosis.[1] Its dual role as both a kinase and a scaffold protein makes it a central node in signaling cascades initiated by stimuli such as tumor necrosis factor-alpha (TNFα).[1] Dysregulation of RIPK1 activity is implicated in a variety of inflammatory and neurodegenerative diseases. Small molecule inhibitors of RIPK1 are therefore valuable tools for dissecting its function and represent a promising therapeutic strategy.

RIPK1-IN-18 sulfate (B86663) hydrate (B1144303) is a potent inhibitor of RIPK1, positioning it as a valuable chemical probe for studying RIPK1-mediated signaling events.[2] These application notes provide a detailed protocol for the immunoprecipitation of endogenous or overexpressed RIPK1 from cell lysates in the presence of RIPK1-IN-18 sulfate hydrate. This allows for the investigation of how inhibiting RIPK1 kinase activity affects its interaction with downstream signaling partners and the formation of signaling complexes.

Quantitative Data

Currently, publicly available quantitative data such as IC50 or Kd values for this compound are limited. As such, the optimal concentration for inhibiting RIPK1 in cellular assays should be determined empirically. A starting point for concentration ranges can be inferred from other known RIPK1 inhibitors.

ParameterValueNotes
Recommended Concentration Range for Cellular Assays 10 nM - 10 µMThis is a general guideline. The optimal concentration will depend on the cell type, treatment time, and specific experimental conditions. A dose-response experiment is highly recommended to determine the effective concentration for inhibiting RIPK1 phosphorylation or downstream signaling events in your model system.
Molecular Weight 472.40 g/mol (for RIPK1-IN-18 free base)Use the molecular weight specified by the supplier for the sulfate hydrate form when preparing stock solutions.

Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving RIPK1 in response to TNFα stimulation, highlighting the points of RIPK1's kinase-dependent and scaffold functions.

RIPK1_Signaling cluster_membrane Plasma Membrane cluster_complexI Complex I (Pro-survival) cluster_complexII Complex II (Cell Death) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 cIAP1_2 cIAP1/2 TRADD->cIAP1_2 RIPK1_scaffold RIPK1 (Scaffold) TRADD->RIPK1_scaffold LUBAC LUBAC RIPK1_scaffold->LUBAC RIPK1_kinase RIPK1 (Kinase) RIPK1_scaffold->RIPK1_kinase Switches to kinase function NFkB NF-κB Activation (Survival, Inflammation) LUBAC->NFkB Ubiquitination leads to FADD FADD RIPK1_kinase->FADD RIPK3 RIPK3 RIPK1_kinase->RIPK3 Caspase8 Caspase-8 FADD->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis TNFa TNFα TNFa->TNFR1 Binds Inhibitor RIPK1-IN-18 Sulfate Hydrate Inhibitor->RIPK1_kinase

Caption: Simplified RIPK1 signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for the immunoprecipitation of RIPK1 using this compound.

IP_Workflow start Start: Cell Culture treatment Cell Treatment (e.g., TNFα ± RIPK1-IN-18) start->treatment lysis Cell Lysis (with inhibitor in lysis buffer) treatment->lysis preclear Lysate Pre-clearing (with control beads) lysis->preclear ip Immunoprecipitation (Incubate with anti-RIPK1 antibody) preclear->ip capture Immune Complex Capture (with Protein A/G beads) ip->capture wash Wash Beads (to remove non-specific binding) capture->wash elution Elution of Immunoprecipitated Proteins wash->elution analysis Downstream Analysis (Western Blot, Mass Spectrometry) elution->analysis

Caption: Experimental workflow for RIPK1 immunoprecipitation.

Experimental Protocols

Materials and Reagents
  • Cell Lines: Human (e.g., HT-29, Jurkat) or mouse (e.g., L929) cell lines known to express RIPK1.

  • This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -80°C.

  • Stimulus: e.g., Human or mouse TNFα (prepare stock solution according to manufacturer's instructions).

  • Antibodies:

    • Primary antibody for immunoprecipitation: Rabbit or mouse anti-RIPK1 antibody validated for IP.

    • Primary antibodies for Western blotting: Antibodies against RIPK1 and expected interacting partners (e.g., FADD, Caspase-8, RIPK3).

    • Isotype control IgG (from the same species as the IP antibody).

  • Protein A/G magnetic beads or agarose (B213101) beads.

  • Lysis Buffer: (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitor cocktails.

  • Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% Triton X-100) or PBS with 0.05% Tween-20.

  • Elution Buffer: 1X SDS-PAGE sample buffer (for Western blotting) or a non-denaturing elution buffer (e.g., glycine-HCl, pH 2.5) for functional assays.

  • General lab equipment: Cell culture supplies, centrifuges, magnetic rack (for magnetic beads), rotator, electrophoresis and Western blotting equipment.

Protocol

1. Cell Culture and Treatment

  • Plate cells to achieve 80-90% confluency on the day of the experiment.

  • Pre-treat cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours. Note: The optimal pre-treatment time and inhibitor concentration should be determined empirically.

  • Stimulate the cells with the appropriate agonist (e.g., 10-100 ng/mL TNFα) for the desired time period (e.g., 5-30 minutes for complex formation). Include an unstimulated control.

2. Cell Lysis

  • After treatment, place the culture dish on ice and wash the cells once with ice-cold PBS.

  • Aspirate the PBS and add ice-cold lysis buffer supplemented with protease/phosphatase inhibitors and the same concentration of this compound used for cell treatment. Note: Including the inhibitor in the lysis buffer is crucial to maintain the inhibited state of RIPK1 during the procedure.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (cleared lysate) to a new pre-chilled tube. Determine the protein concentration using a standard protein assay (e.g., BCA).

3. Lysate Pre-clearing (Optional but Recommended)

  • To reduce non-specific binding, add 20-30 µL of Protein A/G beads to 1-2 mg of total protein lysate.

  • Incubate on a rotator for 1 hour at 4°C.

  • Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant (pre-cleared lysate) to a new tube.

4. Immunoprecipitation

  • To the pre-cleared lysate, add the anti-RIPK1 antibody (use the manufacturer's recommended amount, typically 1-5 µg).

  • As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate.

  • Incubate on a rotator overnight at 4°C.

5. Immune Complex Capture

  • Add 30-50 µL of pre-washed Protein A/G bead slurry to each immunoprecipitation reaction.

  • Incubate on a rotator for 2-4 hours at 4°C.

6. Washing

  • Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant.

  • Resuspend the beads in 1 mL of ice-cold wash buffer. Invert the tube several times to wash.

  • Repeat the wash step 3-5 times to remove non-specifically bound proteins.

7. Elution

  • After the final wash, remove all supernatant.

  • For Western Blot Analysis: Resuspend the beads in 30-50 µL of 1X SDS-PAGE sample buffer. Boil the samples at 95-100°C for 5-10 minutes to elute and denature the proteins. Pellet the beads and load the supernatant onto an SDS-PAGE gel.

  • For Mass Spectrometry or Functional Assays: Elute with a non-denaturing elution buffer according to the manufacturer's protocol. Neutralize the eluate immediately if using an acidic elution buffer.

8. Downstream Analysis

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against RIPK1 and potential interacting proteins. This will allow you to assess how this compound affects the composition of the RIPK1-containing protein complex.

  • Mass Spectrometry: For an unbiased identification of interacting partners, the eluted proteins can be analyzed by mass spectrometry.

Troubleshooting

IssuePossible CauseSolution
Low yield of immunoprecipitated RIPK1 - Insufficient antibody or beads- Inefficient cell lysis- Antibody not suitable for IP- Optimize antibody and bead concentrations- Try a different lysis buffer- Use an antibody validated for immunoprecipitation
High background/non-specific binding - Insufficient washing- Lysate not pre-cleared- Antibody cross-reactivity- Increase the number of wash steps or the stringency of the wash buffer- Always include a pre-clearing step- Use a more specific monoclonal antibody
Inhibitor does not show an effect - Inhibitor concentration is too low- Inhibitor is inactive- Perform a dose-response experiment to find the optimal concentration- Use a fresh stock of the inhibitor and verify its activity in a functional assay (e.g., by checking phosphorylation of a known substrate)
Co-immunoprecipitated proteins are not detected - Interaction is transient or weak- Interaction is disrupted by lysis/wash conditions- Consider cross-linking before lysis- Use a milder lysis buffer and less stringent wash conditions

Conclusion

This document provides a comprehensive guide for the immunoprecipitation of RIPK1 in the presence of the inhibitor this compound. By carefully optimizing the experimental conditions, particularly the inhibitor concentration, researchers can effectively utilize this protocol to investigate the role of RIPK1 kinase activity in the formation of signaling complexes and to elucidate the molecular mechanisms underlying RIPK1-mediated cellular processes. This will be invaluable for basic research and for the development of novel therapeutics targeting RIPK1.

References

Preparation of RIPK1-IN-18 Sulfate Hydrate Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation and cell death, including necroptosis and apoptosis. Its kinase activity is a key driver in the pathogenesis of various inflammatory and neurodegenerative diseases. RIPK1-IN-18 is a potent inhibitor of RIPK1 and its sulfate (B86663) hydrate (B1144303) form is utilized in research to investigate the therapeutic potential of targeting this kinase. Accurate and reproducible preparation of stock solutions is paramount for obtaining reliable experimental results. This document provides detailed protocols for the preparation, storage, and use of RIPK1-IN-18 sulfate hydrate stock solutions.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below. This information is essential for accurate preparation of stock solutions.

ParameterValueSource(s)
Molecular Weight 588.49 g/mol [1]
CAS Number 2897618-64-1[1]
Chemical Formula C₂₂H₂₀F₄N₆O₇S[1]
Recommended Solvent Dimethyl sulfoxide (B87167) (DMSO)General laboratory practice
Solubility in DMSO Data not available. It is recommended to start with a concentration of 10 mM and determine maximum solubility empirically if a higher concentration is required.
Storage of Powder -20°C for up to 3 years[2]
Storage of Stock Solution -80°C for up to 1 year[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. All procedures should be performed in a sterile environment, such as a laminar flow hood, to prevent contamination.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 588.49 g/mol x 1000 mg/g = 5.88 mg

  • Weigh the compound: Carefully weigh out 5.88 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

  • Add solvent: Add 1 mL of anhydrous, high-purity DMSO to the microcentrifuge tube containing the powder.

  • Dissolution: Tightly cap the tube and vortex the solution vigorously for several minutes. A clear solution should be obtained. If the compound does not fully dissolve, sonication in an ultrasonic bath for 5-10 minutes can be applied. Gentle warming to 37°C may also aid dissolution, but prolonged heating should be avoided to prevent degradation.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.

  • Long-term Storage: Store the aliquots at -80°C for long-term stability, for up to one year.[2]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the preparation of working solutions from the 10 mM DMSO stock for use in cell culture experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, pre-warmed cell culture medium appropriate for the cell line

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw the Stock Solution: Remove a single aliquot of the 10 mM stock solution from the -80°C freezer and thaw it at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.1%.

    • Example for a 10 µM working solution: To prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. For instance, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the inhibitor. This is essential to account for any effects of the solvent on the cells.

  • Immediate Use: Use the freshly prepared working solutions immediately in your cell-based assays for optimal performance.

Mandatory Visualizations

RIPK1 Signaling Pathway

The following diagram illustrates the central role of RIPK1 in mediating distinct cellular outcomes, including NF-κB activation, apoptosis, and necroptosis, upon stimulation by Tumor Necrosis Factor Alpha (TNFα).

RIPK1_Signaling_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds ComplexI Complex I (TRADD, TRAF2/5, cIAP1/2) TNFR1->ComplexI Recruits RIPK1 RIPK1 ComplexI->RIPK1 Activates ComplexIIa Complex IIa (FADD, Caspase-8) ComplexI->ComplexIIa Transitions to ComplexIIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) ComplexI->ComplexIIb Transitions to (Caspase-8 inhibition) NFkB NF-κB Activation (Survival, Inflammation) RIPK1->NFkB Leads to Apoptosis Apoptosis ComplexIIa->Apoptosis Necroptosis Necroptosis ComplexIIb->Necroptosis RIPK1_IN_18 RIPK1-IN-18 RIPK1_IN_18->RIPK1 Inhibits Kinase Activity Stock_Preparation_Workflow Start Start: Obtain RIPK1-IN-18 Sulfate Hydrate Powder Weigh Weigh Compound Start->Weigh Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Vortex Vortex/Sonicate until Clear Dissolve->Vortex Stock 10 mM Stock Solution Vortex->Stock Aliquot Aliquot for Single Use Stock->Aliquot Store Store at -80°C Aliquot->Store Thaw Thaw Single Aliquot Store->Thaw Dilute Serially Dilute in Cell Culture Medium Thaw->Dilute Working Working Solutions Dilute->Working Assay Use in Cell-Based Assay Working->Assay

References

Application Notes and Protocols for In Vivo Administration of RIPK1-IN-18 Sulfate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation, apoptosis, and necroptosis. Its kinase activity is a key driver in various inflammatory and neurodegenerative diseases. RIPK1-IN-18 sulfate (B86663) hydrate (B1144303) is a potent inhibitor of RIPK1, making it a valuable tool for preclinical research in these disease areas. These application notes provide a comprehensive overview of the in vivo administration of RIPK1 inhibitors, with a generalized protocol adaptable for RIPK1-IN-18 sulfate hydrate, based on available data for similar compounds.

Mechanism of Action: RIPK1 Signaling

RIPK1 is a serine/threonine kinase that acts as a central node in cellular stress and survival pathways, particularly downstream of death receptors like TNFR1.[1][2][3] Upon activation, RIPK1 can initiate a cascade of events leading to either cell survival and inflammation through NF-κB activation or programmed cell death via apoptosis or necroptosis. The specific outcome is determined by the cellular context and the presence of other signaling molecules. RIPK1 inhibitors block the kinase activity of RIPK1, thereby preventing the downstream signaling that leads to necroptosis and inflammation.[4][5][6]

RIPK1_Signaling_Pathway TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD RIPK1 RIPK1 TRADD->RIPK1 Complex_I Complex I RIPK1->Complex_I forms Caspase8 Caspase-8 RIPK1->Caspase8 activates RIPK3 RIPK3 RIPK1->RIPK3 activates cIAP1_2 cIAP1/2 cIAP1_2->Complex_I LUBAC LUBAC LUBAC->Complex_I NF_kB NF-κB Activation Inflammation Inflammation NF_kB->Inflammation Complex_I->NF_kB FADD FADD Caspase8->FADD Apoptosis Apoptosis FADD->Apoptosis MLKL MLKL RIPK3->MLKL phosphorylates Necroptosis Necroptosis MLKL->Necroptosis RIPK1_IN_18 RIPK1-IN-18 Sulfate Hydrate RIPK1_IN_18->RIPK1 inhibits

Caption: RIPK1 Signaling Pathways and Point of Inhibition.

In Vivo Administration Data for RIPK1 Inhibitors

While specific in vivo data for this compound is limited in publicly available literature, the following table summarizes administration routes, dosages, and vehicles used for other representative RIPK1 inhibitors in preclinical studies. This information can serve as a valuable starting point for designing in vivo experiments with this compound.

RIPK1 Inhibitor Administration Route Dosage Vehicle Animal Model Reference
Necrostatin-1 (Nec-1)Intraperitoneal (i.p.)25 µg/kgNot specifiedMouse (Hypoxia/Ischemia)[7]
Necrostatin-1s (Nec-1s)Oral gavage5 mg/kgNot specifiedMouse (Cancer Metastasis)[4]
GSK'963Intraperitoneal (i.p.)25 mg/kgNot specifiedMouse (Intracerebral Hemorrhage)[8]
PK68Oral gavage10 mg/kgNot specifiedMouse[4]
PK68Intraperitoneal (i.p.)1 mg/kgSterile PBSMouse (SIRS)[4]
Compound 27Oral2.0 mg/kgNot specifiedMouse (SIRS)[9]
Compound 484Oral100 mg/kgNot specifiedMouse[5]
Compound 70Not specifiedNot specifiedNot specifiedRat (SIRS)[10][11][12]
Zharp1-211Not specifiedNot specifiedNot specifiedMouse (GVHD)[13]
Unnamed InhibitorTopicalNot specifiedNot specifiedMouse (Psoriasis)[14]
SIR2446MOral3-600 mg (single dose), 5-400 mg (multiple doses)Not specifiedHuman (Phase I)[15]

Experimental Protocol: Generalized In Vivo Administration

This protocol provides a general framework for the in vivo administration of this compound. It is crucial to perform pilot studies to determine the optimal dose, vehicle, and administration route for your specific animal model and experimental endpoint.

Materials
  • This compound

  • Vehicle (e.g., sterile Phosphate Buffered Saline (PBS), 0.5% methylcellulose (B11928114), or a solution containing DMSO and/or Tween 80, followed by dilution in saline or water)

  • Appropriate administration equipment (e.g., gavage needles for oral administration, syringes and needles for injection)

  • Experimental animals (e.g., mice, rats)

Experimental Workflow

Experimental_Workflow A 1. Compound Formulation (Determine appropriate vehicle and concentration) B 2. Animal Acclimatization (Acclimatize animals to housing conditions) A->B C 3. Randomization and Grouping (Divide animals into vehicle and treatment groups) B->C D 4. Administration (Administer this compound or vehicle) C->D E 5. Monitoring (Observe for clinical signs and adverse effects) D->E F 6. Endpoint Analysis (Collect tissues/samples for analysis) E->F

Caption: General Experimental Workflow for In Vivo Studies.

Procedure
  • Formulation of this compound:

    • Determine the solubility of this compound in various pharmaceutically acceptable vehicles.

    • For oral administration, a suspension in a vehicle such as 0.5% methylcellulose is common.

    • For intraperitoneal or intravenous injection, the compound may need to be dissolved in a small amount of an organic solvent (e.g., DMSO) and then diluted with a sterile aqueous solution like PBS. Note: The final concentration of the organic solvent should be minimized to avoid toxicity.

    • Prepare the formulation fresh on the day of administration and ensure it is homogenous (e.g., by sonication or vortexing if it is a suspension).

  • Animal Handling and Dosing:

    • All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.

    • Acclimatize animals to the facility for at least one week before the experiment.

    • Randomly assign animals to control (vehicle) and treatment groups.

    • The choice of administration route (e.g., oral gavage, intraperitoneal injection) will depend on the experimental model and the desired pharmacokinetic profile.

    • Based on the data from similar compounds, a starting dose in the range of 1-30 mg/kg could be considered for pilot studies.

  • Monitoring and Endpoint Collection:

    • Monitor animals regularly for any signs of toxicity or adverse effects.

    • At the predetermined experimental endpoint, euthanize the animals according to approved protocols.

    • Collect relevant tissues or blood samples for downstream analysis (e.g., pharmacokinetic analysis, western blotting for target engagement, histopathology, or cytokine analysis).

Important Considerations

  • Pharmacokinetics and Bioavailability: It is highly recommended to perform pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound when administered by the chosen route. This will inform the optimal dosing regimen.

  • Target Engagement: To confirm that the compound is reaching its target and exerting its inhibitory effect in vivo, it is advisable to measure biomarkers of RIPK1 activity in relevant tissues. This could include measuring the phosphorylation status of RIPK1 or its downstream targets.

  • Vehicle Effects: The choice of vehicle can significantly impact the solubility, stability, and bioavailability of the compound. Always include a vehicle-only control group to account for any effects of the vehicle itself.

  • Compound Stability: Assess the stability of this compound in the chosen formulation over the duration of the experiment.

By carefully considering these factors and adapting the generalized protocol, researchers can effectively utilize this compound to investigate the role of RIPK1 in various in vivo models of disease.

References

Application Notes and Protocols for Treating Primary Human Cells with RIPK1-IN-18 Sulfate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key regulator of cellular stress responses, inflammation, and programmed cell death pathways, including apoptosis and necroptosis.[1][2] Its dual role as both a scaffold protein and an active kinase allows it to integrate signals from various receptors, such as tumor necrosis factor receptor 1 (TNFR1), Toll-like receptors (TLRs), and Fas.[3][4] Dysregulation of RIPK1 activity has been implicated in a range of human inflammatory and neurodegenerative diseases, making it a promising therapeutic target.[2][5]

RIPK1-IN-18 sulfate (B86663) hydrate (B1144303) is a potent and selective inhibitor of RIPK1 kinase activity.[6][7] By targeting the kinase function of RIPK1, this small molecule can modulate downstream signaling events that lead to inflammation and cell death. These application notes provide an overview of the mechanism of action of RIPK1-IN-18 sulfate hydrate and detailed protocols for its use in primary human cell culture systems.

Mechanism of Action

This compound acts as a potent inhibitor of the kinase activity of RIPK1.[6][7] The kinase activity of RIPK1 is essential for the induction of necroptosis, a form of programmed necrosis. In the necroptosis pathway, upon stimulation (e.g., by TNF-α in the presence of a caspase inhibitor), RIPK1 is autophosphorylated, leading to the recruitment and activation of RIPK3 and mixed lineage kinase domain-like protein (MLKL).[8] This signaling cascade, known as the necrosome, ultimately results in plasma membrane rupture and cell death. This compound, by inhibiting the kinase activity of RIPK1, prevents the formation and activation of the necrosome, thereby blocking necroptotic cell death.

Furthermore, the kinase activity of RIPK1 has been shown to play a role in certain forms of apoptosis and in promoting inflammatory cytokine production.[4][5] Therefore, treatment of primary human cells with this compound can be utilized to study the specific role of RIPK1 kinase activity in various cellular processes and to evaluate its therapeutic potential in models of human diseases.

Data Presentation

Table 1: Quantitative Data for RIPK1 Inhibitors

InhibitorTargetIC50Effective Concentration Range (in vitro)Cell TypesNotes
This compound RIPK1Potent inhibitor (specific IC50 not publicly available)Estimated 10 nM - 10 µMPrimary human cells (e.g., macrophages, T cells), human cell linesA potent and selective inhibitor of RIPK1.[6][7]
Necrostatin-1 (Nec-1) RIPK1494 nM (human Jurkat cells)0.15 - 40 µM[1]Primary murine macrophages, human cell lines (e.g., HT-29, U937)A well-characterized, potent, and selective inhibitor of RIPK1-mediated necroptosis.[1]
GSK2982772 RIPK1Clinical Candidate (specific IC50 not publicly available)Not specifiedHuman ulcerative colitis explantsA first-in-class clinical candidate for the treatment of inflammatory diseases.[9]

Signaling Pathway Diagram

RIPK1_Signaling_Pathway RIPK1 Signaling and Inhibition cluster_complexI Complex I TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNF-α binding TRAF2 TRAF2 TRADD->TRAF2 cIAP12 cIAP1/2 TRAF2->cIAP12 RIPK1 RIPK1 cIAP12->RIPK1 Ubiquitination NFkB NF-κB Activation (Pro-survival & Inflammation) RIPK1->NFkB FADD FADD RIPK1->FADD RIPK3 RIPK3 RIPK1->RIPK3 Kinase Activity ComplexIIa Complex IIa (Apoptosis) Casp8 Caspase-8 FADD->Casp8 Casp8->ComplexIIa Necrosome Necrosome (Necroptosis) MLKL MLKL RIPK3->MLKL MLKL->Necrosome Inhibitor RIPK1-IN-18 sulfate hydrate Inhibitor->RIPK1

Caption: RIPK1 signaling pathway and the point of inhibition by this compound.

Experimental Protocols

Protocol 1: General Protocol for Treating Primary Human Cells with this compound

This protocol provides a general guideline for treating primary human cells. Optimal conditions, including inhibitor concentration and treatment duration, should be determined empirically for each cell type and experimental setup.

Materials:

  • Primary human cells of interest (e.g., peripheral blood mononuclear cells (PBMCs), monocyte-derived macrophages (MDMs), T cells)

  • Appropriate cell culture medium and supplements

  • This compound (stock solution typically prepared in DMSO)

  • Stimulus to induce RIPK1-dependent signaling (e.g., TNF-α, SMAC mimetic, z-VAD-FMK)

  • Phosphate-buffered saline (PBS)

  • Cell viability assay reagents (e.g., CellTiter-Glo®, Annexin V/Propidium Iodide)

  • Reagents for downstream analysis (e.g., lysis buffer for western blotting, RNA isolation kit for qPCR)

Procedure:

  • Cell Culture: Plate primary human cells at the desired density in a suitable culture vessel and allow them to adhere or stabilize overnight.

  • Preparation of Inhibitor: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations. A concentration range of 10 nM to 10 µM is a reasonable starting point for dose-response experiments.

  • Pre-treatment with Inhibitor: Add the diluted this compound to the cells. A pre-incubation period of 30 minutes to 2 hours is typically sufficient. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration used.

  • Stimulation: After the pre-incubation period, add the desired stimulus to the cell culture medium to activate RIPK1-dependent pathways. For example, to induce necroptosis, a combination of TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 1 µM), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK) can be used.[10]

  • Incubation: Incubate the cells for the desired period. The incubation time will vary depending on the specific endpoint being measured (e.g., 4-24 hours for cell death assays, shorter time points for signaling pathway analysis).

  • Downstream Analysis: Following incubation, harvest the cells for analysis. This may include:

    • Cell Viability Assays: To quantify the extent of cell death.

    • Western Blotting: To analyze the phosphorylation status of RIPK1, RIPK3, and MLKL, or the cleavage of caspase-8.

    • qRT-PCR: To measure the expression of inflammatory genes.

    • ELISA: To quantify the secretion of cytokines into the culture supernatant.

Protocol 2: Inhibition of Necroptosis in Primary Human Macrophages

This protocol details a specific application for inhibiting induced necroptosis in primary human monocyte-derived macrophages (MDMs).

Materials:

  • Primary human MDMs

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Human TNF-α

  • SMAC mimetic (e.g., LCL161)

  • z-VAD-FMK

  • Propidium Iodide (PI) for flow cytometry or fluorescence microscopy

Procedure:

  • Cell Culture: Isolate human monocytes from PBMCs and differentiate them into macrophages. Plate the MDMs in a 24-well plate at a density of 2 x 10^5 cells/well.

  • Inhibitor Preparation: Prepare working solutions of this compound in RPMI-1640 medium at concentrations ranging from 100 nM to 10 µM.

  • Pre-treatment: Pre-treat the MDMs with the this compound or vehicle (DMSO) for 1 hour.

  • Necroptosis Induction: Induce necroptosis by adding a cocktail of human TNF-α (20 ng/mL), a SMAC mimetic (1 µM), and z-VAD-FMK (20 µM) to the wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Cell Death Assessment:

    • Stain the cells with Propidium Iodide (PI).

    • Analyze the percentage of PI-positive (necrotic) cells using flow cytometry or quantify them by fluorescence microscopy.

    • Compare the percentage of cell death in inhibitor-treated wells to the vehicle-treated control to determine the inhibitory effect of this compound.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for RIPK1 Inhibition start Start: Isolate & Culture Primary Human Cells prepare Prepare RIPK1-IN-18 Sulfate Hydrate Working Solutions start->prepare pretreat Pre-treat Cells with Inhibitor (or Vehicle Control) prepare->pretreat stimulate Stimulate with TNF-α / SMAC / z-VAD-FMK pretreat->stimulate incubate Incubate for Defined Period stimulate->incubate analysis Downstream Analysis incubate->analysis viability Cell Viability Assay analysis->viability western Western Blot analysis->western qpcr qRT-PCR analysis->qpcr elisa ELISA analysis->elisa

Caption: A generalized workflow for studying the effects of this compound.

References

Application Notes and Protocols for High-Throughput Screening Assays Using RIPK1-IN-18 Sulfate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key regulator of cellular stress responses, inflammation, and programmed cell death pathways, including apoptosis and necroptosis.[1][2][3][4] Dysregulation of RIPK1 activity has been implicated in a range of inflammatory diseases, neurodegenerative disorders, and cancer, making it a compelling therapeutic target.[4][5] RIPK1-IN-18 sulfate (B86663) hydrate (B1144303) is a potent inhibitor of RIPK1, positioning it as a valuable tool for studying the biological functions of RIPK1 and as a potential starting point for drug discovery programs.[1]

These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize inhibitors of RIPK1, with a focus on the application of RIPK1-IN-18 sulfate hydrate as a reference compound. The protocols described herein are suitable for implementation in academic research laboratories and industrial drug discovery settings.

RIPK1 Signaling Pathway

RIPK1 acts as a central node in multiple signaling cascades, most notably downstream of the tumor necrosis factor receptor 1 (TNFR1).[6][7] Upon TNF-α binding, TNFR1 recruits a series of proteins, including TRADD, TRAF2, and cIAPs, to form Complex I at the plasma membrane. Within Complex I, RIPK1 is polyubiquitinated, which serves as a scaffold to activate the NF-κB and MAPK signaling pathways, promoting cell survival and inflammation.[8]

Alternatively, deubiquitination of RIPK1 can lead to the formation of a cytosolic death-inducing complex, known as Complex II (or the ripoptosome), which also includes FADD, caspase-8, and RIPK3.[8] The fate of the cell is determined by the components and activity of this complex. Active caspase-8 in Complex IIa leads to apoptosis. However, when caspase-8 is inhibited or absent, RIPK1 and RIPK3 can phosphorylate each other, leading to the recruitment and phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL), the executioner of necroptosis. The kinase activity of RIPK1 is essential for the induction of both apoptosis and necroptosis in this context.

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAPs, RIPK1) TNFR1->ComplexI NFkB_MAPK NF-κB & MAPK Activation ComplexI->NFkB_MAPK Deubiquitination Deubiquitination ComplexI->Deubiquitination Survival_Inflammation Cell Survival & Inflammation NFkB_MAPK->Survival_Inflammation ComplexIIa Complex IIa (FADD, Caspase-8, RIPK1) Deubiquitination->ComplexIIa ComplexIIb Complex IIb (Necrosome) (RIPK1, RIPK3) Deubiquitination->ComplexIIb Apoptosis Apoptosis ComplexIIa->Apoptosis MLKL MLKL ComplexIIb->MLKL pMLKL pMLKL (oligomerization) MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis

RIPK1 Signaling Pathways

High-Throughput Screening Assays

A successful HTS campaign to identify novel RIPK1 inhibitors can be approached through two main strategies: biochemical assays and cell-based assays.

Biochemical HTS Assay: ADP-Glo™ Kinase Assay

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the enzymatic activity of RIPK1.

Experimental Workflow:

HTS_Workflow_Biochemical Start Start Compound_Dispensing Dispense Compounds (including this compound) Start->Compound_Dispensing Enzyme_Addition Add RIPK1 Enzyme Compound_Dispensing->Enzyme_Addition Incubation1 Pre-incubation Enzyme_Addition->Incubation1 Reaction_Initiation Add ATP to start reaction Incubation1->Reaction_Initiation Incubation2 Kinase Reaction Reaction_Initiation->Incubation2 ADP_Glo_Reagent Add ADP-Glo™ Reagent Incubation2->ADP_Glo_Reagent Incubation3 ADP to ATP Conversion ADP_Glo_Reagent->Incubation3 Kinase_Detection_Reagent Add Kinase Detection Reagent Incubation3->Kinase_Detection_Reagent Incubation4 Luciferase Reaction Kinase_Detection_Reagent->Incubation4 Luminescence_Reading Read Luminescence Incubation4->Luminescence_Reading End End Luminescence_Reading->End

Biochemical HTS Workflow

Detailed Protocol:

Materials:

  • Recombinant human RIPK1 (kinase domain)

  • This compound (as a positive control)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 30 mM MgCl₂, 1 mM DTT, 0.05% BSA.[3]

  • 384-well white, opaque-bottom plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and test compounds in DMSO.

  • Compound Dispensing: Using an acoustic dispenser, transfer a small volume (e.g., 20-50 nL) of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only for negative (100% activity) and positive (0% activity) controls.

  • Enzyme Addition: Add 5 µL of recombinant RIPK1 diluted in assay buffer to each well.

  • Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.[3]

  • Reaction Initiation: Add 5 µL of ATP solution (in assay buffer) to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Km for RIPK1.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ATP Generation: Add 20 µL of Kinase Detection Reagent to each well to convert the newly synthesized ADP to ATP. Incubate for 30 minutes at room temperature.

  • Signal Detection: Measure the luminescence of each well using a plate reader.

Data Analysis: The inhibitory activity of the compounds is calculated as the percentage of inhibition relative to the DMSO controls. IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based HTS Assay: Necroptosis Inhibition Assay

This assay measures the ability of a compound to protect cells from necroptosis induced by a specific stimulus.

Experimental Workflow:

HTS_Workflow_Cellular Start Start Cell_Seeding Seed Cells in 384-well plates Start->Cell_Seeding Incubation1 Incubate overnight Cell_Seeding->Incubation1 Compound_Addition Add Compounds (including this compound) Incubation1->Compound_Addition Incubation2 Pre-incubate with compounds Compound_Addition->Incubation2 Stimulus_Addition Add Necroptosis Stimulus (e.g., TNFα + z-VAD-FMK + Smac mimetic) Incubation2->Stimulus_Addition Incubation3 Induce Necroptosis Stimulus_Addition->Incubation3 Viability_Reagent Add Cell Viability Reagent (e.g., CellTiter-Glo®) Incubation3->Viability_Reagent Incubation4 Incubate Viability_Reagent->Incubation4 Luminescence_Reading Read Luminescence Incubation4->Luminescence_Reading End End Luminescence_Reading->End

Cell-Based HTS Workflow

Detailed Protocol:

Materials:

  • Human colon adenocarcinoma cell line (HT-29) or other suitable cell line

  • This compound (as a positive control)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • Smac mimetic (e.g., birinapant)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 384-well clear-bottom, white-walled plates

Procedure:

  • Cell Seeding: Seed HT-29 cells into 384-well plates at an appropriate density and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Addition: Add serial dilutions of this compound and test compounds to the cell plates. Include DMSO-only controls.

  • Pre-incubation: Incubate the plates for 1-2 hours at 37°C.

  • Induction of Necroptosis: Add a cocktail of TNF-α (e.g., 100 ng/mL), z-VAD-FMK (e.g., 20 µM), and a Smac mimetic (e.g., 100 nM) to all wells except for the untreated controls.

  • Incubation: Incubate the plates for 18-24 hours at 37°C.

  • Cell Viability Measurement: Equilibrate the plates to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Signal Detection: Measure the luminescence of each well using a plate reader.

Data Analysis: The protective effect of the compounds is calculated as the percentage of cell viability relative to the vehicle-treated, necroptosis-induced controls. EC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.

Data Presentation

The following tables summarize representative quantitative data for various RIPK1 inhibitors. Note that specific HTS data for this compound is not publicly available and would need to be generated experimentally.

Table 1: Biochemical Potency of Selected RIPK1 Inhibitors

CompoundAssay TypeIC₅₀ (nM)Reference
GSK2982772RIPK1 FP1.0[8]
GSK'481RIPK1 FP10[8]
RIPA-56Kinase Assay13[8]
PK68Kinase Assay90[8]
Necrostatin-1 (Nec-1)Kinase Assay182[7]
Eclitasertib (DNL-758)Kinase Assay37.5
Zharp1-211Kinase Assay53

Table 2: Cellular Potency of Selected RIPK1 Inhibitors

CompoundCell LineAssay TypeEC₅₀ (nM)Reference
GSK2982772U937Necroptosis6.3[6]
RIPA-56L929Necroptosis27[8]
Necrostatin-1 (Nec-1)JurkatNecroptosis494[8]
Cpd22HT-29Necroptosis2.0[8]
PK6U937Necroptosis1330[8]
Necrostatin-2JurkatNecroptosis50

Conclusion

The provided application notes and protocols offer a robust framework for conducting high-throughput screening campaigns to identify and characterize novel inhibitors of RIPK1. This compound serves as an excellent positive control for these assays. The combination of biochemical and cell-based screening approaches will enable the identification of potent and cell-permeable RIPK1 inhibitors with therapeutic potential for a wide range of diseases. It is recommended that these generalized protocols be optimized for specific laboratory conditions and instrumentation to ensure high-quality, reproducible data.

References

Synergistic Effects of RIPK1-IN-18 Sulfate Hydrate with Other Drugs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular stress, inflammation, and programmed cell death pathways, including apoptosis and necroptosis. Its dual role in promoting cell survival via NF-κB signaling and inducing cell death makes it a compelling target in various diseases, particularly cancer and inflammatory conditions. RIPK1-IN-18 sulfate (B86663) hydrate (B1144303) is a potent inhibitor of RIPK1 kinase activity. This document provides detailed application notes and protocols for investigating the synergistic effects of RIPK1-IN-18 sulfate hydrate in combination with other therapeutic agents.

Recent preclinical studies have highlighted that inhibiting RIPK1 can sensitize cancer cells to conventional therapies like chemotherapy, as well as modern treatments such as immunotherapy and radiotherapy. The rationale behind these combinations lies in the ability of RIPK1 inhibition to modulate the tumor microenvironment and switch the cellular response from pro-survival to pro-death, often an immunogenic form of cell death.

Data Presentation: Summary of Synergistic Interactions

While specific quantitative data for this compound in combination therapies are not yet extensively published, the following table summarizes the observed synergistic or potentiating effects of RIPK1 inhibitors with different classes of drugs based on current preclinical research. Researchers are encouraged to use the provided protocols to generate quantitative data for this compound.

Combination PartnerDrug ClassObserved Synergistic EffectCancer Type/ModelReference
CisplatinChemotherapyIncreased apoptosis and reduced cell proliferation.Glioblastoma[1]
Anti-PD-1/Anti-CTLA-4Immune Checkpoint InhibitorEnhanced anti-tumor immunity and sensitization of tumors to immunotherapy.Melanoma, Colon Cancer[1][2][3]
RadiotherapyRadiation TherapyPotentiated immunostimulatory effects and improved treatment responses.Various solid tumors[1][2][3]

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of RIPK1 inhibition are rooted in its central role in the TNF signaling pathway, which can dictate cell survival or death.

TNF Signaling Pathway and RIPK1's Role

Upon TNFα binding to its receptor (TNFR1), a signaling complex (Complex I) is formed, where RIPK1 acts as a scaffold to activate the NF-κB pathway, promoting cell survival and inflammation. Under certain conditions, RIPK1 can dissociate from Complex I to form a cytosolic death-inducing complex (Complex II), leading to either apoptosis (via FADD and Caspase-8) or necroptosis (via RIPK3 and MLKL).

TNF_Signaling cluster_membrane Plasma Membrane TNFR1 TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, LUBAC, RIPK1) TNFR1->ComplexI recruits TNF TNFα TNF->TNFR1 binds NFkB NF-κB Activation ComplexI->NFkB activates ComplexIIa Complex IIa (RIPK1, FADD, Caspase-8) ComplexI->ComplexIIa transitions to ComplexIIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) ComplexI->ComplexIIb transitions to Survival Cell Survival & Inflammation NFkB->Survival Apoptosis Apoptosis ComplexIIa->Apoptosis induces Necroptosis Necroptosis ComplexIIb->Necroptosis induces RIPK1_IN_18 RIPK1-IN-18 sulfate hydrate RIPK1_IN_18->ComplexIIa modulates RIPK1_IN_18->ComplexIIb inhibits kinase activity Synergy_Immunotherapy cluster_tumor Tumor Cell cluster_immune Immune Response RIPK1 RIPK1 Survival Pro-survival Signaling RIPK1->Survival promotes ICD Immunogenic Cell Death DAMPs DAMPs Release ICD->DAMPs DC Dendritic Cell Activation DAMPs->DC T_Cell CD8+ T Cell Priming & Killing DC->T_Cell T_Cell->ICD enhances Synergy Synergistic Anti-Tumor Effect T_Cell->Synergy RIPK1_Inhibitor RIPK1-IN-18 sulfate hydrate RIPK1_Inhibitor->RIPK1 inhibits RIPK1_Inhibitor->ICD promotes ICI Immune Checkpoint Inhibitor (e.g., anti-PD-1) ICI->T_Cell enhances ICI->Synergy Cell_Viability_Workflow A Seed Cells in 96-well Plate B Prepare Drug Dilutions (RIPK1-IN-18 & Partner Drug) A->B C Treat Cells with Single Agents and Combinations B->C D Incubate for 48-72h C->D E Add MTT or CellTiter-Glo Reagent D->E F Measure Absorbance or Luminescence E->F G Calculate Cell Viability and Combination Index (CI) F->G

References

Troubleshooting & Optimization

Navigating RIPK1 Inhibition: A Technical Support Guide for RIPK1-IN-18 Sulfate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing the experimental use of RIPK1-IN-18 sulfate (B86663) hydrate (B1144303), a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). Below, you will find troubleshooting advice and frequently asked questions to streamline your research and ensure reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of RIPK1-IN-18 sulfate hydrate?

A1: this compound is a potent and selective inhibitor of RIPK1 kinase.[1] RIPK1 is a critical mediator in cellular signaling pathways that control inflammation and programmed cell death, including necroptosis and apoptosis. By inhibiting the kinase activity of RIPK1, this compound blocks the phosphorylation events necessary for the downstream signaling cascades that lead to these cellular responses.

Q2: What are the primary research applications for this compound?

A2: Given its role in blocking inflammatory and cell death pathways, this compound is primarily utilized in studies related to autoimmune diseases, neurodegenerative disorders, and other inflammatory conditions.[1]

Q3: How should I dissolve and store this compound?

A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to store the powder at -20°C for long-term stability (up to 3 years). Once in a DMSO solution, it should be stored at -80°C and is generally stable for up to one year. Avoid repeated freeze-thaw cycles.

Q4: What is a typical starting concentration for in vitro cell-based assays?

A4: While the optimal concentration is cell-type and assay-dependent, a common starting point for RIPK1 inhibitors is in the low nanomolar to low micromolar range. It is highly recommended to perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for your specific experimental setup. Based on data for similar potent RIPK1 inhibitors, a concentration range of 10 nM to 10 µM is a reasonable starting point for dose-response studies.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem 1: No or low inhibitory effect observed.
Possible Cause Troubleshooting Steps
Suboptimal Inhibitor Concentration Perform a dose-response experiment to determine the optimal concentration. Start with a broad range (e.g., 10 nM to 10 µM) to identify the effective concentration range for your cell line and stimulus.
Compound Instability Ensure the compound has been stored correctly (powder at -20°C, DMSO stock at -80°C). Prepare fresh dilutions from a new stock solution. Avoid repeated freeze-thaw cycles of the stock solution.
Incorrect Assay Conditions Verify that the stimulus used (e.g., TNFα, SMAC mimetic, z-VAD-FMK) is appropriate and at an optimal concentration to induce the desired RIPK1-mediated pathway in your cell model. Confirm that your cell line expresses RIPK1 and is responsive to the chosen stimulus.
Cell Line Insensitivity Some cell lines may have mutations or altered expression of proteins in the RIPK1 signaling pathway, rendering them less sensitive to RIPK1 inhibition. Confirm the expression and functionality of key pathway components (RIPK1, RIPK3, MLKL) via western blot or other methods.
Problem 2: High background or off-target effects observed.
Possible Cause Troubleshooting Steps
High Inhibitor Concentration High concentrations of kinase inhibitors can lead to off-target effects. Use the lowest effective concentration determined from your dose-response curve.
DMSO Toxicity Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.1%, as higher concentrations can be toxic to some cell lines. Always include a vehicle control (DMSO alone) in your experiments to account for any solvent effects.
Activation of Alternative Pathways Inhibition of one cell death pathway (e.g., necroptosis) can sometimes lead to the activation of an alternative pathway (e.g., apoptosis). Use specific markers to assess different cell death mechanisms (e.g., caspase-3/7 activation for apoptosis).

Quantitative Data Summary

InhibitorAssay TypeTargetIC50 / EC50
GSK2982772 Biochemical (human)RIPK116 nM
Necrostatin-1s Cellular (necroptosis)RIPK1EC50 = 50 nM
RIPK1-IN-4 Biochemical (ADP-Glo)RIPK110 nM

Key Experimental Protocols

Protocol 1: Determination of EC50 in a Cell Viability Assay

This protocol outlines the use of a CellTiter-Glo® Luminescent Cell Viability Assay to determine the effective concentration of this compound in protecting cells from necroptosis.

  • Cell Seeding: Seed cells (e.g., HT-29, Jurkat) in a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment. Incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).

  • Treatment: Pre-incubate the cells with the different concentrations of the inhibitor or vehicle control for 1-2 hours.

  • Induction of Necroptosis: Add the necroptosis-inducing stimuli (e.g., a combination of TNFα, a SMAC mimetic, and a pan-caspase inhibitor like z-VAD-FMK) to the wells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24-48 hours) at 37°C.

  • Cell Viability Measurement: Follow the manufacturer's protocol for the CellTiter-Glo® assay to measure cell viability based on ATP levels.

  • Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to calculate the EC50 value.

Protocol 2: Western Blot for RIPK1 Phosphorylation

This protocol is to confirm the on-target effect of this compound by assessing the phosphorylation status of RIPK1.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulation: Induce the RIPK1 pathway as described in the cell viability assay.

  • Lysate Preparation: At a specific time point post-stimulation (e.g., 4-6 hours), wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with primary antibodies against phospho-RIPK1 (e.g., p-S166), total RIPK1, and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated RIPK1 to total RIPK1.

Visualizing Key Pathways and Workflows

RIPK1_Signaling_Pathway RIPK1 Signaling Pathways cluster_survival Cell Survival cluster_death Cell Death TNFR1 TNFR1 Complex I Complex I TNFR1->Complex I Recruitment NF-kB Activation NF-kB Activation Complex I->NF-kB Activation Ubiquitination Complex IIa/b Complex IIa/b Complex I->Complex IIa/b Transition Gene Expression Gene Expression NF-kB Activation->Gene Expression Transcription Caspase-8 Caspase-8 Complex IIa/b->Caspase-8 Activation Necrosome Necrosome Complex IIa/b->Necrosome Formation Apoptosis Apoptosis Caspase-8->Apoptosis MLKL MLKL Necrosome->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis RIPK1_IN_18 RIPK1-IN-18 sulfate hydrate RIPK1_IN_18->Complex IIa/b Inhibits Kinase Activity RIPK1_IN_18->Necrosome

Caption: RIPK1 signaling pathways leading to cell survival or cell death.

Experimental_Workflow EC50 Determination Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Prepare_Inhibitor Prepare Serial Dilutions of RIPK1-IN-18 Seed_Cells->Prepare_Inhibitor Pre_Incubate Pre-incubate Cells with Inhibitor Prepare_Inhibitor->Pre_Incubate Induce_Necroptosis Add Necroptosis Stimuli Pre_Incubate->Induce_Necroptosis Incubate_24_48h Incubate for 24-48 hours Induce_Necroptosis->Incubate_24_48h Measure_Viability Measure Cell Viability (e.g., CellTiter-Glo) Incubate_24_48h->Measure_Viability Data_Analysis Analyze Data and Calculate EC50 Measure_Viability->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the EC50 of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Efficacy Start Low/No Inhibitory Effect Check_Concentration Is Concentration Optimized? Start->Check_Concentration Dose_Response Perform Dose-Response Experiment Check_Concentration->Dose_Response No Check_Stability Is Compound Stable? Check_Concentration->Check_Stability Yes Dose_Response->Check_Stability Fresh_Stock Use Fresh Stock and Aliquots Check_Stability->Fresh_Stock No Check_Assay Are Assay Conditions Correct? Check_Stability->Check_Assay Yes Fresh_Stock->Check_Assay Validate_Assay Validate Stimulus and Cell Line Response Check_Assay->Validate_Assay No End Problem Resolved Check_Assay->End Yes Validate_Assay->End

Caption: A logical approach to troubleshooting low efficacy of the inhibitor.

References

Potential off-target effects of RIPK1-IN-18 sulfate hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of RIPK1-IN-18 sulfate (B86663) hydrate (B1144303). The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for RIPK1 inhibitors like RIPK1-IN-18 sulfate hydrate?

A1: Off-target effects refer to the modulation of biological targets other than the intended primary target, which for this compound is Receptor-Interacting Protein Kinase 1 (RIPK1). For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target interactions are a common concern. These unintended interactions can lead to misleading experimental results, cellular toxicity, or unexpected physiological effects.[1] Understanding the off-target profile is critical for accurately attributing the biological effects of an inhibitor to the inhibition of its intended target.[1]

Q2: How is the selectivity of a kinase inhibitor like this compound typically determined?

A2: The selectivity of a kinase inhibitor is usually assessed through kinase profiling assays, which screen the compound against a large panel of purified kinases.[2][3] These assays measure the inhibitor's potency (e.g., IC50 value or percent inhibition at a fixed concentration) against each kinase in the panel.[4] Common methods include radiometric assays, and fluorescence- and luminescence-based assays.[5][6]

Q3: Is there a public kinome scan available for this compound?

A3: As of the latest updates, a comprehensive public kinase panel screening dataset specifically for this compound is not available. However, data from structurally related or functionally similar compounds can provide a useful, albeit preliminary, frame of reference. It is crucial to interpret such data with caution.

Troubleshooting Guides

Issue 1: I am observing an unexpected phenotype in my cell-based assays after treatment with this compound. How can I determine if this is due to off-target effects?

Possible Cause Troubleshooting Step Expected Outcome
Inhibition of an unknown off-target kinase. Conduct a broad kinase selectivity screen (kinome profiling) at a relevant concentration (e.g., 10x the on-target IC50).[2][3]Identification of potential off-target kinases that could be responsible for the observed phenotype.[2]
The inhibitor affects a non-kinase protein. Perform a target deconvolution study using methods like chemical proteomics or a cellular thermal shift assay (CETSA).[2][7]Identification of non-kinase binding partners that may be mediating the unexpected effects.[2]
Paradoxical activation of a signaling pathway. Analyze the phosphorylation status of key downstream effectors of related signaling pathways using phosphoproteomics or Western blotting.[2]Identification of unexpectedly activated pathways that can explain the observed phenotype.
The observed effect is due to the inhibitor's chemical properties and not target inhibition. Synthesize and test a structurally similar but inactive analog of the inhibitor as a negative control.The inactive analog should not produce the same phenotype, confirming that the effect is target-dependent.[2]
Cell line-specific effects. Test the inhibitor in multiple cell lines to see if the unexpected effects are consistent.[3]Helps to distinguish between general off-target effects and those that are specific to a particular cellular context.[3]

Issue 2: I am not seeing the expected potency for this compound in my in vitro kinase assay.

Possible Cause Troubleshooting Step Expected Outcome
High ATP Concentration. The IC50 value of ATP-competitive inhibitors is dependent on the ATP concentration in the assay. Ensure your ATP concentration is at or near the Km for the kinase.[1][8]A more accurate determination of the inhibitor's potency.
Inactive Enzyme. Ensure that the RIPK1 enzyme is active and used at an appropriate concentration.[1]Consistent and reproducible kinase activity in control wells.
Compound Instability or Impurity. Verify the identity, purity, and stability of your this compound sample under your experimental conditions.[3]Ensures that the observed effects are due to the inhibitor and not its degradation products.[3]
Suboptimal Assay Conditions. Optimize buffer composition, pH, and incubation time to ensure they are suitable for RIPK1 activity.[1]Improved assay performance and more reliable data.
Compound Interference with Assay Readout. Certain compounds may fluoresce or quench signals in fluorescence- or luminescence-based assays.[5] Perform a counter-screen to test for compound inhibition of the detection system (e.g., luciferase) in the absence of the kinase.[1]Rule out false positives or negatives due to assay interference.

Data Presentation

Off-Target Profile of a Structurally Related RIPK1 Inhibitor (GSK'157)

Disclaimer: The following data is for GSK'157, a potent Type II RIPK1 inhibitor, and not for this compound. The off-target profile of RIPK1-IN-18 may differ significantly. This table is provided as a relevant frame of reference only.

KinasePercent Inhibition @ 10 µMReference
RIPK1 >80% [1]
PERK>80%[1]
AAK1>80%[1]
CAMKK1>80%[1]
CAMKK2>80%[1]
DMPK>80%[1]
GAK>80%[1]
MAP4K4>80%[1]
MINK1>80%[1]
MYO3A>80%[1]
MYO3B>80%[1]
PHKG1>80%[1]
PHKG2>80%[1]
PIP4K2A>80%[1]
PIP4K2B>80%[1]
STK17A>80%[1]
STK17B>80%[1]

Experimental Protocols

Protocol 1: Kinome-Wide Inhibitor Selectivity Profiling (Biochemical)

This protocol provides a general workflow for assessing the selectivity of a kinase inhibitor using a commercial kinase profiling service.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Initial Single-Dose Screen: Submit the compound for an initial screen against a broad panel of kinases (e.g., >400 kinases) at a single concentration, typically 1 µM.[2]

  • Data Analysis: The service provider will report the percent inhibition for each kinase. Identify any kinases that are significantly inhibited (e.g., >50% inhibition).

  • Dose-Response (IC50) Determination: For any identified off-target kinases, perform follow-up dose-response assays to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of kinase activity.[4]

  • Selectivity Analysis: Compare the IC50 value for the on-target kinase (RIPK1) to the IC50 values for the off-target kinases to determine the selectivity profile.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines a general procedure to confirm target engagement in a cellular context.

  • Cell Culture and Treatment: Culture cells of interest to an appropriate density. Treat the cells with this compound at various concentrations or a vehicle control (DMSO).

  • Heating Profile: Heat the cell lysates or intact cells at a range of temperatures.

  • Protein Extraction: Lyse the cells to extract the soluble protein fraction.

  • Protein Quantification: Quantify the amount of soluble RIPK1 in each sample using Western blotting or other protein detection methods.

  • Data Analysis: The binding of this compound to RIPK1 is expected to stabilize the protein, resulting in more soluble protein at higher temperatures compared to the vehicle control. This generates a "melting curve" for the protein, and a shift in this curve upon inhibitor treatment indicates target engagement.

Visualizations

RIPK1_Signaling_Pathway cluster_death Cell Death Pathways TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds ComplexI Complex I (TRADD, TRAF2/5, cIAP1/2) TNFR1->ComplexI Recruits RIPK1 RIPK1 ComplexI->RIPK1 Ubiquitinates ComplexIIa Complex IIa (RIPK1, FADD, Casp8) ComplexI->ComplexIIa De-ubiquitination Casp8 active ComplexIIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) ComplexI->ComplexIIb De-ubiquitination Casp8 inactive NFkB NF-κB Activation (Survival) RIPK1->NFkB Apoptosis Apoptosis ComplexIIa->Apoptosis Necroptosis Necroptosis ComplexIIb->Necroptosis RIPK1_IN_18 RIPK1-IN-18 Sulfate Hydrate RIPK1_IN_18->RIPK1 Inhibits Kinase Activity Off_Target_Workflow start Start: Unexpected Phenotype Observed kinome_screen Kinome Profiling (>400 kinases) start->kinome_screen off_target_hits Significant Off-Target Kinases Identified? kinome_screen->off_target_hits validate_hits Validate Hits in Cellular Assays (e.g., Western Blot for p-substrate) off_target_hits->validate_hits Yes no_hits No Significant Kinase Off-Targets off_target_hits->no_hits No conclusion_off_target Conclusion: Phenotype likely due to specific off-target(s) validate_hits->conclusion_off_target proteomics Alternative Target ID (e.g., CETSA, Chemoproteomics) no_hits->proteomics conclusion_on_target Conclusion: Phenotype may be on-target or non-protein mediated proteomics->conclusion_on_target Troubleshooting_Logic start Inconsistent or Unexpected Experimental Results check_potency Is On-Target (RIPK1) Potency Confirmed? start->check_potency troubleshoot_assay Troubleshoot In Vitro Assay (ATP, Enzyme, Buffer) check_potency->troubleshoot_assay No check_cytotoxicity Is High Cytotoxicity Observed? check_potency->check_cytotoxicity Yes dose_response Perform Dose-Response Curve to Find Lowest Effective Concentration check_cytotoxicity->dose_response Yes compare_phenotype Compare Phenotype to Known RIPK1 Inhibition Effects and Other RIPK1 Inhibitors check_cytotoxicity->compare_phenotype No off_target_screen Perform Kinome-Wide Selectivity Screen dose_response->off_target_screen off_target_screen->compare_phenotype

References

How to prevent RIPK1-IN-18 sulfate hydrate precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RIPK1-IN-18 sulfate (B86663) hydrate (B1144303). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve issues related to compound precipitation in cell culture media.

Frequently Asked Questions (FAQs)
Q1: Why is my RIPK1-IN-18 sulfate hydrate precipitating in the cell culture media?

A1: Precipitation of small molecule inhibitors like RIPK1-IN-18 is a common issue primarily due to their physicochemical properties. Like many kinase inhibitors, it is likely a hydrophobic molecule with low solubility in aqueous solutions such as cell culture media.[1][2] The abrupt change in solvent polarity when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into aqueous media can cause the compound to "crash out" of solution.[2] Delayed precipitation can also occur due to interactions with media components, temperature fluctuations, or changes in pH over time.[3][4]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: The most common and recommended solvent for preparing high-concentration stock solutions of hydrophobic small molecules for cell-based assays is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[2][5] It is crucial to ensure the compound is fully dissolved in DMSO; vortexing and brief sonication can aid this process.[2][3]

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. While tolerance can be cell-line dependent, a general guideline is to keep the final DMSO concentration at or below 0.1% (v/v).[1][5] Some robust cell lines may tolerate up to 0.5%, but it is critical to run a vehicle control (media with the same final DMSO concentration) to assess its effect on your specific cells.[6]

Q4: My compound precipitates immediately upon dilution into the media. What should I do?

A4: Immediate precipitation is often due to an suboptimal dilution method that creates localized high concentrations of the compound.[1] To prevent this:

  • Use a serial dilution method: First, perform an intermediate dilution of your high-concentration stock in pure DMSO. Then, add the intermediate stock to your media.

  • Ensure rapid dispersion: Add the DMSO stock dropwise into pre-warmed (37°C) cell culture media while gently vortexing or swirling.[1][3] This helps to disperse the compound quickly and evenly.

  • Lower the final concentration: The desired final concentration of RIPK1-IN-18 may exceed its solubility limit in your specific media. Try testing a lower final concentration.[6]

Q5: The media looks fine initially, but I see a precipitate after a few hours in the incubator. What's causing this delayed precipitation?

A5: Delayed precipitation can be caused by several factors:

  • Interaction with Media Components: The compound may slowly interact with salts, amino acids, or other components in the media to form insoluble complexes.[3]

  • Temperature Fluctuations: Removing culture vessels from the incubator repeatedly can cause temperature cycling, which can affect compound solubility.[3]

  • Media Evaporation: In long-term experiments, evaporation can increase the concentration of all media components, including the inhibitor, potentially pushing it beyond its solubility limit.[3]

  • pH Shifts: The pH of cell culture media can change over time due to cellular metabolism, and the solubility of some compounds is pH-dependent.[2][7]

Q6: Can serum in the culture medium affect the solubility and activity of this compound?

A6: Yes. Serum contains proteins, such as albumin, that can bind to small molecules.[5] This binding can have two effects: it may increase the apparent solubility of a hydrophobic compound, but it can also reduce the effective concentration of the free compound available to interact with the cells.[5][8] It is important to be consistent with the serum percentage used in your experiments.

Q7: My stock solution has visible crystals. Can I still use it?

A7: It is not recommended to use a stock solution with visible precipitate, as the concentration will be inaccurate. You can try to redissolve the compound by gently warming the vial (e.g., in a 37°C water bath) and vortexing or sonicating vigorously.[1][2] If the precipitate redissolves and the solution is clear, it is likely usable. However, to ensure accurate and reproducible results, preparing a fresh stock solution is the best practice.[1]

Troubleshooting Guide

Precipitation can occur at various stages of an experiment. The following workflow and summary table provide a systematic approach to identifying and solving the issue.

G start Precipitation Observed in Media check_stock 1. Inspect Stock Solution (10-100 mM in 100% DMSO) start->check_stock stock_precipitate Precipitate Present? check_stock->stock_precipitate dissolve_stock Warm (37°C), Vortex, and/or Sonicate stock_precipitate->dissolve_stock Yes check_dilution 2. Review Dilution Protocol stock_precipitate->check_dilution No (Clear) prepare_fresh If not dissolved, prepare fresh stock dissolve_stock->prepare_fresh dissolve_stock->check_dilution Redissolved dilution_method Dilution Method? check_dilution->dilution_method direct_dilution Direct (High Conc Stock -> Media) dilution_method->direct_dilution Direct serial_dilution Serial (Stock -> Intermediate DMSO -> Media) dilution_method->serial_dilution Serial check_conditions 3. Evaluate Final Conditions direct_dilution->check_conditions serial_dilution->check_conditions final_conc Final Concentration Too High? check_conditions->final_conc determine_solubility Experimentally Determine Max Soluble Concentration (Protocol 3) final_conc->determine_solubility Possibly success Solution Clear: Proceed with Experiment final_conc->success No lower_conc Use Lower Concentration determine_solubility->lower_conc lower_conc->success

Caption: Troubleshooting workflow for addressing compound precipitation.
Data Presentation: Troubleshooting Summary

Problem Potential Cause Recommended Solution(s)
Precipitate in Stock Vial Improper storage; concentration too high for long-term stability.Gently warm vial to 37°C, vortex, and/or sonicate to redissolve. Prepare fresh stock solution if necessary. Aliquot stocks to minimize freeze-thaw cycles.[1][5]
Immediate Precipitation in Media Suboptimal dilution method; localized high concentration.Use a serial dilution method. Add the inhibitor stock dropwise to pre-warmed (37°C) media while vortexing to ensure rapid dispersion.[1][3]
Delayed Precipitation in Incubator Media instability (pH change, evaporation); interaction with media components; temperature cycling.Minimize time outside the incubator. Ensure proper incubator humidification. Consider trying a different basal media formulation.[3]
Inconsistent Results Inaccurate dosing due to partial precipitation.Visually inspect all solutions before use. Determine the maximum soluble concentration under your specific experimental conditions and do not exceed it.[3]
High Final DMSO Concentration Stock concentration is too low, requiring a large volume.Prepare a higher concentration stock solution (e.g., 10-100 mM) in 100% DMSO to keep the final solvent volume low.[3]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes how to properly dissolve this compound in DMSO.

  • Calculation: Determine the mass of this compound needed to achieve the desired stock concentration (e.g., 10 mM).

  • Weighing: Carefully weigh the solid powder and transfer it to a sterile, appropriate vial (e.g., an amber glass vial).

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO.

  • Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes.

  • Sonication (If Necessary): If the solid is not fully dissolved, place the vial in a sonicating water bath for 5-10 minutes.[2]

  • Visual Inspection: Confirm that the solution is clear and free of any visible particulates.

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[5]

Protocol 2: Recommended Method for Diluting into Cell Culture Media

This protocol minimizes the risk of precipitation when preparing the final working solution.

  • Pre-warm Media: Warm your complete cell culture medium (containing serum, if applicable) to 37°C.[3]

  • Prepare Intermediate Dilution (Optional but Recommended): If your final concentration is low, first dilute your high-concentration stock solution to a lower concentration (e.g., 1 mM) in 100% DMSO.

  • Final Dilution: While gently vortexing or swirling the pre-warmed media, add the required small volume of the DMSO stock solution (high-concentration or intermediate) drop-by-drop.[1]

  • Final Mixing: Vortex the final working solution gently for another 10-15 seconds to ensure it is homogeneous.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to a separate aliquot of media.[5]

Protocol 3: Determining the Maximum Soluble Concentration

This experiment helps you find the upper concentration limit for RIPK1-IN-18 in your specific media to avoid precipitation.

  • Prepare Stock: Make a 10 mM stock solution of RIPK1-IN-18 in 100% DMSO as described in Protocol 1.

  • Set Up Dilutions: In a series of microcentrifuge tubes, add pre-warmed (37°C) cell culture medium.

  • Add Inhibitor: Add the appropriate volume of the 10 mM stock to each tube to create a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Vortex each tube immediately after adding the stock.

  • Incubate: Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for 1-2 hours.[1]

  • Observe: Visually inspect each tube for any signs of cloudiness or precipitate. A light microscope can also be used for a more sensitive assessment.

Data Presentation: General Guidelines for DMSO Concentration
Final DMSO Conc.General Effect on Cells Recommendation
< 0.1% Generally considered safe for most cell lines, including sensitive cells.Highly Recommended
0.1% - 0.5% Tolerated by many robust cell lines, but may cause off-target effects.[6]Acceptable, but requires a vehicle control.
> 0.5% Can be cytotoxic and is more likely to induce off-target effects.[6]Not Recommended
Signaling Pathway Visualization

RIPK1 is a critical kinase that functions as a key signaling node downstream of the TNF receptor (TNFR1), regulating inflammation, cell survival, and a form of programmed cell death called necroptosis.[9][10] RIPK1-IN-18 is a potent inhibitor of the kinase activity of RIPK1, thereby blocking the necroptotic cell death pathway.[11][12]

G cluster_0 cluster_1 Complex I (Pro-survival & Inflammation) cluster_2 Complex IIb (Necrosome) (Necroptosis) tnf TNFα tnfr1 TNFR1 tnf->tnfr1 Binds complex1 RIPK1 (Scaffold) TRADD, TRAF2, cIAP1/2 tnfr1->complex1 Recruits nfkb NF-κB Activation complex1->nfkb ripk1_kinase RIPK1 (Kinase Active) complex1->ripk1_kinase Dissociates to form Necrosome inflammation Inflammation & Cell Survival Genes nfkb->inflammation ripk3 RIPK3 ripk1_kinase->ripk3 Phosphorylates mlkl MLKL ripk3->mlkl Phosphorylates necroptosis Necroptosis (Cell Death) mlkl->necroptosis Oligomerizes & Forms Pores inhibitor RIPK1-IN-18 inhibitor->ripk1_kinase Inhibits

References

Technical Support Center: Assessing Cytotoxicity of RIPK1-IN-18 Sulfate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for assessing the cytotoxicity of RIPK1-IN-18 sulfate (B86663) hydrate (B1144303). Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation templates to assist in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of RIPK1-IN-18 sulfate hydrate?

A1: this compound is a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a critical upstream kinase that plays a central role in regulating inflammatory responses and programmed cell death pathways, including apoptosis and necroptosis.[1][2] The kinase activity of RIPK1 is essential for the initiation of the necroptotic cell death cascade. By inhibiting the kinase activity of RIPK1, this compound is expected to block the downstream signaling that leads to necroptosis.

Q2: In which cell death pathways is RIPK1 involved?

A2: RIPK1 is a key signaling node that can mediate both cell survival and cell death.[1] In the context of cell death, RIPK1 is involved in:

  • Necroptosis: A form of programmed necrosis that is dependent on the kinase activity of RIPK1 and RIPK3.[1]

  • Apoptosis: Under certain conditions, particularly when caspase-8 is activated, RIPK1 can contribute to apoptotic cell death.[3]

Q3: Why am I observing cytotoxicity with this compound when it is supposed to be an inhibitor of cell death?

A3: While this compound is designed to inhibit necroptosis, observing cytotoxicity under certain experimental conditions is possible due to several factors:

  • Off-target effects: At higher concentrations, the inhibitor may affect other kinases or cellular targets essential for cell survival.

  • Induction of apoptosis: By blocking the necroptotic pathway, the cellular signaling may be redirected towards an apoptotic pathway, especially if caspase-8 is active.

  • Inhibition of RIPK1's pro-survival function: Besides its role in cell death, RIPK1 also has kinase-independent scaffolding functions that promote cell survival through pathways like NF-κB. High concentrations of an inhibitor might interfere with these functions.

  • Compound solubility and aggregation: Poor solubility at high concentrations can lead to the formation of aggregates that can be toxic to cells.

Q4: How can I distinguish between apoptotic and necroptotic cell death in my experiments?

A4: To differentiate between apoptosis and necroptosis, you can use a combination of approaches:

  • Caspase inhibitors: The pan-caspase inhibitor z-VAD-fmk can be used to block apoptosis. If cell death is still observed in the presence of z-VAD-fmk, it is likely necroptotic.

  • Morphological analysis: Apoptosis is characterized by cell shrinkage, membrane blebbing, and formation of apoptotic bodies. Necroptosis is characterized by cell swelling and rupture of the plasma membrane.

  • Biochemical assays: Measure the activity of key proteins in each pathway. For apoptosis, you can measure caspase-3/7 or caspase-8 activity. For necroptosis, you can measure the phosphorylation of MLKL (pMLKL), the executioner protein of necroptosis.

Troubleshooting Guides

Issue 1: High background cell death in control (vehicle-treated) wells.

Possible Cause Troubleshooting Step
Solvent (e.g., DMSO) toxicity Perform a dose-response curve for the vehicle alone to determine the maximum non-toxic concentration for your cell line.
Cell culture conditions Ensure optimal cell seeding density, media, and incubation conditions. Avoid over-confluency.
Contamination Regularly check for microbial contamination in your cell cultures.

Issue 2: Inconsistent results between replicate wells.

Possible Cause Troubleshooting Step
Pipetting errors Use calibrated pipettes and ensure proper pipetting technique for accurate and consistent reagent addition.
Uneven cell seeding Ensure a single-cell suspension before seeding and mix the cell suspension between plating wells to ensure even distribution.
Edge effects in microplates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.

Issue 3: this compound does not inhibit TNFα-induced necroptosis.

Possible Cause Troubleshooting Step
Suboptimal inhibitor concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions.
Inadequate pre-incubation time Optimize the pre-incubation time with the inhibitor before adding the necroptosis-inducing stimulus. A pre-incubation of 1-2 hours is a good starting point.
Degradation of the inhibitor Ensure proper storage of the compound as recommended by the supplier. Prepare fresh stock solutions regularly.
Cell line is not susceptible to necroptosis Confirm that your cell line expresses the key components of the necroptotic pathway (RIPK1, RIPK3, MLKL).

Data Presentation

Disclaimer: The following tables contain example data for illustrative purposes only. Users should generate their own data based on their specific experimental conditions.

Table 1: Cytotoxicity of this compound in HT-29 Cells (MTT Assay)

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 5.2
0.198.1 ± 4.5
195.3 ± 6.1
1085.7 ± 7.3
5062.4 ± 8.9
10041.2 ± 9.5

Table 2: Inhibition of TNFα-induced Necroptosis by this compound in L929 Cells (LDH Assay)

Treatment% LDH Release (Mean ± SD)
Untreated5.1 ± 1.2
TNFα (10 ng/mL)85.3 ± 6.7
TNFα + RIPK1-IN-18 (1 µM)25.8 ± 3.4
TNFα + RIPK1-IN-18 (10 µM)10.2 ± 2.1

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound or vehicle control and incubate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Protocol 2: LDH Cytotoxicity Assay

The LDH assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a "maximum LDH release" control by treating some wells with a lysis buffer.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.

Protocol 3: Caspase-Glo® 8 Assay for Apoptosis

This assay measures the activity of caspase-8, a key initiator caspase in the apoptotic pathway.

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with compounds as described previously.

  • Reagent Preparation: Prepare the Caspase-Glo® 8 reagent according to the manufacturer's protocol.

  • Reagent Addition: Add 100 µL of the prepared reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: An increase in luminescence indicates an increase in caspase-8 activity.

Mandatory Visualizations

RIPK1_Signaling_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I Recruits NFkB NF-κB Activation (Cell Survival) Complex_I->NFkB Complex_IIa Complex IIa (FADD, Caspase-8, RIPK1) Complex_I->Complex_IIa Complex_IIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) Complex_I->Complex_IIb Caspase-8 inactive Caspase8_active Active Caspase-8 Complex_IIa->Caspase8_active Apoptosis Apoptosis RIPK3 RIPK3 Complex_IIb->RIPK3 Activates Necroptosis Necroptosis RIPK1_IN_18 RIPK1-IN-18 Sulfate Hydrate RIPK1_IN_18->Complex_IIb Inhibits Caspase8_active->Apoptosis Executes Caspase8_inactive Inactive Caspase-8 MLKL MLKL RIPK3->MLKL Phosphorylates pMLKL pMLKL MLKL->pMLKL pMLKL->Necroptosis Executes

Caption: RIPK1 signaling pathway leading to cell survival, apoptosis, or necroptosis.

Cytotoxicity_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_compound Treat with RIPK1-IN-18 Sulfate Hydrate seed_cells->treat_compound incubate Incubate for Desired Time treat_compound->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay cytotoxicity_assay Perform Cytotoxicity Assay (e.g., LDH) incubate->cytotoxicity_assay apoptosis_assay Perform Apoptosis Assay (e.g., Caspase-Glo) incubate->apoptosis_assay measure Measure Signal (Absorbance/Luminescence) viability_assay->measure cytotoxicity_assay->measure apoptosis_assay->measure analyze Analyze Data & Calculate % Cytotoxicity/% Viability measure->analyze end End analyze->end

Caption: General experimental workflow for assessing the cytotoxicity of this compound.

References

Technical Support Center: Improving the In Vivo Bioavailability of RIPK1-IN-18 Sulfate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the in vivo bioavailability of RIPK1-IN-18 sulfate (B86663) hydrate (B1144303), a representative poorly soluble kinase inhibitor. The strategies outlined below are broadly applicable to similar research compounds facing formulation hurdles.

Frequently Asked Questions (FAQs)

Q1: My in vivo study with RIPK1-IN-18 sulfate hydrate shows low and variable exposure. What is the likely cause?

A1: Low and variable in vivo exposure of this compound is most likely due to its poor aqueous solubility.[1][2] Many new chemical entities, particularly kinase inhibitors, are hydrophobic, which limits their dissolution in the gastrointestinal tract—a critical step for absorption into the bloodstream.[1][3] This poor solubility is a primary reason for low bioavailability.[1][4]

Q2: What are the initial steps to improve the bioavailability of a poorly soluble compound like this compound for preclinical studies?

A2: For initial preclinical studies, the goal is to develop a simple and reliable formulation.[5] Start with basic characterization of the compound's physicochemical properties. Key initial strategies include:

  • Solubility Assessment: Determine the compound's solubility in a range of pharmaceutically relevant vehicles and pH buffers.[5]

  • Simple Formulations: Begin with simple solution or suspension formulations.[5]

  • Particle Size Reduction: If using a suspension, reducing the particle size through techniques like micronization can increase the surface area for dissolution.[1][6][7]

Q3: Which excipients are commonly used to enhance the oral bioavailability of research compounds?

A3: A variety of excipients can be used to improve solubility and absorption.[8][9][10] Common choices for preclinical formulations include:

  • Co-solvents: Water-miscible solvents like PEG 300, PEG 400, propylene (B89431) glycol, and DMSO can be used to dissolve the compound.[5][6] However, be mindful of potential precipitation upon dilution in aqueous gut fluids and potential toxicity.[5]

  • Surfactants: Surfactants such as Tween® 80 or Solutol® HS-15 can increase solubility by forming micelles that encapsulate the drug.[1]

  • Polymers: Hydrophilic polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinylpyrrolidone (B124986) (PVP) can be used to create amorphous solid dispersions, which improve dissolution rates.[7][9]

  • Lipids: For highly lipophilic compounds, lipid-based formulations using oils (e.g., sesame oil, corn oil) or self-emulsifying drug delivery systems (SEDDS) can significantly improve absorption.[2][3][8]

Q4: What is a solid dispersion, and how can it help with my compound?

A4: A solid dispersion is a system where the drug is dispersed within a hydrophilic carrier matrix, often a polymer.[7] This technique can enhance the dissolution of poorly soluble drugs by presenting the drug in an amorphous, higher-energy state, which is more readily dissolved than a stable crystalline form.[7][9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Cmax and AUC after oral gavage Poor aqueous solubility limiting dissolution and absorption.[1][2]1. Formulation Enhancement: Move from a simple suspension to a solubilization-enabling formulation such as a solution with co-solvents, a lipid-based system, or an amorphous solid dispersion.[2][5][7] 2. Particle Size Reduction: If using a suspension, reduce particle size via micronization or nanomilling to increase the dissolution rate.[1][6]
High inter-animal variability in plasma concentrations Inconsistent dissolution of the compound in the GI tract. This can be due to an unstable formulation (e.g., precipitation of a co-solvent system) or food effects.[2]1. Stabilize Formulation: For co-solvent systems, consider adding a surfactant to prevent precipitation. For suspensions, ensure uniform particle size and proper re-suspension before each dose.[1][11] 2. Consider Lipid Formulations: Self-emulsifying drug delivery systems (SEDDS) can reduce variability by forming a fine emulsion upon contact with GI fluids, leading to more consistent absorption.[3]
Compound precipitates out of solution during dosing preparation The chosen vehicle has insufficient solubilizing capacity for the required concentration.1. Increase Solubilizer Concentration: Cautiously increase the percentage of co-solvent or surfactant, staying within established safety limits for the animal model.[1] 2. Use a Solvent Blend: A combination of co-solvents (e.g., PEG 400 and Solutol® HS-15) can have a synergistic effect on solubility.[5] 3. Gentle Warming/Sonication: Applying gentle heat or sonicating the preparation can help dissolve the compound, but ensure the compound is stable under these conditions.
No observed efficacy in the animal model despite adequate dose administration Insufficient systemic exposure; the concentration of the drug at the target site is below the therapeutic threshold due to poor bioavailability.1. Confirm Exposure: Perform a pilot pharmacokinetic (PK) study with the current formulation to quantify plasma drug levels. 2. Optimize Formulation for Higher Exposure: Based on PK results, select a more advanced formulation strategy known to significantly enhance bioavailability, such as a nanosuspension or a self-emulsifying lipid-based system.[12][13]

Illustrative Pharmacokinetic Data

The following table presents hypothetical pharmacokinetic data for this compound in rats (10 mg/kg, oral gavage) using different formulation strategies. This data illustrates how formulation choices can impact in vivo exposure.

Formulation Vehicle Cmax (ng/mL) Tmax (hr) AUC (0-24h) (ng·hr/mL) Relative Bioavailability (%)
0.5% CMC in Water (Suspension)85 ± 254.0550 ± 180100 (Reference)
20% Solutol® HS-15 in Water250 ± 602.01850 ± 450336
10% DMSO / 40% PEG 400 / 50% Water410 ± 901.52900 ± 620527
Self-Emulsifying Drug Delivery System (SEDDS)950 ± 2101.07200 ± 15001309

Experimental Protocols & Methodologies

Protocol 1: Preparation of a Co-solvent-Based Formulation
  • Objective: To prepare a 5 mg/mL solution of this compound in a vehicle suitable for oral administration in rodents.

  • Materials:

    • This compound

    • Dimethyl Sulfoxide (DMSO)

    • Polyethylene Glycol 400 (PEG 400)

    • Purified Water

    • Sterile glass vial, magnetic stirrer, and stir bar.

  • Methodology:

    • Weigh the required amount of this compound and place it in the glass vial.

    • Prepare the vehicle by mixing 10% DMSO, 40% PEG 400, and 50% water by volume. For example, for 10 mL of vehicle, mix 1 mL of DMSO, 4 mL of PEG 400, and 5 mL of water.

    • Add the vehicle to the vial containing the compound.

    • Place the vial on a magnetic stirrer and stir at room temperature until the compound is fully dissolved. Gentle warming (up to 40°C) or brief sonication may be used to aid dissolution if necessary.

    • Visually inspect the final solution to ensure it is clear and free of particulates before administration.

Protocol 2: Preparation of a Nanosuspension by Wet Milling
  • Objective: To increase the dissolution rate of this compound by reducing its particle size to the nanometer range.

  • Materials:

    • This compound

    • Stabilizer solution (e.g., 1% w/v Poloxamer 188 in purified water)

    • Milling media (e.g., yttrium-stabilized zirconium oxide beads)

    • Planetary ball mill or similar high-energy mill.

  • Methodology:

    • Create a pre-suspension by dispersing the compound (e.g., 5% w/v) in the stabilizer solution.

    • Add the pre-suspension and an equal volume of milling media to the milling chamber.

    • Mill the suspension at a high speed (e.g., 500 rpm) for a specified duration (e.g., 2-6 hours). The optimal time should be determined experimentally.

    • Periodically sample the suspension to measure particle size using a technique like laser diffraction or dynamic light scattering.

    • Continue milling until the desired particle size (e.g., D90 < 200 nm) is achieved.

    • Separate the nanosuspension from the milling media.

    • Characterize the final nanosuspension for particle size distribution, zeta potential, and drug concentration.

Visualizations

RIPK1 Signaling Pathway

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical node in cellular signaling, regulating inflammation, survival, and programmed cell death pathways like apoptosis and necroptosis.[14][15][16] Its activity is often initiated by signals from receptors such as the TNF receptor 1 (TNFR1).[17]

RIPK1_Signaling cluster_membrane Plasma Membrane cluster_complexI Complex I (Survival) cluster_complexII Complex II (Cell Death) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 cIAP1/2 cIAP1/2 TRAF2->cIAP1/2 RIPK1_Ub RIPK1 (Ubiquitinated) cIAP1/2->RIPK1_Ub K63 Ubiquitination LUBAC LUBAC RIPK1_Ub->LUBAC Recruits RIPK1_deUb RIPK1 (Deubiquitinated) RIPK1_Ub->RIPK1_deUb Casp-8 or Deubiquitinase IKK Complex IKK Complex LUBAC->IKK Complex Activates NF-kB NF-kB IKK Complex->NF-kB Activates Gene Transcription\n(Survival, Inflammation) Gene Transcription (Survival, Inflammation) NF-kB->Gene Transcription\n(Survival, Inflammation) FADD FADD RIPK1_deUb->FADD RIPK3 RIPK3 RIPK1_deUb->RIPK3 Phosphorylates (when Casp-8 inactive) Caspase-8 Caspase-8 FADD->Caspase-8 Apoptosis Apoptosis Caspase-8->Apoptosis Caspase-8->RIPK3 Cleaves/Inhibits MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis MLKL->Necroptosis TNFa TNFa RIPK1-IN-18 RIPK1-IN-18 RIPK1-IN-18->RIPK1_deUb Inhibits Kinase Activity

Caption: RIPK1 signaling downstream of TNFR1, leading to cell survival or death.

Experimental Workflow for Formulation Development

This workflow outlines a logical progression for developing a suitable in vivo formulation for a poorly soluble compound.

Formulation_Workflow A 1. Physicochemical Characterization (Solubility, LogP) B 2. Start with Simple Formulation (e.g., 0.5% CMC Suspension) A->B C 3. Pilot PK Study (e.g., in Rats) B->C D Is Exposure Sufficient? C->D E Proceed with Efficacy/ Toxicology Studies D->E Yes F 4. Formulation Optimization D->F No G Co-solvent System (e.g., PEG400/DMSO) F->G H Lipid-Based System (e.g., SEDDS) F->H I Amorphous Solid Dispersion (e.g., with HPMC) F->I J Nanosuspension F->J K 5. Re-evaluate with Pilot PK Study G->K H->K I->K J->K K->D

Caption: A stepwise workflow for preclinical formulation development.

References

Navigating RIPK1-IN-18 Sulfate Hydrate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for users of RIPK1-IN-18 sulfate (B86663) hydrate (B1144303), a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] This guide addresses common challenges, particularly potential degradation issues, to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store RIPK1-IN-18 sulfate hydrate to prevent degradation?

Proper storage is critical to maintaining the stability of the compound. Adherence to recommended conditions can prevent degradation and ensure experimental consistency.

Storage FormatTemperatureDuration
Powder-20°CUp to 3 years
In Solvent-80°CUp to 1 year
Data sourced from supplier recommendations.[2]

Q2: I'm observing inconsistent results in my cell-based assays. Could the inhibitor be degrading in the culture medium?

  • pH: Extreme pH values can catalyze hydrolysis. Ensure the pH of your culture medium is stable and within the optimal physiological range.

  • Temperature: Prolonged incubation at 37°C can accelerate degradation.

  • Reactive Components: Some media components may react with the inhibitor.

Troubleshooting Tip: Prepare fresh solutions of the inhibitor for each experiment and minimize the time the compound spends in aqueous solutions before being added to the cells. Consider performing a time-course experiment to assess the stability of the inhibitor in your specific medium.

Q3: My compound appears to have a different color/consistency than the last batch. Is this a sign of degradation?

Any change in the physical appearance of the compound, such as color, crystallinity, or clumping, could indicate degradation or contamination. Do not use a batch of the compound that appears physically altered. Contact your supplier for a replacement and provide them with the lot number and a description of the changes observed.

Q4: Can repeated freeze-thaw cycles of the stock solution cause degradation?

Yes, repeated freeze-thaw cycles are a common cause of small molecule degradation. To avoid this, we recommend aliquoting the stock solution into single-use volumes. This practice minimizes exposure to temperature fluctuations and reduces the risk of contamination.

Troubleshooting Guide: Common Experimental Issues

IssuePotential CauseRecommended Action
Reduced or no inhibition of RIPK1 activity Compound Degradation: Improper storage, repeated freeze-thaw cycles, or instability in solution.1. Confirm storage conditions. 2. Prepare fresh stock solutions from powder. 3. Aliquot stock solutions to avoid freeze-thaw cycles. 4. Minimize the time the compound is in solution before use.
Incorrect Concentration: Calculation error or inaccurate weighing.1. Double-check all calculations. 2. Use a calibrated, high-precision balance for weighing.
Solubility Issues: The compound may not be fully dissolved.1. Consult the manufacturer's data sheet for recommended solvents. 2. Use gentle warming or sonication to aid dissolution, if appropriate for the solvent.
High variability between experimental replicates Inconsistent Compound Activity: Potential degradation leading to variable potency.1. Follow all best practices for storage and handling. 2. Use a new aliquot of the inhibitor for each replicate experiment if possible.
Pipetting Errors: Inaccurate dispensing of the inhibitor.1. Calibrate pipettes regularly. 2. Use appropriate pipette sizes for the volumes being dispensed.
Unexpected off-target effects or cellular toxicity Degradation Products: The breakdown products of the inhibitor may have different biological activities.1. Ensure the compound is pure and has not degraded. 2. Consider running control experiments with the vehicle solvent.
High Compound Concentration: The concentration used may be too high, leading to non-specific effects.1. Perform a dose-response curve to determine the optimal concentration.

Visualizing the Mechanism: RIPK1 Signaling and Inhibition

To effectively troubleshoot experiments, it is crucial to understand the biological context in which this compound operates. RIPK1 is a key regulator of cellular life and death decisions, playing a central role in inflammation, apoptosis, and necroptosis.[3][4]

The following diagrams illustrate the core signaling pathways involving RIPK1 and the logical workflow for troubleshooting experimental inconsistencies.

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Complex_I Complex I (Pro-survival) TNFR1->Complex_I RIPK1_ub Ub-RIPK1 Complex_I->RIPK1_ub Complex_IIa Complex IIa (Apoptosis) Complex_I->Complex_IIa Deubiquitination NF-kB_Activation NF-kB Activation RIPK1_ub->NF-kB_Activation Caspase-8_a Active Caspase-8 Complex_IIa->Caspase-8_a Complex_IIb Complex IIb (Necroptosis) Complex_IIa->Complex_IIb Caspase-8 inhibition Apoptosis Apoptosis Caspase-8_a->Apoptosis RIPK1_p p-RIPK1 Complex_IIb->RIPK1_p RIPK3_p p-RIPK3 RIPK1_p->RIPK3_p MLKL_p p-MLKL RIPK3_p->MLKL_p Necroptosis Necroptosis MLKL_p->Necroptosis RIPK1_IN_18 RIPK1-IN-18 RIPK1_IN_18->RIPK1_p Inhibits Kinase Activity

Caption: RIPK1 Signaling Pathways and Point of Inhibition.

Troubleshooting_Workflow cluster_workflow Troubleshooting Experimental Issues A Inconsistent or Unexpected Results Observed B Check for Obvious Errors (Pipetting, Calculations, Contamination) A->B C Evaluate Compound Integrity B->C No obvious errors D Review Storage Conditions (-20°C powder, -80°C solution) C->D Yes H Review Experimental Design (Concentration, cell line, etc.) C->H No E Assess Handling Procedures (Fresh solutions, minimal freeze-thaw) D->E F Prepare Fresh Stock Solution E->F G Re-run Experiment with Fresh Compound F->G G->H Unsuccessful I Problem Resolved G->I Successful J Contact Technical Support H->J

Caption: A Logical Workflow for Troubleshooting Experiments.

Experimental Protocols

While specific degradation assays for this compound are not publicly available, a general approach to assess the stability of a small molecule inhibitor in an experimental setting can be adapted.

Protocol: Assessing Inhibitor Stability in Cell Culture Medium

  • Objective: To determine the stability of this compound in a specific cell culture medium over a typical experimental time course.

  • Materials:

    • This compound

    • Appropriate solvent (e.g., DMSO)

    • Cell culture medium of interest (e.g., DMEM with 10% FBS)

    • Incubator (37°C, 5% CO2)

    • High-Performance Liquid Chromatography (HPLC) system

  • Methodology:

    • Prepare a concentrated stock solution of this compound in the recommended solvent.

    • Spike the cell culture medium with the inhibitor to the final working concentration.

    • Immediately take a "time zero" aliquot of the medium containing the inhibitor.

    • Incubate the remaining medium under standard cell culture conditions (37°C, 5% CO2).

    • Collect aliquots at various time points (e.g., 2, 4, 8, 12, 24 hours).

    • Store all aliquots at -80°C until analysis.

    • Analyze the concentration of the intact inhibitor in each aliquot using a validated HPLC method.

  • Data Analysis:

    • Plot the concentration of this compound against time.

    • A significant decrease in concentration over time indicates degradation.

This guide is intended to provide a foundational resource for researchers. For issues not covered here, or for more specific guidance, we recommend contacting the compound supplier directly.

References

Technical Support Center: Interpreting Unexpected Results with RIPK1-IN-18 Sulfate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with RIPK1-IN-18 sulfate (B86663) hydrate (B1144303) and other RIPK1 inhibitors. Our aim is to help you interpret unexpected experimental results and optimize your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of RIPK1-IN-18 sulfate hydrate?

A1: this compound is a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a key signaling protein that regulates multiple cellular processes, including inflammation and programmed cell death pathways such as necroptosis and apoptosis.[1] The N-terminal kinase domain of RIPK1 is critical for inducing cell death, making it a prime target for inhibitors.[2] Depending on the cellular context, RIPK1 can act as a scaffold for survival signals or as an active kinase to promote cell death.[2][3] RIPK1 inhibitors like this compound are designed to block the kinase activity of RIPK1, thereby preventing the downstream signaling cascades that lead to inflammation and cell death.

Q2: What are the primary applications for this compound in research?

A2: this compound is primarily used in research related to autoimmune and inflammatory diseases.[4] Dysregulation of RIPK1 activity has been linked to a variety of pathological conditions, including inflammatory disorders, neurodegenerative diseases, and cancer, making RIPK1 inhibitors valuable tools for studying these processes.[5]

Q3: How does RIPK1 inhibition affect different cell death pathways?

A3: RIPK1 is a central player in deciding the fate of a cell, particularly in response to stimuli like Tumor Necrosis Factor-alpha (TNF-α).[6] By inhibiting the kinase activity of RIPK1, this compound can block the induction of necroptosis, a form of programmed necrosis.[7] Under certain conditions where caspase-8 activity is low or inhibited, RIPK1 inhibition can also modulate apoptosis.[6] The specific outcome of RIPK1 inhibition can be cell-type and stimulus-dependent.

Troubleshooting Guide

Q4: I am observing weaker than expected potency (higher IC50/EC50) for this compound in my assay. What could be the cause?

A4: Several factors can contribute to a perceived decrease in inhibitor potency. Consider the following:

  • ATP Concentration in Biochemical Assays: If you are using an ATP-competitive inhibitor, the apparent IC50 value is dependent on the ATP concentration in your kinase assay.[8] High concentrations of ATP will compete with the inhibitor for binding to the kinase, leading to a higher apparent IC50.

  • Compound Solubility and Stability: Ensure that this compound is fully dissolved in the assay buffer. Poor solubility can lead to a lower effective concentration. Also, verify the stability of the compound under your specific experimental conditions (e.g., temperature, pH, and storage).

  • Enzyme/Cellular System: The potency of an inhibitor can vary between biochemical and cellular assays, and across different cell lines.[8] Cellular uptake, efflux pumps, and off-target effects can all influence the observed efficacy in a cellular context.

  • Assay Conditions: Factors such as incubation time, substrate concentration, and the specific detection method (e.g., ADP-Glo, TR-FRET) can all impact the results.[2][9]

Q5: My results from biochemical and cellular assays are not correlating. Why might this be?

A5: Discrepancies between biochemical and cellular assay data are not uncommon.[8] Here are some potential reasons:

  • Cellular Permeability: The inhibitor may have poor permeability across the cell membrane, resulting in a lower intracellular concentration than what is used in a biochemical assay.

  • Off-Target Effects: In a cellular environment, the inhibitor may have off-target effects that could influence the cell viability readout, masking the specific effect of RIPK1 inhibition.[9]

  • Drug Efflux: Cells may actively pump the inhibitor out, reducing its effective intracellular concentration.

  • Metabolism of the Compound: The cells may metabolize the inhibitor into a less active form.

Q6: I am seeing unexpected cell death or survival in my cellular assay. How can I troubleshoot this?

A6: The role of RIPK1 in cell survival and death is complex and context-dependent.

  • Scaffolding Function of RIPK1: In some cellular contexts, RIPK1 has a kinase-independent scaffolding function that promotes cell survival by activating pro-survival signaling pathways like NF-κB.[6] Inhibiting only the kinase activity may not be sufficient to induce cell death if these scaffolding functions are dominant.

  • Crosstalk with Other Pathways: Cell death pathways are highly interconnected. The cellular response to a RIPK1 inhibitor can be influenced by the status of other signaling pathways, such as apoptosis.

  • Cell-Type Specific Responses: Different cell types can have varying levels of RIPK1 and other signaling components, leading to different responses to RIPK1 inhibition.[10]

Data Presentation

Table 1: Example Potency Data for a Representative RIPK1 Inhibitor

Assay TypeSystemInducing AgentReadoutExample IC50/EC50 (nM)
BiochemicalRecombinant Human RIPK1-ADP-Glo15
CellularHuman HT-29 cellsTNF-α/Smac mimetic/z-VAD-FMKCell Viability50
CellularMouse J774A.1 cellsLPS/z-VAD-FMKCell Viability75

Note: These are example values. The actual potency of this compound should be determined experimentally in your specific system.

Experimental Protocols

Protocol 1: Biochemical RIPK1 Kinase Assay (ADP-Glo™)

This protocol provides a general framework for assessing the inhibitory activity of this compound on recombinant RIPK1 enzyme.

  • Prepare Reagents:

    • RIPK1 Kinase Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT.

    • Recombinant human RIPK1 enzyme.

    • Substrate: Myelin Basic Protein (MBP).

    • ATP solution.

    • This compound serial dilutions in DMSO.

    • ADP-Glo™ Kinase Assay reagents (Promega).

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of 2x RIPK1 enzyme and 2.5 µL of 2x substrate/ATP mix.

    • Add 50 nL of this compound or DMSO control.

    • Incubate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent.

    • Incubate at room temperature for 30 minutes.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate percent inhibition relative to DMSO controls and determine the IC50 value using a suitable curve-fitting software.

Protocol 2: Cellular Necroptosis Assay

This protocol outlines a method to measure the ability of this compound to protect cells from induced necroptosis.

  • Cell Seeding:

    • Seed human HT-29 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Pre-treat the cells with the compound or DMSO control for 1 hour.

  • Induction of Necroptosis:

    • Add a cocktail of TNF-α (20 ng/mL), a Smac mimetic (e.g., 100 nM BV6), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK) to induce necroptosis.

    • Incubate for 24 hours at 37°C.

  • Cell Viability Measurement:

    • Measure cell viability using a suitable assay, such as CellTiter-Glo® (Promega), which measures ATP levels.

  • Data Analysis:

    • Calculate the percent protection of cell viability relative to controls and determine the EC50 value.

Visualizations

RIPK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFR1 TNFR1 Complex I Complex I TNFR1->Complex I Recruits TNFa TNFa TNFa->TNFR1 Binds RIPK1 RIPK1 Complex I->RIPK1 NF-kB NF-kB Complex I->NF-kB Complex IIa (Apoptosis) Complex IIa (Apoptosis) Caspase-8 Caspase-8 Complex IIa (Apoptosis)->Caspase-8 Complex IIb (Necroptosis) Complex IIb (Necroptosis) RIPK3 RIPK3 Complex IIb (Necroptosis)->RIPK3 RIPK1->Complex IIa (Apoptosis) RIPK1->Complex IIb (Necroptosis) MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis Apoptosis Apoptosis Caspase-8->Apoptosis Survival Survival NF-kB->Survival RIPK1_IN_18 RIPK1-IN-18 RIPK1_IN_18->RIPK1 Inhibits Kinase Activity

Caption: RIPK1 signaling pathway upon TNFα stimulation.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Recombinant_RIPK1 Recombinant RIPK1 Kinase_Reaction Kinase Reaction Recombinant_RIPK1->Kinase_Reaction Inhibitor_Titration_B Inhibitor Titration Inhibitor_Titration_B->Kinase_Reaction IC50_Determination_B IC50 Determination Kinase_Reaction->IC50_Determination_B Cell_Culture Cell Culture Necroptosis_Induction Necroptosis Induction Cell_Culture->Necroptosis_Induction Inhibitor_Titration_C Inhibitor Titration Inhibitor_Titration_C->Necroptosis_Induction EC50_Determination_C EC50 Determination Necroptosis_Induction->EC50_Determination_C

Caption: General experimental workflow for potency determination.

Troubleshooting_Tree Start Unexpected Result Weak_Potency Weak Potency (High IC50/EC50) Start->Weak_Potency Assay_Mismatch Biochemical vs. Cellular Assay Mismatch Start->Assay_Mismatch Unexpected_Phenotype Unexpected Cell Death/Survival Start->Unexpected_Phenotype Check_ATP Check ATP Concentration (Biochemical Assay) Weak_Potency->Check_ATP Check_Solubility Verify Compound Solubility & Stability Weak_Potency->Check_Solubility Cell_Permeability Assess Cell Permeability Assay_Mismatch->Cell_Permeability Off_Target Consider Off-Target Effects Assay_Mismatch->Off_Target Scaffolding_Function Consider RIPK1 Scaffolding Role Unexpected_Phenotype->Scaffolding_Function Pathway_Crosstalk Investigate Pathway Crosstalk Unexpected_Phenotype->Pathway_Crosstalk

Caption: Troubleshooting decision tree for unexpected results.

References

Technical Support Center: Vehicle Control for RIPK1-IN-18 Sulfate Hydrate Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using RIPK1-IN-18 sulfate (B86663) hydrate (B1144303) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is RIPK1-IN-18 sulfate hydrate and what is its mechanism of action?

This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a key serine/threonine kinase that plays a critical role in regulating cellular pathways involved in inflammation and programmed cell death, specifically necroptosis.[1][2] The kinase activity of RIPK1 is essential for the formation of the necrosome, a signaling complex that executes necroptotic cell death. This compound inhibits the kinase activity of RIPK1, thereby blocking the necroptosis signaling cascade.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. For in vivo studies, a stock solution in an organic solvent like DMSO or ethanol (B145695) can be prepared first, which is then further diluted into a final formulation suitable for administration.

Q3: How should I store this compound?

This compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in a solvent should be stored at -80°C for up to one year. Avoid repeated freeze-thaw cycles.

Q4: What is a suitable vehicle control for my in vitro experiments?

The appropriate vehicle control for in vitro experiments is the solvent used to dissolve this compound, typically DMSO. It is crucial to treat a set of cells with the same final concentration of DMSO as the cells treated with the inhibitor to account for any solvent-induced effects.

Q5: What is a suitable vehicle control for my in vivo experiments?

The choice of an in vivo vehicle depends on the final formulation of this compound. Due to its likely poor water solubility, a common approach is to prepare a suspension. A widely used vehicle for oral administration of poorly soluble compounds is 0.5% (w/v) methylcellulose (B11928114) in water. For intraperitoneal or intravenous injections, a solution might be prepared using a co-solvent system, such as a mixture of DMSO and polyethylene (B3416737) glycol (PEG) diluted in saline or PBS. It is imperative to always include a vehicle control group in your animal studies, which receives the exact same formulation but without the active compound.

Data Presentation

Table 1: Physicochemical and Storage Properties of this compound

PropertyValue
Chemical Name This compound
Synonyms Compound i
CAS Number 2897618-64-1
Molecular Formula C₂₂H₁₆F₄N₆O₂ · H₂SO₄ · H₂O (example)
Molecular Weight Varies based on hydration and salt form
Storage (Powder) -20°C for up to 3 years
Storage (in Solvent) -80°C for up to 1 year

Table 2: Comparative Potency of Selected RIPK1 Inhibitors (Illustrative)

CompoundTargetIn Vitro Potency (IC₅₀/EC₅₀)Reference
RIPK1-IN-18 RIPK1Potent inhibitor (specific values not publicly available)[2]
Necrostatin-1 (Nec-1) RIPK1EC₅₀ = 490 nM (FADD-deficient Jurkat cells)
GSK2982772 RIPK1IC₅₀ = 1.0 nM (RIPK1 FP assay)
GSK'547 RIPK1Efficiently inhibits necroptosis at 0.1 µM

Experimental Protocols

In Vitro Necroptosis Inhibition Assay

This protocol describes a general method for assessing the efficacy of this compound in inhibiting necroptosis in a human colon adenocarcinoma cell line, HT-29.

Materials:

  • This compound

  • HT-29 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Human TNF-α (Tumor Necrosis Factor-alpha)

  • SMAC mimetic (e.g., BV6)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • DMSO (vehicle)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Culture: Culture HT-29 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to obtain the desired final concentrations.

  • Treatment: Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.

  • Necroptosis Induction: Induce necroptosis by adding a combination of human TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Cell Viability Assessment: Measure cell viability using a luminescent-based assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle-treated, non-induced control (100% viability) and the vehicle-treated, induced control (0% protection). Calculate the EC₅₀ value, which is the concentration of the inhibitor that provides 50% protection from necroptosis.

In Vivo TNF-α-induced Systemic Inflammatory Response Syndrome (SIRS) Model

This protocol provides a general outline for evaluating the in vivo efficacy of this compound in a mouse model of SIRS.

Materials:

  • This compound

  • C57BL/6 mice (8-10 weeks old)

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Mouse TNF-α

  • Sterile saline

Procedure:

  • Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

  • Formulation Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration.

  • Dosing: Administer this compound or the vehicle control to the mice via oral gavage (e.g., at a dose of 10 mg/kg).

  • SIRS Induction: After a set pre-treatment time (e.g., 1 hour), induce SIRS by intraperitoneal injection of a lethal dose of mouse TNF-α.

  • Monitoring: Monitor the mice for signs of morbidity and mortality over a period of 24-48 hours. Body temperature can be measured as a key indicator of the inflammatory response.

  • Endpoint Analysis: At the end of the study, blood and tissue samples can be collected for analysis of inflammatory cytokines (e.g., IL-6, IL-1β) and histological evaluation of organ damage.

  • Data Analysis: Compare the survival rates and inflammatory markers between the inhibitor-treated and vehicle-treated groups.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No inhibition of cell death observed in vitro. 1. Incorrect Cell Death Pathway: The stimulus used may be inducing apoptosis or another form of cell death not dependent on RIPK1 kinase activity. 2. Inactive Compound: The compound may have degraded due to improper storage or handling. 3. Suboptimal Concentration: The concentration of the inhibitor may be too low.1. Confirm Necroptosis: Ensure your induction cocktail (e.g., TNF-α + SMAC mimetic + z-VAD-fmk) is appropriate for inducing necroptosis in your cell line. Analyze key necroptosis markers like phosphorylation of RIPK1 and MLKL by Western blot. 2. Check Compound Integrity: Use a fresh aliquot of the compound. 3. Perform Dose-Response: Test a wider range of inhibitor concentrations.
Vehicle control shows significant cell death. 1. Solvent Toxicity: High concentrations of DMSO can be toxic to cells.1. Reduce Solvent Concentration: Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.5%).
Compound precipitates in the culture medium. 1. Poor Solubility: The compound may not be fully soluble at the tested concentration in the aqueous medium.1. Check Solubility: Prepare the highest concentration of the working solution and visually inspect for any precipitation. If necessary, lower the final concentration or use a different formulation approach for in vitro studies (e.g., with a low percentage of a co-solvent).
High variability in in vivo results. 1. Inconsistent Formulation: The compound suspension may not be homogenous, leading to inaccurate dosing. 2. Variable Drug Absorption: Oral bioavailability can be influenced by factors such as food intake and animal health.1. Ensure Homogeneity: Properly sonicate or vortex the suspension before each administration to ensure it is uniform. 2. Standardize Procedures: Standardize the fasting and dosing schedule for all animals.
Toxicity observed in the in vivo vehicle control group. 1. Vehicle-Related Toxicity: The chosen vehicle or co-solvents may have inherent toxicity at the administered volume and concentration.1. Conduct a Vehicle Toxicity Study: Before the main experiment, administer the vehicle alone to a cohort of animals to assess its tolerability. Consider alternative, less toxic vehicle formulations.

Visualizations

Signaling Pathways and Experimental Workflows

RIPK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_complex_I Complex I cluster_cytosol Cytosol cluster_necrosome Necrosome (Complex IIb) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP12 cIAP1/2 TRAF2->cIAP12 RIPK1_C1 RIPK1 cIAP12->RIPK1_C1 Ubiquitination NFkB NF-κB Activation (Survival) RIPK1_C1->NFkB RIPK1_N p-RIPK1 RIPK1_C1->RIPK1_N Deubiquitination & Phosphorylation RIPK1_IN_18 RIPK1-IN-18 sulfate hydrate RIPK1_IN_18->RIPK1_N RIPK3 p-RIPK3 RIPK1_N->RIPK3 Phosphorylation MLKL p-MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis TNF TNFα TNF->TNFR1 In_Vitro_Workflow start Seed HT-29 cells in 96-well plate pretreat Pre-treat with RIPK1-IN-18 or Vehicle (DMSO) start->pretreat induce Induce Necroptosis (TNFα + SMAC mimetic + z-VAD-fmk) pretreat->induce incubate Incubate for 24 hours induce->incubate measure Measure Cell Viability (e.g., CellTiter-Glo) incubate->measure analyze Analyze Data (Calculate EC₅₀) measure->analyze end End analyze->end In_Vivo_Workflow start Acclimatize C57BL/6 mice dose Administer RIPK1-IN-18 or Vehicle (e.g., oral gavage) start->dose induce Induce SIRS (Intraperitoneal TNFα injection) dose->induce monitor Monitor survival and body temperature induce->monitor collect Collect blood and tissues for analysis monitor->collect analyze Analyze inflammatory markers and histology collect->analyze end End analyze->end

References

Addressing batch to batch variability of RIPK1-IN-18 sulfate hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the batch-to-batch variability of RIPK1-IN-18 sulfate (B86663) hydrate (B1144303). Our comprehensive troubleshooting guides and frequently asked questions (FAQs) provide solutions to common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is RIPK1-IN-18 sulfate hydrate and what is its mechanism of action?

This compound is a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a crucial regulator of cellular pathways involved in inflammation and programmed cell death, including necroptosis and apoptosis.[1] By inhibiting the kinase activity of RIPK1, this compound can be utilized in research for autoimmune and neuroinflammatory diseases.[1]

Q2: What are the primary causes of batch-to-batch variability with this compound?

Batch-to-batch variability of kinase inhibitors like this compound can stem from several factors:

  • Purity: Minor differences in the purity of the compound between batches can lead to significant variations in its effective concentration and biological activity.

  • Presence of Impurities: Residual solvents, starting materials, or by-products from the synthesis process can have off-target effects or interfere with the inhibitor's activity.

  • Solubility and Stability: Differences in the physical properties of the powder, such as crystallinity and hygroscopicity, can affect its solubility and the stability of stock solutions.

  • Compound Handling and Storage: Improper storage conditions or repeated freeze-thaw cycles of stock solutions can lead to degradation of the compound.

Q3: How should I prepare and store stock solutions of this compound?

For optimal stability, this compound powder should be stored at -20°C. Once dissolved in a solvent such as DMSO, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles. Always refer to the Certificate of Analysis provided by the supplier for batch-specific storage recommendations.

Q4: I am observing inconsistent IC50 or EC50 values in my assays. What should I do?

Inconsistent potency values are a common manifestation of batch-to-batch variability. Refer to the "Troubleshooting Guide for Inconsistent Potency" section below for a systematic approach to identifying and resolving the issue.

Troubleshooting Guides

Troubleshooting Inconsistent Potency (IC50/EC50 Values)

If you are observing significant differences in the inhibitory potency of this compound between batches, follow these steps:

1. Verify Compound Quality and Integrity:

  • Review Certificate of Analysis (CoA): Compare the purity data from the CoA of each batch. Note any differences in purity levels or the presence of specified impurities.

  • Analytical Chemistry: If possible, perform High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the purity and identity of each batch.

2. Standardize Solution Preparation:

  • Fresh Stock Solutions: Prepare fresh stock solutions from each batch of the compound. Do not use old stock solutions.

  • Solvent Quality: Use high-purity, anhydrous DMSO for preparing stock solutions.

  • Accurate Weighing: Ensure accurate weighing of the compound using a calibrated balance.

3. Optimize Assay Conditions:

  • Consistent Cell Culture: For cell-based assays, ensure that cell line passage number, confluency, and overall health are consistent across experiments.

  • Standardized Reagents: Use the same batches of reagents (e.g., ATP, substrate, antibodies) for all comparative experiments.

  • Control for ATP Concentration: In biochemical assays, the apparent IC50 value of an ATP-competitive inhibitor is dependent on the ATP concentration. Ensure the ATP concentration is consistent and ideally close to the Km value for RIPK1.

Data Presentation: Example Purity Analysis
ParameterBatch ABatch BRecommended Specification
Purity (by HPLC) 99.5%98.2%>98%
Major Impurity 1 0.25%1.1%<0.5%
Residual Solvent (DCM) <0.01%0.15%<0.1%
Appearance White to off-white solidSlightly yellow solidWhite to off-white solid

Note: This is example data. Always refer to the batch-specific Certificate of Analysis.

Experimental Protocols

Protocol 1: Quality Control Analysis by HPLC

This protocol outlines a general method for assessing the purity of this compound.

Materials:

  • This compound (from different batches)

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • HPLC system with a C18 column

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of each batch in DMSO. Dilute to 10 µg/mL in a 50:50 mixture of ACN and water.

  • HPLC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: Water with 0.1% FA

    • Mobile Phase B: ACN with 0.1% FA

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Detection: UV at 254 nm and 280 nm

  • Data Analysis: Integrate the peak areas to determine the purity of the main compound and the percentage of any impurities.

Protocol 2: In Vitro Biochemical Kinase Assay (ADP-Glo™)

This protocol measures the direct inhibition of RIPK1 kinase activity.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound (serial dilutions)

  • ADP-Glo™ Kinase Assay kit (Promega)

Procedure:

  • Add 5 µL of kinase buffer containing the RIPK1 enzyme to the wells of a 384-well plate.

  • Add 2.5 µL of serially diluted this compound or DMSO (vehicle control).

  • Initiate the reaction by adding 2.5 µL of a solution containing the MBP substrate and ATP.

  • Incubate at 30°C for 1 hour.

  • Stop the kinase reaction and measure ADP production by adding the ADP-Glo™ reagents according to the manufacturer's protocol.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration and determine the IC50 value using a dose-response curve.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This assay confirms that the inhibitor binds to RIPK1 in a cellular context.

Materials:

  • Cells expressing RIPK1 (e.g., HT-29)

  • This compound

  • PBS and lysis buffer with protease and phosphatase inhibitors

  • Antibodies for Western blotting (anti-RIPK1 and a loading control)

Procedure:

  • Treat cells with the vehicle (DMSO) or this compound for 1 hour.

  • Harvest and resuspend the cells in PBS.

  • Heat the cell suspensions at a range of temperatures (e.g., 45°C to 65°C) for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Separate soluble proteins from aggregated proteins by centrifugation.

  • Analyze the soluble fraction by Western blotting for RIPK1.

  • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Visualizations

RIPK1_Signaling_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAPs, RIPK1) TNFR1->ComplexI NFkB NF-κB Activation ComplexI->NFkB ComplexIIa Complex IIa (RIPK1, FADD, Caspase-8) ComplexI->ComplexIIa Deubiquitination Survival Cell Survival & Inflammation NFkB->Survival Apoptosis Apoptosis ComplexIIa->Apoptosis ComplexIIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) ComplexIIa->ComplexIIb Caspase-8 inhibition Necroptosis Necroptosis ComplexIIb->Necroptosis RIPK1_IN_18 RIPK1-IN-18 sulfate hydrate RIPK1_IN_18->ComplexIIa Inhibits RIPK1 Kinase RIPK1_IN_18->ComplexIIb Inhibits RIPK1 Kinase

Caption: Simplified RIPK1 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent Results (e.g., IC50 variability) CheckCoA Review Certificate of Analysis for each batch Start->CheckCoA PurityDiff Significant Purity Difference? CheckCoA->PurityDiff QualifyBatches Qualify new batches with standardized assays PurityDiff->QualifyBatches Yes CheckPrep Review Compound Preparation Protocol PurityDiff->CheckPrep No End Consistent Results QualifyBatches->End PrepConsistent Preparation Consistent? CheckPrep->PrepConsistent StandardizePrep Standardize weighing, solvent, and storage PrepConsistent->StandardizePrep No CheckAssay Review Assay Protocol PrepConsistent->CheckAssay Yes StandardizePrep->End AssayConsistent Assay Conditions Consistent? CheckAssay->AssayConsistent StandardizeAssay Standardize cell conditions, reagents, and timing AssayConsistent->StandardizeAssay No AssayConsistent->End Yes StandardizeAssay->End

Caption: Troubleshooting workflow for addressing batch-to-batch variability.

QC_Workflow NewBatch Receive New Batch of This compound Documentation Review Certificate of Analysis NewBatch->Documentation Analytical Perform Analytical QC (e.g., HPLC/LC-MS) Documentation->Analytical Functional Perform Functional QC (Biochemical/Cell-based Assay) Analytical->Functional Compare Compare results to reference batch Functional->Compare Accept Accept Batch Compare->Accept Meets Specs Reject Reject Batch & Contact Supplier Compare->Reject Out of Spec

Caption: Recommended quality control workflow for new batches of this compound.

References

Technical Support Center: Minimizing Toxicity of RIPK1-IN-18 Sulfate Hydrate in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize toxicity associated with RIPK1-IN-18 sulfate (B86663) hydrate (B1144303) in preclinical animal studies.

Frequently Asked Questions (FAQs)

Q1: What is RIPK1-IN-18 sulfate hydrate and what is its mechanism of action?

A1: this compound is a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a critical signaling protein that plays a central role in regulating inflammation and programmed cell death pathways, including apoptosis and necroptosis.[3][4] By inhibiting the kinase activity of RIPK1, this compound can modulate these pathways, which is being explored for therapeutic potential in autoimmune and inflammatory diseases.[1][2]

Q2: What are the common toxicities observed with RIPK1 inhibitors in animal studies?

A2: While specific data for this compound is limited, class-related and compound-specific toxicities have been observed with other RIPK1 inhibitors. These can include:

  • Immune System Effects: Adverse effects on the lymph nodes, bone marrow, and spleen have been noted in non-human primate studies with some RIPK1 inhibitors.

  • Hepatotoxicity: Elevated liver enzymes have been reported, suggesting potential liver toxicity.

  • Hematological Effects: Thrombocytopenia (low platelet count) and anemia have been observed in some preclinical studies.

  • General Clinical Signs: Weight loss, lethargy, and gastrointestinal distress can be general indicators of systemic toxicity.[5]

It is crucial to conduct thorough toxicity monitoring in any new study with this compound.

Q3: How can I choose an appropriate vehicle for in vivo administration of this compound?

A3: The choice of vehicle is critical for ensuring drug solubility, stability, and minimizing vehicle-related toxicity. For poorly soluble compounds like many kinase inhibitors, common vehicles include:

  • Aqueous solutions with co-solvents (e.g., DMSO, PEG300, ethanol)

  • Suspensions in vehicles like 0.5% methylcellulose (B11928114) or carboxymethylcellulose (CMC)

  • Lipid-based formulations

It is essential to first determine the solubility of this compound in various pharmaceutically acceptable vehicles. A small pilot study to assess the tolerability of the chosen vehicle in the study animals is highly recommended.

Q4: What are the key considerations for dose selection and administration to minimize toxicity?

A4: A careful dose-finding study is paramount. Consider the following strategies:

  • Start with a Low Dose: Begin with a dose that is expected to have a pharmacological effect but is well below any anticipated toxic threshold.

  • Dose Escalation: Gradually increase the dose in different cohorts of animals to identify a maximum tolerated dose (MTD).

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling: If possible, correlate plasma drug concentrations with target engagement and toxicity to establish a therapeutic window.

  • Route of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) can influence the PK profile and toxicity. Choose the most clinically relevant route and ensure proper technique to avoid administration errors.

Q5: What parameters should I monitor to detect early signs of toxicity?

A5: Comprehensive monitoring is critical for early detection of adverse effects.

Monitoring Parameter Frequency Details
Clinical Observations DailyObserve for changes in behavior, posture, activity level, and grooming. Note any signs of pain or distress.
Body Weight At least twice weeklyA significant drop in body weight is a key indicator of toxicity.
Food and Water Intake Daily (if possible)Reduced consumption can be an early sign of adverse effects.
Hematology Pre-study and at termination (or interim time points for longer studies)Complete blood count (CBC) to assess for anemia, thrombocytopenia, and effects on white blood cells.
Clinical Chemistry Pre-study and at termination (or interim time points for longer studies)Monitor liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), and other relevant parameters.
Gross Necropsy At terminationVisually inspect all organs for any abnormalities.
Histopathology At terminationMicroscopic examination of key organs (liver, kidney, spleen, bone marrow, etc.) to identify any pathological changes.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected Animal Mortality - Acute toxicity of the compound- Formulation/dosing error- Vehicle toxicity- Immediately halt dosing in the affected cohort.- Perform a thorough necropsy on deceased animals.- Review dosing procedures and calculations.- Consider a dose reduction for subsequent cohorts.- Evaluate the toxicity of the vehicle alone in a control group.
Significant Weight Loss (>15-20%) - Systemic toxicity- Gastrointestinal toxicity- Reduced food/water intake- Reduce the dose or dosing frequency.- Provide supportive care (e.g., supplemental nutrition, hydration).- Monitor for signs of gastrointestinal distress (e.g., diarrhea).
Elevated Liver Enzymes (ALT/AST) - Hepatotoxicity (a known risk for some kinase inhibitors)- Consider reducing the dose or discontinuing treatment.- At the end of the study, perform detailed histopathological analysis of the liver.
Abnormal Hematology (e.g., low platelets, anemia) - Myelosuppression- Reduce the dose.- Monitor blood counts more frequently.- Perform histopathology of the bone marrow and spleen at termination.
Skin Lesions or Alopecia - Compound-specific toxicity- Document the lesions with photographs.- Consider taking skin biopsies for histopathology.- Evaluate if the effects are dose-dependent.

Experimental Protocols

Protocol: 14-Day Repeated-Dose Toxicity Study in Mice

  • Animals: Use an appropriate number of male and female mice (e.g., C57BL/6), typically 8-10 weeks old.

  • Grouping: Assign animals to at least three dose groups of this compound and one vehicle control group.

  • Formulation: Prepare the dosing formulation fresh daily, ensuring homogeneity.

  • Dosing: Administer the compound or vehicle daily via the chosen route (e.g., oral gavage) for 14 consecutive days.

  • Observations:

    • Conduct and record clinical observations daily.

    • Measure and record body weight on Day 1 (pre-dose) and at least twice weekly thereafter.

  • Endpoint:

    • On Day 15, collect blood for hematology and clinical chemistry analysis.

    • Euthanize the animals and perform a full gross necropsy.

    • Collect and weigh major organs.

    • Preserve tissues in formalin for histopathological examination.

Visualizations

RIPK1_Signaling_Pathway cluster_complex_I Complex I (Pro-survival & Pro-inflammatory) cluster_downstream Downstream Signaling cluster_complex_II Complex II (Cell Death) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2_5 TRAF2/5 TRADD->TRAF2_5 RIPK1_scaffold RIPK1 (Scaffold) TRADD->RIPK1_scaffold cIAP1_2 cIAP1/2 TRAF2_5->cIAP1_2 LUBAC LUBAC cIAP1_2->LUBAC cIAP1_2->RIPK1_scaffold Ubiquitination LUBAC->RIPK1_scaffold Ubiquitination NFkB NF-κB Activation RIPK1_scaffold->NFkB MAPK MAPK Activation RIPK1_scaffold->MAPK RIPK1_kinase RIPK1 (Kinase Active) RIPK1_scaffold->RIPK1_kinase Deubiquitination Survival Cell Survival & Inflammation NFkB->Survival MAPK->Survival FADD FADD RIPK1_kinase->FADD Caspase8 Caspase-8 RIPK1_kinase->Caspase8 RIPK3 RIPK3 RIPK1_kinase->RIPK3 Caspase-8 inhibition FADD->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis RIPK1_IN_18 RIPK1-IN-18 sulfate hydrate RIPK1_IN_18->RIPK1_kinase Inhibits

Caption: RIPK1 signaling pathways and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Study Setup cluster_dosing Dosing & Monitoring Phase (e.g., 14 days) cluster_endpoint Endpoint Analysis Animal_Acclimation Animal Acclimation (e.g., 7 days) Randomization Randomization into Dose Groups Animal_Acclimation->Randomization Baseline_Measurements Baseline Measurements (Body Weight, etc.) Randomization->Baseline_Measurements Daily_Dosing Daily Dosing of RIPK1-IN-18 or Vehicle Baseline_Measurements->Daily_Dosing Daily_Observations Daily Clinical Observations Daily_Dosing->Daily_Observations Weekly_Weight Bi-weekly Body Weight Daily_Dosing->Weekly_Weight Blood_Collection Blood Collection (Hematology & Clinical Chemistry) Daily_Dosing->Blood_Collection End of Dosing Necropsy Gross Necropsy Blood_Collection->Necropsy Tissue_Collection Organ Weight & Tissue Collection Necropsy->Tissue_Collection Histopathology Histopathology Tissue_Collection->Histopathology

Caption: Workflow for a repeated-dose toxicity study.

Caption: Troubleshooting logic for managing adverse events in animal studies.

References

Validation & Comparative

Validating Cellular Target Engagement of RIPK1-IN-18 Sulfate Hydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to validate the cellular target engagement of RIPK1-IN-18 sulfate (B86663) hydrate (B1144303), a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). Due to the limited availability of public quantitative data for RIPK1-IN-18 sulfate hydrate, this guide will focus on presenting established methodologies and comparative data for well-characterized RIPK1 inhibitors, Necrostatin-1 and GSK2982772, to provide a framework for its evaluation.

Introduction to RIPK1 and Target Engagement

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation, apoptosis, and necroptosis. Its dysregulation is implicated in a variety of inflammatory and neurodegenerative diseases. Validating that a small molecule inhibitor directly interacts with and modulates the activity of RIPK1 within a cellular context is a crucial step in drug discovery and development. This process, known as target engagement, provides evidence of the inhibitor's mechanism of action and is essential for interpreting cellular and in vivo efficacy.

Comparative Analysis of RIPK1 Inhibitors

While specific quantitative target engagement data for this compound is not publicly available, it is described as a potent RIPK1 inhibitor. For a comparative perspective, this guide presents data on two widely studied RIPK1 inhibitors, Necrostatin-1 (a selective allosteric inhibitor) and GSK2982772 (an ATP-competitive inhibitor).

Table 1: Comparison of Cellular Target Engagement and Activity of RIPK1 Inhibitors

ParameterThis compoundNecrostatin-1GSK2982772
Target Engagement (IC50) Data not publicly availableData not typically reported as IC50 from direct binding assays; acts as a selective allosteric inhibitor.16 nM (Human RIPK1, Fluorescence Polarization) 1.76 ng/mL (Whole Blood TEAR1 Assay)[1]
Cellular Activity (EC50) Data not publicly available~500 nM (Inhibition of necroptosis in human HT-29 cells)1-4 nM (Inhibition of RIPK1-dependent cell death in human and murine cells)[2]
Mechanism of Action Potent RIPK1 inhibitorSelective, allosteric inhibitor of RIPK1 kinase activity.[3][4]Oral, monoselective, small-molecule inhibitor of RIPK1.[1]

Key Experimental Methodologies for Target Validation

Several robust methods can be employed to validate the cellular target engagement of RIPK1 inhibitors like this compound.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify compound binding to a target protein. It measures the proximity of a fluorescently labeled tracer (which binds to the target protein) and a NanoLuc® luciferase-tagged target protein. An inhibitor will compete with the tracer, leading to a decrease in the BRET signal.

Western Blotting for Phosphorylated RIPK1 (p-RIPK1)

RIPK1 activation involves autophosphorylation at specific serine residues (e.g., Ser166). A Western blot using an antibody specific for p-RIPK1 can be used to assess the inhibitory activity of a compound on RIPK1 kinase function in cells stimulated to undergo necroptosis.

Immunofluorescence for NF-κB Translocation

RIPK1 also plays a role in the NF-κB signaling pathway. In response to stimuli like TNFα, the p65 subunit of NF-κB translocates from the cytoplasm to the nucleus. Immunofluorescence microscopy can visualize and quantify this translocation, and an inhibitor of RIPK1's scaffolding function would be expected to block this process.

Cell Viability Assays for Necroptosis

Since RIPK1 is a key mediator of necroptosis, a programmed form of necrosis, cell viability assays are essential to determine the functional consequence of RIPK1 inhibition.

Experimental Protocols

Detailed Protocol: Cellular Thermal Shift Assay (CETSA®) for RIPK1 Target Engagement
  • Cell Culture and Treatment:

    • Culture cells (e.g., HT-29 or THP-1) to 80-90% confluency.

    • Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.

  • Heating and Lysis:

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellets in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

    • Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the soluble proteins.

  • Protein Analysis:

    • Analyze the soluble fractions by Western blotting using a specific antibody against RIPK1.

    • Quantify the band intensities to generate a thermal denaturation curve. A shift in the curve in the presence of the inhibitor indicates target engagement.

Detailed Protocol: NanoBRET™ Target Engagement Assay for RIPK1
  • Cell Preparation:

    • Transfect HEK293 cells with a vector expressing a NanoLuc®-RIPK1 fusion protein.

    • Seed the transfected cells into a 96-well plate and incubate for 24 hours.

  • Assay Execution:

    • Prepare serial dilutions of this compound.

    • To the cells, add the NanoBRET™ tracer specific for RIPK1, followed by the addition of the inhibitor dilutions or vehicle control.

    • Incubate the plate for a specified time (e.g., 2 hours) at 37°C.

    • Add the NanoBRET™ Nano-Glo® Substrate and a NanoLuc® inhibitor to quench extracellular luciferase activity.

  • Data Acquisition and Analysis:

    • Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer capable of detecting BRET.

    • Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

    • Plot the NanoBRET™ ratio against the inhibitor concentration to determine the IC50 value, which represents the concentration of the inhibitor that displaces 50% of the tracer.

Detailed Protocol: Western Blot for Phospho-RIPK1 (Ser166)
  • Cell Treatment and Lysis:

    • Seed cells (e.g., HT-29) and treat with a necroptosis-inducing stimulus (e.g., TNFα, Smac mimetic, and a pan-caspase inhibitor like z-VAD-fmk) in the presence or absence of this compound for a defined period.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-RIPK1 (Ser166) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Re-probe the membrane with an antibody for total RIPK1 and a loading control (e.g., GAPDH or β-actin) for normalization.

Detailed Protocol: Immunofluorescence for NF-κB p65 Translocation
  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a multi-well plate.

    • Treat the cells with TNFα in the presence or absence of this compound for a specified time (e.g., 30 minutes).

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block the cells with 1% BSA in PBST for 30 minutes.

    • Incubate with a primary antibody against the p65 subunit of NF-κB for 1 hour.

    • Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Acquire images using a fluorescence microscope.

    • Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65 to determine the extent of translocation.

Detailed Protocol: Cell Viability Assay for Necroptosis (e.g., CellTiter-Glo®)
  • Cell Seeding and Treatment:

    • Seed cells in a 96-well opaque-walled plate.

    • Pre-treat the cells with serial dilutions of this compound for 1 hour.

    • Induce necroptosis by adding TNFα, Smac mimetic, and z-VAD-fmk.

    • Include control wells for untreated cells (100% viability) and cells treated with the necroptosis stimulus alone (0% protection).

  • Assay Procedure:

    • Incubate the plate for a predetermined time (e.g., 24 hours).

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data to the controls and plot the percentage of cell viability against the inhibitor concentration to calculate the EC50 value.

Visualizing Key Pathways and Workflows

RIPK1_Signaling_Pathway RIPK1 Signaling Pathway cluster_tnfr1 TNFR1 Complex TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNFα binding TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP cIAP1/2 TRAF2->cIAP NFkB NF-κB Activation (Inflammation) RIPK1->NFkB Scaffold function RIPK3 RIPK3 RIPK1->RIPK3 Kinase activity (Caspase-8 inhibited) Casp8 Caspase-8 RIPK1->Casp8 Kinase activity Apoptosis Apoptosis Necroptosis Necroptosis MLKL MLKL RIPK3->MLKL MLKL->Necroptosis Casp8->Apoptosis RIPK1_IN_18 RIPK1-IN-18 sulfate hydrate RIPK1_IN_18->RIPK1 Inhibits kinase activity

Caption: RIPK1 Signaling Pathway and Point of Inhibition.

Target_Validation_Workflow Target Engagement Validation Workflow cluster_direct Direct Target Engagement cluster_downstream Downstream Functional Effects start Start: RIPK1 Inhibitor (e.g., RIPK1-IN-18) CETSA CETSA start->CETSA NanoBRET NanoBRET start->NanoBRET pRIPK1_WB p-RIPK1 Western Blot start->pRIPK1_WB NFkB_IF NF-κB Translocation (IF) start->NFkB_IF Viability Cell Viability (Necroptosis) start->Viability end Conclusion: Validated Target Engagement CETSA->end Confirms direct binding NanoBRET->end Quantifies binding affinity pRIPK1_WB->end Confirms kinase inhibition NFkB_IF->end Assesses scaffold function inhibition Viability->end Measures functional outcome

Caption: Experimental Workflow for RIPK1 Target Validation.

References

A Comparative Guide to RIPK1 Inhibitors: RIPK1-IN-18 Sulfate Hydrate vs. Necrostatin-1 and Other Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various inhibitors targeting Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of inflammation and cell death. The focus is on the objective performance of these inhibitors, supported by available experimental data. We will delve into a comparative analysis of RIPK1-IN-18 sulfate (B86663) hydrate (B1144303), the well-established inhibitor Necrostatin-1, and the clinical candidate GSK2982772.

Receptor-Interacting Protein Kinase 1 (RIPK1) is a key cellular signaling mediator that plays a pivotal role in both cell survival and programmed cell death pathways, including apoptosis and necroptosis.[1][2] Its dysregulation has been implicated in a range of inflammatory and neurodegenerative diseases, making it a prime target for therapeutic intervention. This has led to the development of numerous small molecule inhibitors aimed at modulating its kinase activity.

Mechanism of Action of RIPK1 Inhibitors

RIPK1 inhibitors function by targeting the kinase domain of the RIPK1 protein. This inhibition prevents the autophosphorylation of RIPK1, a crucial step for the recruitment and activation of downstream signaling molecules like RIPK3 and MLKL, which are essential for the execution of necroptosis. By blocking this cascade, these inhibitors can effectively prevent necroptotic cell death and the subsequent release of pro-inflammatory molecules. Necrostatin-1, for instance, is an allosteric inhibitor that binds to a hydrophobic pocket of the RIPK1 kinase domain, locking it in an inactive conformation.

Quantitative Comparison of RIPK1 Inhibitors

InhibitorTargetIn Vitro Potency (IC50/EC50)Cellular Potency (EC50)Key Selectivity Information
RIPK1-IN-18 sulfate hydrate RIPK1Data not publicly availableData not publicly availableDescribed as a potent RIPK1 inhibitor for autoimmune disease research.
Necrostatin-1 (Nec-1) RIPK1 KinaseEC50: 182 nM (in vitro kinase assay)[4]EC50: 490 nM (TNF-α-induced necroptosis in Jurkat cells)Known to inhibit indoleamine 2,3-dioxygenase (IDO). A more selective analog, Necrostatin-1s, shows over 1000-fold selectivity for RIPK1 over a panel of 485 kinases.[5]
GSK2982772 Human RIPK1IC50: 1.0 nM (Fluorescence Polarization assay)[1]IC50: 1.6 nM (Cellular ATP levels)Highly selective, with no significant inhibition of over 339 other kinases at 10 µM.[6][7]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate interpretation and replication of efficacy data for RIPK1 inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human RIPK1 enzyme

  • Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Myelin Basic Protein (MBP) as a substrate

  • Test inhibitor (e.g., this compound, Necrostatin-1)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • Add the test inhibitor and RIPK1 enzyme to the wells of the plate.

  • Initiate the kinase reaction by adding a mixture of ATP and MBP substrate.

  • Incubate the plate at 30°C for a specified time (e.g., 1 hour).

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader. The IC50 value is calculated from the dose-response curve.

Cellular Necroptosis Assay

This assay measures the ability of a compound to protect cells from necroptotic cell death.

Materials:

  • Human (e.g., HT-29) or murine (e.g., L929) cell lines susceptible to necroptosis.

  • Cell culture medium and supplements.

  • TNF-α (Tumor Necrosis Factor-alpha)

  • Smac mimetic (e.g., BV6)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • Test inhibitor

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test inhibitor for 1-2 hours.

  • Induce necroptosis by adding a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor.

  • Incubate the plate for 18-24 hours.

  • Measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP levels.

  • The EC50 value, representing the concentration at which the inhibitor provides 50% protection from cell death, is determined from the dose-response curve.

Visualizing the Landscape of RIPK1 Inhibition

RIPK1 Signaling Pathway and Inhibitor Intervention

The following diagram illustrates the central role of RIPK1 in the necroptosis signaling pathway and the point of intervention for inhibitors like this compound and Necrostatin-1.

G TNFR TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR->ComplexI Recruits TNFa TNF-α TNFa->TNFR Binds RIPK1_active p-RIPK1 ComplexI->RIPK1_active Deubiquitination Survival NF-κB Activation (Cell Survival) ComplexI->Survival Necrosome Necrosome (RIPK1-RIPK3) RIPK1_active->Necrosome Forms RIPK3 RIPK3 RIPK3->Necrosome pRIPK3 p-RIPK3 MLKL MLKL pRIPK3->MLKL pMLKL p-MLKL (Oligomer) MLKL->pMLKL Phosphorylates Necroptosis Necroptosis (Cell Lysis) pMLKL->Necroptosis Induces Necrosome->pRIPK3 Phosphorylates Inhibitor RIPK1 Inhibitors (e.g., RIPK1-IN-18, Nec-1) Inhibitor->RIPK1_active Inhibits G cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis cluster_2 Selectivity Profiling cluster_3 Data Comparison & Analysis A1 Biochemical Kinase Assay (e.g., ADP-Glo) A2 Determine IC50 Values A1->A2 D1 Compare Potency, Efficacy, and Selectivity A2->D1 B1 Cellular Necroptosis Assay (e.g., CellTiter-Glo) B2 Determine EC50 Values B1->B2 B2->D1 C1 Kinase Panel Screening C2 Assess Off-Target Effects C1->C2 C2->D1

References

Selectivity profile of RIPK1-IN-18 sulfate hydrate against other kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the selectivity of inhibitors targeting Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammation and cell death.[1][2][3] While specific quantitative selectivity data for RIPK1-IN-18 sulfate (B86663) hydrate (B1144303) against a broad kinase panel is not publicly available, this document outlines the typical performance of selective RIPK1 inhibitors and the methodologies used to determine their selectivity profiles.

Comparative Selectivity of RIPK1 Inhibitors

The development of highly selective kinase inhibitors is crucial to minimize off-target effects and potential toxicity. An ideal RIPK1 inhibitor should demonstrate potent inhibition of RIPK1 with minimal activity against other kinases. The selectivity of an inhibitor is often assessed by screening it against a large panel of kinases, and the results are typically presented as the percentage of inhibition at a specific concentration or as IC50/Kd values.

Below is a table summarizing the selectivity profiles of two representative RIPK1 inhibitors. This data illustrates the high degree of selectivity that can be achieved.

CompoundAssay TypeNumber of Kinases ScreenedKinases with >50% Inhibition (at 10 µM)Reference
GSK2982772 Reaction Biology Core Kinase Panel339None[4]
PK68 KINOMEscan>450TRKA, TRKB, TRKC, TNIK, LIMK2[2]

Note: The selectivity profile for RIPK1-IN-18 sulfate hydrate is not currently available in the public domain.

Experimental Protocols for Kinase Selectivity Profiling

Accurate determination of a compound's selectivity is fundamental to its development as a therapeutic agent. Several robust platforms are widely used for kinase inhibitor profiling.

KINOMEscan™ Competition Binding Assay

This method measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on a solid support is quantified by qPCR.

Experimental Workflow:

  • Preparation: Kinase-tagged T7 phage, an immobilized ligand, and the test compound are prepared.

  • Binding Competition: The test compound is incubated with the kinase-tagged phage and the immobilized ligand in a multi-well plate. Compounds that bind to the kinase active site prevent the kinase from binding to the immobilized ligand.

  • Quantification: The amount of kinase bound to the immobilized ligand is determined by quantitative PCR (qPCR) of the DNA tag on the phage.

  • Data Analysis: Results are reported as "percent of control" (DMSO), where a lower percentage indicates stronger inhibition. Dissociation constants (Kd) can be determined from 11-point dose-response curves.[5][6][7]

G cluster_0 KINOMEscan™ Workflow A Kinase-tagged Phage + Immobilized Ligand + Test Compound B Incubation & Competition Binding A->B C Quantification of Bound Kinase via qPCR B->C D Data Analysis (% of Control / Kd) C->D

Caption: KINOMEscan™ Experimental Workflow.

ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Experimental Workflow:

  • Kinase Reaction: The kinase, substrate, ATP, and the test compound are incubated in a multi-well plate.

  • Reaction Termination and ATP Depletion: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete any remaining ATP.

  • ADP to ATP Conversion: Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced into ATP.

  • Luminescence Detection: The newly synthesized ATP is measured using a luciferase/luciferin reaction, generating a luminescent signal that is proportional to the initial kinase activity.

  • Data Analysis: Luminescence is measured with a plate reader, and percent inhibition is calculated relative to a DMSO control to determine IC50 values.[8][9][10]

G cluster_1 ADP-Glo™ Assay Workflow A Kinase + Substrate + ATP + Inhibitor B Kinase Reaction A->B C Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) B->C D Add Kinase Detection Reagent (ADP -> ATP) C->D E Measure Luminescence D->E

Caption: ADP-Glo™ Assay Experimental Workflow.

Transcreener® ADP² Kinase Assay

This is a homogenous, competitive immunoassay that directly detects the ADP produced by a kinase reaction using a highly specific antibody and a fluorescent tracer.

Experimental Workflow:

  • Kinase Reaction: The kinase reaction is performed in the presence of the test compound.

  • ADP Detection: The Transcreener® ADP² Detection Mixture, containing an ADP antibody and a fluorescent tracer, is added to the reaction.

  • Competition and Signal Change: ADP produced by the kinase competes with the fluorescent tracer for binding to the antibody. This displacement of the tracer results in a change in its fluorescent properties (e.g., fluorescence polarization).

  • Signal Measurement: The change in fluorescence is measured on a plate reader.

  • Data Analysis: The signal is correlated to the amount of ADP produced, and inhibitor potency (IC50) is determined.[11][12]

G cluster_2 Transcreener® ADP² Assay Workflow A Kinase Reaction with Inhibitor B Add ADP² Detection Mix (Antibody + Tracer) A->B C Competition between ADP and Tracer B->C D Measure Fluorescence Change C->D

Caption: Transcreener® ADP² Assay Experimental Workflow.

RIPK1 Signaling Pathways

RIPK1 is a key signaling node that regulates multiple cellular processes, including inflammation and programmed cell death pathways such as apoptosis and necroptosis. Its kinase activity is essential for the induction of necroptosis.

G TNFR1 TNFR1 ComplexI Complex I TNFR1->ComplexI RIPK1 RIPK1 RIPK1->ComplexI ComplexIIa Complex IIa RIPK1->ComplexIIa ComplexIIb Complex IIb (Necrosome) RIPK1->ComplexIIb TRADD TRADD TRADD->ComplexI TRAF2 TRAF2 TRAF2->ComplexI cIAP12 cIAP1/2 cIAP12->ComplexI NFkB NF-κB Activation (Inflammation, Survival) ComplexI->NFkB Ubiquitination ComplexI->ComplexIIa ComplexI->ComplexIIb FADD FADD FADD->ComplexIIa Casp8 Caspase-8 Casp8->ComplexIIa Apoptosis Apoptosis RIPK3 RIPK3 RIPK3->ComplexIIb MLKL MLKL Necroptosis Necroptosis MLKL->Necroptosis Oligomerization & Membrane Permeabilization ComplexIIa->Apoptosis Activation ComplexIIb->MLKL Phosphorylation

Caption: Simplified RIPK1 Signaling Pathways.

References

Comparative Efficacy of RIPK1-IN-18 Sulfate Hydrate and Alternative RIPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of RIPK1 Inhibitor Performance with Supporting Experimental Data

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator in programmed cell death and inflammation, making it a key therapeutic target for a range of autoimmune and neurodegenerative diseases. The development of potent and selective RIPK1 inhibitors is a significant area of research. This guide provides a comparative analysis of RIPK1-IN-18 sulfate (B86663) hydrate (B1144303) and other notable RIPK1 inhibitors, focusing on their performance in key biochemical and cellular assays.

Quantitative Performance Comparison

InhibitorTargetAssay TypeIC50 / EC50 (nM)Reference
RIPK1-IN-18 sulfate hydrate RIPK1Biochemical/CellularPotent inhibitor[1][2]
GSK2982772 Human RIPK1Biochemical16[3]
Monkey RIPK1Biochemical20[3]
Human U937 cellsNecroptosis Assay6.3[3]
Necrostatin-1 (Nec-1) RIPK1Biochemical (EC50)182[4]
Jurkat cellsNecroptosis Assay (EC50)494[5]
RIPA-56 RIPK1Biochemical (IC50)13[6][7]
L929 cellsNecroptosis Assay (EC50)27[7][8]
PK68 RIPK1Biochemical (IC50)90[8]
Human/Mouse cellsNecroptosis Assay (EC50)14–22[9]

Understanding RIPK1 Signaling

RIPK1 is a serine/threonine kinase that plays a dual role in cellular signaling. It can act as a scaffold protein to promote cell survival and inflammation through the activation of NF-κB, or its kinase activity can trigger programmed cell death pathways, namely apoptosis and necroptosis. The decision between these fates is tightly regulated by post-translational modifications of RIPK1, such as ubiquitination and phosphorylation.

RIPK1_Signaling_Pathway RIPK1 Signaling Pathways cluster_survival Cell Survival & Inflammation cluster_death Cell Death TNFR1 TNFR1 Complex I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex I TNFα binding NF-kB Activation NF-κB Activation Complex I->NF-kB Activation RIPK1 Ubiquitination Complex IIa Complex IIa (RIPK1, FADD, Caspase-8) Complex I->Complex IIa Deubiquitination Complex IIb (Necrosome) Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) Complex I->Complex IIb (Necrosome) Deubiquitination Caspase-8 inhibition Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Activation->Pro-inflammatory Cytokines Apoptosis Apoptosis Complex IIa->Apoptosis Necroptosis Necroptosis Complex IIb (Necrosome)->Necroptosis MLKL phosphorylation RIPK1 Inhibitors RIPK1 Inhibitors RIPK1 Inhibitors->Complex IIa RIPK1 Inhibitors->Complex IIb (Necrosome)

RIPK1 signaling in survival, apoptosis, and necroptosis.

Experimental Protocols

Reproducibility of experiments is paramount in scientific research. Below are detailed methodologies for key assays used to evaluate the performance of RIPK1 inhibitors.

In Vitro RIPK1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay quantifies the enzymatic activity of RIPK1 by measuring the amount of ADP produced in the kinase reaction.

Workflow:

Kinase_Assay_Workflow Start Start Prepare Reagents Prepare RIPK1 enzyme, substrate, ATP, and inhibitor dilutions Start->Prepare Reagents Kinase Reaction Incubate RIPK1, substrate, and inhibitor Prepare Reagents->Kinase Reaction Add ATP Initiate reaction with ATP Kinase Reaction->Add ATP Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent Add ATP->Stop Reaction & Deplete ATP Convert ADP to ATP Add Kinase Detection Reagent Stop Reaction & Deplete ATP->Convert ADP to ATP Measure Luminescence Read plate on luminometer Convert ADP to ATP->Measure Luminescence End End Measure Luminescence->End

Workflow for a typical in vitro RIPK1 kinase assay.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compounds (e.g., this compound). Prepare a reaction buffer containing recombinant RIPK1 enzyme and a suitable substrate (e.g., myelin basic protein).

  • Kinase Reaction: Add the RIPK1 enzyme, substrate, and inhibitor to a microplate and incubate to allow for compound binding.

  • ATP Addition: Initiate the kinase reaction by adding a solution of ATP.

  • Reaction Termination: After a defined incubation period, stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP, which then drives a luciferase reaction, producing a luminescent signal.

  • Data Analysis: Measure the luminescence, which is proportional to the amount of ADP produced and thus the RIPK1 kinase activity. Calculate the IC50 value from the dose-response curve.

Cellular Necroptosis Inhibition Assay

This cell-based assay measures the ability of a compound to protect cells from necroptotic cell death induced by specific stimuli.

Workflow:

Necroptosis_Assay_Workflow Start Start Cell Seeding Seed cells (e.g., HT-29) in a 96-well plate Start->Cell Seeding Compound Treatment Treat cells with serial dilutions of inhibitor Cell Seeding->Compound Treatment Induce Necroptosis Add TNFα, Smac mimetic, and z-VAD-fmk (T/S/Z) Compound Treatment->Induce Necroptosis Incubation Incubate for 12-24 hours Induce Necroptosis->Incubation Measure Cell Death Assess cell viability (e.g., LDH release) or protein phosphorylation (Western Blot) Incubation->Measure Cell Death End End Measure Cell Death->End

Workflow for a cellular necroptosis inhibition assay.

Methodology (LDH Release):

  • Cell Culture: Plate a suitable cell line (e.g., human HT-29 colon adenocarcinoma cells) in a 96-well plate and allow them to adhere.

  • Compound Incubation: Treat the cells with various concentrations of the RIPK1 inhibitor for a short period.

  • Necroptosis Induction: Induce necroptosis by adding a combination of TNFα, a Smac mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (e.g., z-VAD-fmk) to block apoptosis.

  • Incubation: Incubate the cells for a sufficient time to allow for necroptosis to occur (typically 12-24 hours).

  • LDH Measurement: Measure the amount of lactate (B86563) dehydrogenase (LDH) released into the cell culture medium, which is an indicator of plasma membrane rupture and cell death.

  • Data Analysis: Calculate the percentage of cell death inhibition at each inhibitor concentration and determine the EC50 value.

Methodology (Western Blot for pMLKL):

  • Follow steps 1-4 of the LDH release assay.

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated MLKL (a downstream marker of RIPK1 activation in the necroptosis pathway) and total MLKL as a loading control.

  • Analysis: The reduction in the pMLKL signal in the presence of the inhibitor confirms its activity in the cellular context.

References

A Researcher's Guide to Controls for RIPK1-IN-18 Sulfate Hydrate Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing robust and reliable assays is paramount to the successful evaluation of novel kinase inhibitors. This guide provides a comprehensive comparison of positive and negative controls for use in biochemical and cellular assays involving the potent RIPK1 inhibitor, RIPK1-IN-18 sulfate (B86663) hydrate (B1144303).[1] The inclusion of appropriate controls is critical for validating assay performance and ensuring the specificity of the observed inhibitory effects.

Understanding RIPK1 Signaling

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a key regulator of cellular signaling pathways that govern inflammation, apoptosis (programmed cell death), and necroptosis (a form of regulated necrosis).[2][3] Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory and neurodegenerative diseases, making it a compelling target for therapeutic intervention.[4] RIPK1's multifaceted role is highlighted in its participation in the tumor necrosis factor (TNF) receptor 1 (TNFR1) signaling pathway. Upon TNFα binding, RIPK1 can either promote cell survival and inflammation through the NF-κB pathway or trigger cell death via apoptosis or necroptosis.

Caption: Simplified RIPK1 signaling pathways upon TNFα stimulation.

Comparison of Controls for RIPK1 Assays

The selection of appropriate positive and negative controls is crucial for the interpretation of data from both biochemical and cell-based assays.

Control Type Control Agent/Method Assay Type Purpose Typical Concentration/Condition Advantages Disadvantages
Positive Control Necrostatin-1s (Nec-1s)Biochemical & CellularTo confirm that the assay can detect RIPK1 inhibition.1-30 µMWell-characterized, potent, and more specific than Nec-1.[5][6][7]Can have off-target effects at high concentrations.
Positive Control GSK2982772Biochemical & CellularTo provide a clinically relevant positive control for RIPK1 inhibition.10 nM - 1 µMClinically evaluated, potent, and selective RIPK1 inhibitor.[8]May not be readily available for all researchers.
Negative Control Vehicle (e.g., DMSO)Biochemical & CellularTo establish a baseline of 100% RIPK1 activity and control for solvent effects.[2][9][10]Kept constant across all treatments (typically ≤0.1%).[9][10]Essential for calculating percent inhibition.High concentrations can be toxic to cells.[9][10]
Negative Control No-Enzyme ControlBiochemicalTo determine the background signal in the absence of enzymatic activity.[9]Reaction mixture without the RIPK1 enzyme.Crucial for correcting for non-enzymatic signal.Not applicable to cellular assays.
Negative Control Necrostatin-1i (Nec-1i)CellularTo serve as a structurally similar but inactive control for Nec-1/Nec-1s.[5][7]1-30 µMHelps to demonstrate that the observed effect is due to RIPK1 inhibition and not a non-specific compound effect.May retain some residual activity at higher concentrations.[5]
Negative Control Kinase-Dead RIPK1 Mutant (e.g., D138N, K45A)CellularTo confirm that the inhibitor's effect is specifically mediated through the kinase activity of RIPK1.[11][12][13][14]Expression of the mutant protein in cells.Provides strong genetic evidence for target specificity.[12][14]Requires genetic manipulation of cell lines.

Experimental Protocols

Below are detailed methodologies for a common biochemical and a cellular assay for evaluating RIPK1-IN-18 sulfate hydrate.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay measures the amount of ADP produced, which is proportional to RIPK1 kinase activity.

Caption: Workflow for a typical in vitro kinase assay.

Materials:

  • Recombinant human RIPK1 enzyme

  • Kinase assay buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)

  • ATP

  • This compound

  • Positive Control: Necrostatin-1s

  • Negative Control: DMSO (vehicle)

  • ADP-Glo™ Kinase Assay Kit

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of this compound and Necrostatin-1s in DMSO.

  • To the assay wells, add the diluted compounds or an equivalent volume of DMSO for the vehicle control.

  • Add the RIPK1 enzyme to all wells except the "no-enzyme" control wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate for 60 minutes at room temperature.[3]

  • Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30-60 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value.

Cellular Necroptosis Assay

This assay measures the ability of an inhibitor to protect cells from TNFα-induced necroptosis.

Materials:

  • HT-29 or L929 cells

  • Cell culture medium

  • Human or mouse TNFα

  • Smac mimetic (e.g., BV6 or SM-164)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • This compound

  • Positive Control: Necrostatin-1s

  • Negative Controls: DMSO, Necrostatin-1i

  • Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of this compound and the positive and negative controls for 1-2 hours.

  • Induce necroptosis by adding a combination of TNFα, a Smac mimetic, and a pan-caspase inhibitor (TSZ).

  • Incubate the plates for 24-48 hours.

  • Measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP levels.

  • Calculate the percent protection for each compound concentration relative to the vehicle-treated, TSZ-stimulated control and determine the EC₅₀ value.

By employing a comprehensive set of positive and negative controls as outlined in this guide, researchers can confidently assess the potency and specificity of this compound, thereby generating high-quality, reproducible data for their drug discovery and development programs.

References

Navigating the Kinase Landscape: A Comparative Guide to RIPK1 Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a kinase inhibitor is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of the selectivity of RIPK1-IN-18 sulfate (B86663) hydrate (B1144303) and other prominent RIPK1 inhibitors. While specific cross-reactivity data for RIPK1-IN-18 sulfate hydrate is not publicly available, we present a detailed comparison of well-characterized alternatives to inform your research.

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and programmed cell death pathways, including necroptosis and apoptosis. Its role in a variety of inflammatory diseases and neurodegenerative disorders has made it a compelling target for therapeutic intervention. A key consideration in the development and application of RIPK1 inhibitors is their selectivity, as off-target kinase inhibition can lead to unforeseen biological consequences and toxicity.

This guide summarizes the available cross-reactivity data for several widely used RIPK1 inhibitors, provides an overview of the experimental methods used to determine kinase selectivity, and visualizes the relevant signaling pathway and experimental workflows.

Comparative Selectivity of RIPK1 Inhibitors

While described as a potent RIPK1 inhibitor, detailed kinase selectivity screening data for this compound is not currently available in the public domain. To provide a framework for comparison, the table below summarizes the selectivity profiles of several alternative and well-characterized RIPK1 inhibitors.

InhibitorPrimary Target(s)Selectivity Profile HighlightsData Source Type
This compound RIPK1No quantitative selectivity data publicly available.Vendor Information
GSK2982772 RIPK1Highly selective with over 1,000-fold selectivity against a panel of 339 kinases.[1] Inactive against all other kinases tested at 10 µM.Kinase Panel Screen[2]
GSK'074 RIPK1, RIPK3Dual inhibitor of RIPK1 and RIPK3.[3][4] KINOMEscan™ against 468 kinases showed high affinity for RIPK1 and RIPK3 with limited off-target binding.[5]KINOMEscan™[5]
Necrostatin-1s (Nec-1s) RIPK1A more specific version of Necrostatin-1, lacking the off-target inhibition of indoleamine 2,3-dioxygenase (IDO).[6] Reported to be over 1000-fold selective for RIPK1 against a panel of 485 kinases.[7]Kinase Panel Screen[7][8]
Ponatinib Multi-targetedA broad-spectrum kinase inhibitor targeting BCR-ABL, VEGFR, FGFR, and others, in addition to RIPK1.[9] Known for significant off-target effects, including cardiotoxicity.[9]General Literature[9]

Experimental Protocols for Kinase Selectivity Profiling

The determination of a compound's kinase selectivity is a critical step in its preclinical characterization. Various methodologies are employed to assess the interaction of an inhibitor with a broad spectrum of kinases.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay is a common method to quantify the enzymatic activity of a kinase and the inhibitory potential of a compound. It measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human kinases (a panel representing the human kinome)

  • Kinase-specific substrates

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • Test compound at various concentrations

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagents)

  • Multi-well assay plates (e.g., 384-well)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Assay Plate Setup: Add a small volume of the diluted compound or DMSO (as a vehicle control) to the assay wells.

  • Kinase Addition: Add the specific recombinant kinase enzyme to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding the ATP and substrate solution.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the enzymatic reaction to proceed.

  • Reaction Termination and ATP Depletion: Add a reagent (e.g., ADP-Glo™ Reagent) to terminate the kinase reaction and deplete any remaining ATP. Incubate as per the manufacturer's instructions.

  • Signal Generation: Add a detection reagent (e.g., Kinase Detection Reagent) to convert the generated ADP to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. The IC₅₀ value (the concentration at which 50% of the kinase activity is inhibited) is then determined by fitting the data to a dose-response curve.

Competitive Binding Assay (e.g., KINOMEscan™)

This method assesses the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases.

Procedure:

  • Kinase Library: A large panel of DNA-tagged kinases is used.

  • Compound Incubation: The test compound is incubated with the kinase panel.

  • Competitive Binding: An immobilized, active-site directed ligand is introduced. Kinases that are not bound by the test compound will bind to the immobilized ligand.

  • Quantification: The amount of each kinase bound to the immobilized ligand is quantified, typically using quantitative PCR (qPCR) of the DNA tags.

  • Data Analysis: The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, relative to a DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase.

Visualizing the Landscape

To better understand the context of RIPK1 inhibition and the methodologies for assessing selectivity, the following diagrams are provided.

RIPK1_Signaling_Pathway cluster_complex_I Complex I Formation cluster_complex_IIa Apoptotic Complex cluster_complex_IIb Necrosome Formation TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD RIPK1 RIPK1 TRADD->RIPK1 TRAF2 TRAF2 TRADD->TRAF2 NFkB NF-κB Activation (Survival, Inflammation) RIPK1->NFkB FADD FADD RIPK1->FADD RIPK3 RIPK3 RIPK1->RIPK3 cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 LUBAC LUBAC LUBAC->RIPK1 Ubiquitination Complex_I Complex I Caspase8 Caspase-8 FADD->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis Complex_IIa Complex IIa MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis Complex_IIb Complex IIb (Necrosome) RIPK1_IN_18 RIPK1-IN-18 sulfate hydrate RIPK1_IN_18->RIPK1 Inhibition

Caption: RIPK1 signaling pathway and point of inhibition.

Kinase_Selectivity_Workflow start Start compound_prep Prepare Serial Dilutions of Test Compound start->compound_prep plate_setup Dispense Compound/DMSO to Assay Plate compound_prep->plate_setup add_kinase Add Recombinant Kinase from Panel plate_setup->add_kinase initiate_reaction Initiate Reaction with ATP/Substrate add_kinase->initiate_reaction incubation Incubate at Room Temp initiate_reaction->incubation terminate_reaction Terminate Reaction & Deplete ATP incubation->terminate_reaction add_detection Add Detection Reagent (Luminescence) terminate_reaction->add_detection read_plate Measure Luminescence add_detection->read_plate analyze_data Calculate % Inhibition and IC50 Values read_plate->analyze_data end End analyze_data->end

Caption: Workflow for a biochemical kinase selectivity assay.

References

A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of RIPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator in regulated cell death pathways, including apoptosis and necroptosis, as well as in inflammatory signaling. Its pivotal role in a variety of inflammatory and neurodegenerative diseases has made it a prime therapeutic target. This guide provides an objective comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of several key RIPK1 inhibitors, supported by experimental data to aid researchers in their drug development endeavors.

Pharmacokinetic and Pharmacodynamic Data Summary

The following tables summarize the available quantitative data for prominent RIPK1 inhibitors.

Table 1: In Vitro Potency and Selectivity

InhibitorTargetIC50 (nM)SelectivityReference
GSK2982772 Human RIPK116>10,000-fold over a panel of 339 kinases[1]
Monkey RIPK120[2][3][4]
Mouse RIPK12,500[1]
U937 cells (necroptosis)6.3[1]
L929 cells (necroptosis)1,300[1]
SAR443820 (DNL788) Human PBMCs (RIPK1 activity)3.16Selective[5]
iPSC-derived microglia (RIPK1 activity)1.6[5]
Necrostatin-1 RIPK1 (in vitro)182Allosteric inhibitor[6]
Necroptosis490[6]

Table 2: Human Pharmacokinetic Parameters

InhibitorDose RouteDosing RegimenTmax (hours)CmaxT½ (hours)Accumulation RatioBioavailabilityReference
GSK2982772 OralSingle Ascending Dose (0.1-120 mg)1.5 - 2.5Dose-proportional2 - 3No evidence of accumulation-[1]
SAR443820 (DNL788) OralSingle Ascending Dose1.0 - 1.5Dose-proportional5.7 - 8.0~1.5-fold (BID)High brain penetrance (CSF:unbound plasma ratio 0.8-1.3)[5][7][8][9]
Multiple Ascending Dose1.0 - 2.07.2 - 8.9[7][9]
SIR2446M OralSingle & Multiple Ascending Doses-Dose-proportional11 - 191.2 - 1.6-[10][11][12]
SAR443060 (DNL747) OralSingle Dose (100-400 mg)2 - 4Less than dose-proportional--CNS penetrant[13]

Table 3: Pharmacodynamic Parameters - Target Engagement

InhibitorDose RegimenPopulationTarget EngagementMethodReference
GSK2982772 60 mg and 120 mg BID for 14 daysHealthy Volunteers>90% over 24 hoursImmunoassay (detects conformational change)[1]
SAR443820 (DNL788) Multiple DosingHealthy Volunteers~90% inhibition of pS166-RIPK1 at troughpS166-RIPK1 measurement in PBMCs[7][9]
SIR2446M 30-400 mg repeated dosesHealthy Volunteers~90%Ex vivo stimulation of PBMCs to undergo necroptosis[10][11][12]
SAR443060 (DNL747) 50 mg BID for 28 daysPatients with ALS65.92% inhibition of pRIPK1 at troughpRIPK1 measurement in PBMCs[14][15]
Patients with AD81.83% inhibition of pRIPK1 at trough[13]

Experimental Protocols

A summary of the key experimental methodologies used to generate the data presented above is provided below.

RIPK1 Kinase Activity Assay (ADP-Glo™)

This assay quantifies the kinase activity of RIPK1 by measuring the amount of ADP produced during the phosphorylation reaction.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay performed in two steps. First, the kinase reaction is terminated, and any remaining ATP is depleted by the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which then serves as a substrate for a luciferase/luciferin reaction, producing a luminescent signal that is proportional to the initial kinase activity.[16]

General Protocol:

  • Kinase Reaction: Recombinant human RIPK1 enzyme is incubated with a substrate (e.g., Myelin Basic Protein) and ATP in a reaction buffer. The inhibitor of interest is added at various concentrations.

  • ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to the reaction to stop the kinase activity and deplete the remaining ATP.

  • ADP to ATP Conversion and Detection: The Kinase Detection Reagent is added, which contains an enzyme that converts ADP to ATP and the necessary components for the luciferase reaction.

  • Measurement: The luminescence is measured using a plate reader. The signal intensity is correlated with the amount of ADP produced and thus the RIPK1 kinase activity.

Cellular Target Engagement Assay: Measurement of Phosphorylated RIPK1 (pS166)

This assay is a common pharmacodynamic marker to assess the extent of RIPK1 inhibition in a cellular context.

Principle: RIPK1 autophosphorylation at Serine 166 (pS166) is a key indicator of its activation.[17] Inhibition of RIPK1 kinase activity by a compound will lead to a decrease in the levels of pS166-RIPK1. This can be quantified using immunoassays.

General Protocol for PBMCs:

  • Blood Collection and PBMC Isolation: Whole blood is collected from subjects. Peripheral blood mononuclear cells (PBMCs) are isolated using standard density gradient centrifugation.

  • (Optional) Ex vivo Stimulation: In some protocols, isolated PBMCs are stimulated with an agent like TNF-α to induce RIPK1 activation.[18]

  • Cell Lysis: PBMCs are lysed to release cellular proteins.

  • Quantification of pS166-RIPK1: The level of pS166-RIPK1 in the cell lysate is measured using a sensitive immunoassay, such as an electrochemiluminescence assay (e.g., Meso Scale Discovery) or HTRF (Homogeneous Time Resolved Fluorescence).[19] These assays typically use a pair of antibodies, one specific for pS166-RIPK1 and another that recognizes total RIPK1, to ensure accurate quantification of the phosphorylation status.

Cellular Target Engagement Assay: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a biophysical method that measures the direct binding of a drug to its target protein in a cellular environment.

Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. When cells are heated, unbound proteins denature and aggregate at a specific temperature, while ligand-bound proteins remain soluble at higher temperatures. This difference in thermal stability can be quantified to determine target engagement.[20][21]

General Protocol:

  • Cell Treatment: Intact cells are incubated with the RIPK1 inhibitor at various concentrations.

  • Heat Shock: The cell suspensions are heated to a specific temperature for a short duration.

  • Cell Lysis: The cells are lysed, typically by freeze-thaw cycles or with a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: The cell lysate is centrifuged to separate the soluble fraction (containing stabilized, ligand-bound protein) from the aggregated, denatured proteins.

  • Quantification of Soluble RIPK1: The amount of soluble RIPK1 in the supernatant is quantified using a specific detection method, such as Western blotting, ELISA, or AlphaScreen®.

  • Data Analysis: The amount of soluble RIPK1 is plotted against the inhibitor concentration to generate a dose-response curve and determine the extent of target engagement.

Signaling Pathway and Experimental Workflow Diagrams

RIPK1_Signaling_Pathway cluster_ComplexI cluster_ComplexIIa cluster_ComplexIIb TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD ComplexI Complex I TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 cIAP1_2->RIPK1 K63-Ub LUBAC LUBAC LUBAC->RIPK1 M1-Ub TAK1 TAK1 RIPK1->TAK1 IKK IKK Complex RIPK1->IKK FADD FADD RIPK1->FADD RIPK3 RIPK3 RIPK1->RIPK3 p ComplexIIa Complex IIa ComplexIIb Complex IIb (Necrosome) TAK1->IKK NFkB NF-κB IKK->NFkB Inflammation Inflammation/ Survival NFkB->Inflammation Casp8 Caspase-8 FADD->Casp8 Casp8->RIPK1 Cleavage Casp8->RIPK3 Cleavage Apoptosis Apoptosis Casp8->Apoptosis MLKL MLKL RIPK3->MLKL p Necroptosis Necroptosis MLKL->Necroptosis

Caption: RIPK1 Signaling Pathway upon TNFα Stimulation.

Experimental_Workflow start Start: Select RIPK1 Inhibitor and Assay Type cell_culture Cell Culture/ PBMC Isolation start->cell_culture inhibitor_treatment Inhibitor Treatment (Dose-Response) cell_culture->inhibitor_treatment stimulation Stimulation (e.g., TNFα) inhibitor_treatment->stimulation assay_specific_step Assay-Specific Step stimulation->assay_specific_step kinase_assay Kinase Reaction assay_specific_step->kinase_assay Kinase Assay cetsa_assay Heat Shock assay_specific_step->cetsa_assay CETSA pripk1_assay Cell Lysis assay_specific_step->pripk1_assay pRIPK1 Assay detection Detection kinase_assay->detection cetsa_assay->pripk1_assay pripk1_assay->detection luminescence Luminescence (ADP-Glo) detection->luminescence western_blot Western Blot/ELISA (CETSA, pRIPK1) detection->western_blot data_analysis Data Analysis: IC50/EC50 Determination, Target Engagement % luminescence->data_analysis western_blot->data_analysis end End: Comparative Assessment data_analysis->end

Caption: General Experimental Workflow for RIPK1 Inhibitor Evaluation.

References

In vivo efficacy comparison of RIPK1-IN-18 sulfate hydrate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the in-vivo performance of RIPK1 inhibitors is crucial for researchers in immunology, neurodegenerative diseases, and inflammatory disorders. This guide provides a comparative overview of RIPK1-IN-18 sulfate (B86663) hydrate (B1144303) and other key RIPK1 inhibitors, focusing on their in-vivo efficacy, supported by experimental data and detailed protocols.

While in-vivo efficacy data for RIPK1-IN-18 sulfate hydrate is not extensively available in the public domain, it is described as a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) with potential applications in autoimmune disease research.[1] To provide a valuable comparative context, this guide will focus on the well-documented in-vivo efficacy of other prominent RIPK1 inhibitors, namely Necrostatin-1s (Nec-1s) and GSK2982772. This information can serve as a benchmark for evaluating novel inhibitors like this compound.

The Role of RIPK1 in Disease

RIPK1 is a critical serine/threonine kinase that functions as a key regulator of cellular stress responses, inflammation, and cell death pathways, including apoptosis and necroptosis. Dysregulation of RIPK1 activity has been implicated in a wide range of inflammatory and neurodegenerative diseases. The kinase activity of RIPK1 is essential for the induction of necroptosis, a form of programmed necrosis that contributes to tissue damage and inflammation. Therefore, inhibiting RIPK1 kinase activity presents a promising therapeutic strategy for various diseases.

Comparative Efficacy of RIPK1 Inhibitors

Here, we summarize the in-vivo efficacy of two well-characterized RIPK1 inhibitors, Necrostatin-1s and GSK2982772, in various disease models.

InhibitorDisease ModelAnimal ModelKey Efficacy Findings
Necrostatin-1s (Nec-1s) Systemic Inflammatory Response Syndrome (SIRS)MiceProtected mice from TNF-induced mortality.
Ischemia-Reperfusion Injury (Kidney)MiceReduced serum creatinine (B1669602) and tubular injury scores.[2]
Neuroinflammation and Postoperative Cognitive ImpairmentD-Galactose-induced aged miceAlleviated neuroinflammation and cognitive impairments.[3]
GSK2982772 Graft-versus-Host Disease (GVHD)MiceSignificantly reduced GVHD-associated lethality.[4]
AtherosclerosisApoE-/- Fbn1C1039G+/- miceDid not alter plaque size but induced apoptosis within the plaque.[5]
Inflammatory DiseasesHealthy Human VolunteersWell-tolerated with dose-linear pharmacokinetics and high levels of RIPK1 target engagement.[6][7]

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the experimental approach for evaluating RIPK1 inhibitors, the following diagrams are provided.

RIPK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_complexI Complex I (Pro-survival/Inflammation) cluster_complexII Complex II (Cell Death) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 cIAP1_2->RIPK1 Ubiquitination LUBAC LUBAC RIPK1->LUBAC IKK IKK Complex LUBAC->IKK NFkB NF-κB IKK->NFkB RIPK1_deub Deubiquitinated RIPK1 FADD FADD RIPK1_deub->FADD RIPK3 RIPK3 RIPK1_deub->RIPK3 Caspase8 Caspase-8 FADD->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis TNFa TNFα TNFa->TNFR1 RIPK1_Inhibitor RIPK1 Inhibitor (e.g., RIPK1-IN-18) RIPK1_Inhibitor->RIPK1_deub In_Vivo_Efficacy_Workflow cluster_setup Experimental Setup cluster_monitoring Monitoring & Data Collection cluster_endpoint Endpoint Analysis Animal_Model Select Animal Model (e.g., Disease Model) Grouping Randomize into Groups (Vehicle, RIPK1 Inhibitor) Animal_Model->Grouping Dosing Administer Treatment (Route, Dose, Frequency) Grouping->Dosing Clinical_Signs Monitor Clinical Signs (e.g., Weight, Disease Score) Dosing->Clinical_Signs PK_Samples Collect Pharmacokinetic Samples (Blood, Tissues) Clinical_Signs->PK_Samples PD_Markers Analyze Pharmacodynamic Markers (e.g., Cytokines, p-RIPK1) PK_Samples->PD_Markers Efficacy_Assessment Assess Efficacy (e.g., Tumor Volume, Survival) PD_Markers->Efficacy_Assessment Histopathology Histopathological Analysis Efficacy_Assessment->Histopathology Data_Analysis Statistical Data Analysis Histopathology->Data_Analysis

References

Safety Operating Guide

Navigating the Safe Disposal of RIPK1-IN-18 Sulfate Hydrate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of RIPK1-IN-18 sulfate (B86663) hydrate (B1144303), a potent RIPK1 inhibitor used in autoimmune disease research. While a specific Safety Data Sheet (SDS) for RIPK1-IN-18 sulfate hydrate is not publicly available, this document outlines procedural, step-by-step guidance based on general best practices for the disposal of laboratory research chemicals.

Core Principle: Treat as Hazardous Waste

In the absence of a specific SDS, all waste chemical solids, liquids, or containerized gases should be treated as hazardous waste.[1] A chemical is considered waste when it is no longer intended for use.[1] This includes spilled materials and the absorbent materials used for cleanup.[1]

General Hazard and Disposal Considerations for Research Chemicals

The following table summarizes common hazard classifications for laboratory chemicals and the corresponding disposal considerations. It is crucial to consult your institution's Environmental Health & Safety (EHS) department for specific guidance.

Hazard ClassificationDescriptionDisposal Consideration
Ignitable Liquids with a flash point less than 140°F, solids that can cause fire through friction, or oxidizing materials.[2]Collect in a designated, properly labeled, and sealed container. Store away from ignition sources. Do not dispose of down the drain.[2]
Corrosive Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[2]Neutralize to a pH between 5.0 and 12.5 before drain disposal, if permitted by local regulations and for small quantities.[3] Otherwise, collect in a designated hazardous waste container.
Reactive Materials that are unstable, react violently with water, or can generate toxic gases.[2]Do not mix with other chemicals. Collect in a designated, secure container. Inform your EHS department of the reactive nature of the waste.
Toxic Chemicals that are harmful or fatal if ingested or absorbed.Collect all waste, including contaminated labware, in a designated hazardous waste container. Do not dispose of in regular trash or down the drain.

Procedural Guidance for Disposal

The proper disposal of this compound should be approached as a chemical waste product. The following workflow provides a general procedure for its safe disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing appropriate PPE, including a lab coat, nitrile gloves, and protective eyewear. If there is a risk of aerosol formation and ventilation is inadequate, respiratory protection should be worn.

Step 2: Waste Segregation and Collection

All waste materials containing this compound must be collected in a designated hazardous waste container.[4] This includes:

  • Unused or expired solid compound.

  • Solutions containing the compound.

  • Contaminated disposable labware (e.g., pipette tips, tubes, gloves).

Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the date of accumulation, and any other information required by your institution's EHS department.[4]

Step 3: Storage of Chemical Waste

Hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[3][5] This area should be inspected weekly for any leaks.[3] Ensure that incompatible wastes are segregated to prevent accidental reactions.[3][5]

Step 4: Final Disposal

The primary and recommended method for the disposal of chemical waste is through an approved waste disposal plant.[4] Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container. Never dispose of chemical waste by evaporation in a fume hood or down the sewer drain.[1]

Empty containers that held the compound should be managed according to institutional and regulatory guidelines. For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is often required, with the rinsate collected as hazardous waste.[1][6]

Mandatory Visualizations

RIPK1 Signaling Pathway

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical regulator of cellular life and death, playing a key role in inflammation, apoptosis, and necroptosis.[7][8][9] The diagram below illustrates the central role of RIPK1 in these signaling pathways.

RIPK1_Signaling_Pathway RIPK1 Signaling Pathways TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 binds ComplexI Complex I (Survival) TNFR1->ComplexI recruits NFkB NF-κB Activation ComplexI->NFkB activates ComplexIIa Complex IIa (Apoptosis) ComplexI->ComplexIIa transitions to ComplexIIb Necrosome (Necroptosis) ComplexI->ComplexIIb forms under Casp8 inhibition Survival Cell Survival & Inflammation NFkB->Survival Casp8_act Caspase-8 Activation ComplexIIa->Casp8_act Apoptosis Apoptosis Casp8_act->Apoptosis RIPK3 RIPK3 Phosphorylation ComplexIIb->RIPK3 activates MLKL MLKL Phosphorylation RIPK3->MLKL phosphorylates Necroptosis Necroptosis MLKL->Necroptosis induces RIPK1_Inhibitor RIPK1-IN-18 sulfate hydrate RIPK1_Inhibitor->ComplexI inhibits RIPK1_Inhibitor->ComplexIIb inhibits

Caption: RIPK1 signaling in survival, apoptosis, and necroptosis.

Experimental Workflow: Disposal of this compound

The following diagram outlines the logical steps for the safe disposal of this compound.

Disposal_Workflow Disposal Workflow for this compound Start Start: Waste Generation PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregate Segregate Waste (Solid, Liquid, Sharps) PPE->Segregate Container Use Designated & Labeled Hazardous Waste Container Segregate->Container Store Store in Satellite Accumulation Area Container->Store EHS_Contact Contact EHS for Waste Pickup Store->EHS_Contact End End: Proper Disposal by EHS EHS_Contact->End

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these general guidelines and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Personal protective equipment for handling RIPK1-IN-18 sulfate hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling of RIPK1-IN-18 sulfate (B86663) hydrate (B1144303), a potent RIPK1 inhibitor. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on safety protocols for other potent kinase inhibitors and structurally similar molecules.[1][2] It is imperative to treat this compound as potentially hazardous and to adhere strictly to the following procedures to ensure a safe laboratory environment.

I. Hazard Assessment and Personal Protective Equipment (PPE)

RIPK1-IN-18 sulfate hydrate, as a potent, biologically active small molecule, requires a multi-layered approach to personal protection to prevent exposure through inhalation, skin contact, or ingestion.[3] The recommended PPE varies based on the laboratory activity.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Respirator: NIOSH-approved N95 or higher-rated respirator.[2] - Gloves: Double-gloving with nitrile gloves.[2] - Eye Protection: Chemical splash goggles.[2] - Body Protection: Disposable or non-absorbent lab coat.[2] - Ventilation: Certified chemical fume hood or powder containment hood.[2]
Solution Preparation and Handling - Gloves: Two pairs of nitrile gloves.[2] - Eye Protection: Chemical splash goggles or a face shield for splash risks.[2] - Body Protection: Standard lab coat. - Ventilation: Chemical fume hood.[2]
In Vitro Assays (e.g., Cell Culture) - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Body Protection: Standard lab coat. - Ventilation: Class II biological safety cabinet.[2]
Waste Disposal - Gloves: Heavy-duty nitrile or butyl rubber gloves.[2] - Eye Protection: Chemical splash goggles.[2] - Body Protection: Standard lab coat.

II. Operational Plan: Step-by-Step Handling Procedures

A clear operational plan is crucial for managing this compound safely within the laboratory.

1. Designated Work Area:

  • Conduct all work with this compound in a designated and clearly marked area.[2]

2. Engineering Controls:

  • All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.[2]

3. Preventing Contamination:

  • Use dedicated laboratory equipment (spatulas, glassware, etc.) when possible.

  • If dedicated equipment is not feasible, ensure thorough decontamination after use.

4. Personal Hygiene:

  • Wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[4]

  • Do not eat, drink, or smoke in areas where the compound is handled.[1][5]

5. Spill Management:

  • In the event of a spill, immediately evacuate the area and alert laboratory safety personnel.

  • For small spills, cover with an inert, non-combustible absorbent material, and collect it into a designated hazardous waste container for disposal.[6]

III. Disposal Plan: Safe Waste Management

A pre-planned disposal strategy is mandatory before beginning any experiment.[1] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[1][6]

1. Waste Segregation:

  • Solid Waste: Collect all solid waste contaminated with the compound (e.g., weighing papers, pipette tips, gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.[1][6]

  • Liquid Waste: Collect all liquid waste (e.g., unused solutions, rinsates) in a separate, compatible, and clearly labeled hazardous liquid waste container.[1][6] Do not mix with incompatible materials.[1]

2. Container Management:

  • Keep waste containers tightly sealed except when adding waste.[6]

  • Store waste containers in a designated Satellite Accumulation Area within the laboratory, preferably in secondary containment to prevent the spread of spills.[1]

3. Final Disposal:

  • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the full hazardous waste containers.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[7]

IV. Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical experimental workflow for evaluating a kinase inhibitor and the general signaling pathway involving RIPK1.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_compound Weigh & Solubilize RIPK1-IN-18 (in Fume Hood) treat_cells Treat Cells with Inhibitor prep_compound->treat_cells cell_culture Culture Cells cell_culture->treat_cells cell_lysis Cell Lysis treat_cells->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant western_blot Western Blot / Assay protein_quant->western_blot

Typical experimental workflow for evaluating RIPK1-IN-18 in a cell-based assay.

G tnfr1 TNFR1 ripk1 RIPK1 tnfr1->ripk1 nfkb NF-κB Activation (Survival, Inflammation) ripk1->nfkb apoptosis Apoptosis ripk1->apoptosis necroptosis Necroptosis ripk1->necroptosis ripk1_in_18 RIPK1-IN-18 ripk1_in_18->ripk1

Simplified RIPK1 signaling pathway and the inhibitory action of RIPK1-IN-18.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.